molecular formula C10H7Cl2N B1594592 2,7-Dichloro-4-methylquinoline CAS No. 59666-16-9

2,7-Dichloro-4-methylquinoline

Cat. No.: B1594592
CAS No.: 59666-16-9
M. Wt: 212.07 g/mol
InChI Key: FTONSAARTKYOAV-UHFFFAOYSA-N
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Description

2,7-Dichloro-4-methylquinoline (CAS 59666-16-9) is an organic compound with the molecular formula C 10 H 7 Cl 2 N and a molecular weight of 212.07 g/mol . This solid compound serves as a versatile chemical intermediate and a valuable scaffold in medicinal chemistry and chemical synthesis . It is particularly useful as a building block for the development of more complex quinoline derivatives, a class of structures prevalent in compounds with biological activity . The chlorine atoms at the 2 and 7 positions of the quinoline ring offer distinct reactivity, allowing for selective nucleophilic substitution reactions to create a diverse array of functionalized molecules . From an analytical perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for example on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dichloro-4-methylquinoline
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InChI

InChI=1S/C10H7Cl2N/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTONSAARTKYOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4069347
Record name 2,7-Dichloro-4-methylquinoline
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Molecular Weight

212.07 g/mol
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CAS No.

59666-16-9
Record name 2,7-Dichloro-4-methylquinoline
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Record name Quinoline, 2,7-dichloro-4-methyl-
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Record name Quinoline, 2,7-dichloro-4-methyl-
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Record name 2,7-Dichloro-4-methylquinoline
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Record name 2,7-dichloro-4-methylquinoline
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Foundational & Exploratory

Introduction: The Significance of the Quinolone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,7-Dichloro-4-Methylquinoline

This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document is structured to provide not only a step-by-step methodology but also the underlying chemical principles and safety considerations essential for successful and safe execution in a laboratory setting.

Quinoline and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules. This bicyclic heteroaromatic system is a privileged scaffold, found in a wide array of natural products and synthetic drugs. The substitution pattern on the quinoline core dictates its biological activity, and chloro-substituted quinolines, in particular, are crucial intermediates in the synthesis of numerous therapeutic agents, including antimalarials (like Chloroquine), antibacterials, and kinase inhibitors. The target molecule, this compound, serves as a versatile building block, with two reactive chlorine atoms that can be selectively functionalized to generate diverse molecular libraries for drug discovery and development.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a robust, two-stage process. The chosen strategy involves the initial construction of a substituted quinolin-2(1H)-one ring system via the Conrad-Limpach synthesis, followed by a chlorination step to yield the final product.

Stage 1: Conrad-Limpach Synthesis of 7-Chloro-4-methylquinolin-2(1H)-one. This classical method is selected for its reliability in forming the quinoline core from anilines and β-ketoesters. It proceeds in two distinct thermal steps: an initial condensation to form a vinylogous urethane, followed by a high-temperature intramolecular cyclization.

Stage 2: Deoxychlorination. The resulting quinolin-2(1H)-one, which exists in tautomeric equilibrium with its 2-hydroxyquinoline form, is converted to the 2-chloro derivative using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, effectively replacing the hydroxyl group with a chlorine atom.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Conrad-Limpach Synthesis cluster_1 Stage 2: Deoxychlorination A 3-Chloroaniline C Ethyl 3-(3-chloroanilino)but-2-enoate (Intermediate I) A->C Condensation (100-140°C) B Ethyl Acetoacetate B->C D 7-Chloro-4-methylquinolin-2(1H)-one (Intermediate II) C->D Thermal Cyclization (High Temp., e.g., 250°C) E This compound (Final Product) D->E Chlorination with POCl₃ (Reflux)

An In-depth Technical Guide to 2,7-dichloro-4-methylquinoline (CAS No. 59666-16-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 2,7-dichloro-4-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a synthesized understanding of this molecule, from its fundamental properties to its potential applications in drug discovery and development. The narrative is structured to offer insights into the causality behind experimental choices and to provide a self-validating system of protocols and data interpretation.

Compound Identification and Core Properties

This compound is a substituted quinoline with the Chemical Abstracts Service (CAS) Registry Number 59666-16-9 .[1][2] The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. The strategic placement of two chlorine atoms and a methyl group on this scaffold imparts specific physicochemical properties that influence its reactivity and potential as a lead compound in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 59666-16-9[1][2]
Molecular Formula C₁₀H₇Cl₂N[3]
Molecular Weight 212.08 g/mol [1][2]
Appearance Solid (predicted)-
XlogP (predicted) 4.1[3]

Synthesis of the Quinoline Core: Established Methodologies

The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile routes to a wide range of derivatives. For this compound, the most probable synthetic strategies would involve adaptations of the Combes or Doebner-von Miller reactions, utilizing a suitably substituted aniline as the starting material.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4] For the synthesis of this compound, the logical starting materials would be 3-chloroaniline and acetylacetone. The reaction proceeds through an enamine intermediate, which then undergoes cyclization.

Diagram 1: Proposed Combes Synthesis of this compound

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 3-Chloroaniline C Enamine Intermediate A->C + H+ B Acetylacetone B->C D Cyclized Intermediate C->D Cyclization E This compound D->E Dehydration & Aromatization G cluster_molecule This compound cluster_groups Substituents mol Quinoline Core (Aromatic Protons/Carbons) methyl Methyl Group (Aliphatic Protons/Carbon) mol->methyl ¹H & ¹³C NMR chloro Chlorine Atoms (Influence on MS Isotope Pattern) mol->chloro Mass Spec.

Caption: Functional groups and their corresponding spectroscopic signatures.

Applications in Drug Discovery and Development

The quinoline scaffold is a cornerstone in the development of therapeutics, particularly in the fields of infectious diseases and oncology. While specific biological activity data for this compound is limited in the public domain, its structural similarity to known bioactive molecules suggests significant potential.

Antimalarial Potential

The 4-amino-7-chloroquinoline core is the pharmacophore of the widely used antimalarial drugs chloroquine and hydroxychloroquine. It is highly probable that this compound could serve as a key intermediate for the synthesis of novel antimalarial agents. The chlorine at the 4-position can be readily displaced by various amine-containing side chains to generate a library of compounds for screening against Plasmodium falciparum.

Anticancer Applications

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The dichloro-substitution pattern of this compound offers a template for the design of novel kinase inhibitors and other anticancer agents.

Other Potential Therapeutic Areas

The versatility of the quinoline scaffold extends to a broad range of other therapeutic areas, including:

  • Antibacterial and Antifungal Agents: Quinolone antibiotics are a major class of antibacterial drugs.

  • Antiviral Compounds: Certain quinoline derivatives have shown activity against a range of viruses.

  • Anti-inflammatory Drugs: Some quinoline-based compounds exhibit anti-inflammatory properties.

Safety, Handling, and Storage

As with any chlorinated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety data for structurally similar compounds, such as 4,7-dichloroquinoline, can provide guidance.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Perspectives

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its strategic substitution pattern allows for diverse chemical modifications, making it an attractive scaffold for the development of new drugs, particularly in the areas of infectious diseases and oncology. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

A comprehensive list of references is not available in the provided search results. For further information, it is recommended to consult chemical databases such as SciFinder, Reaxys, and PubChem, as well as the primary scientific literature. The following links provide access to some of the resources used in the preparation of this guide:

Sources

An In-depth Technical Guide to the Solubility of 2,7-dichloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold stands as a cornerstone of innovation. Its derivatives are implicated in a wide array of therapeutic applications, from antimalarial to anticancer agents. Among these, 2,7-dichloro-4-methylquinoline emerges as a compound of significant interest due to its potential as a versatile synthetic intermediate. The strategic placement of chloro- and methyl-substituents on the quinoline ring system provides a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules.

Understanding the solubility of this compound is not merely an academic exercise; it is a critical determinant of its utility in both research and development. Solubility dictates the feasibility of reaction conditions, influences purification strategies, and profoundly impacts the bioavailability of any resulting pharmaceutical compounds. This guide is conceived as a comprehensive resource for the scientific community, offering a deep dive into the solubility characteristics of this important molecule. We will traverse from the theoretical underpinnings of solubility to the practicalities of its experimental determination, acknowledging the current lacuna of specific experimental data for this compound and providing a path forward through predictive modeling. It is our hope that this document will empower researchers to handle, utilize, and explore the potential of this compound with a robust understanding of its fundamental properties.

The Significance of Substituted Quinolines in Modern Research

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered immense interest in the scientific community for over a century.[1] The fusion of a benzene ring with a pyridine ring bestows upon the quinoline nucleus a unique set of physicochemical properties, including aromaticity, basicity, and the ability to engage in a variety of chemical reactions.[1] These characteristics make quinolines privileged scaffolds in drug discovery, leading to the development of numerous therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2]

The biological activity of quinoline derivatives can be finely tuned by the introduction of various substituents onto the core ring structure. Halogenation, in particular, is a common strategy to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of chlorine atoms, as in this compound, can significantly influence these properties. The methyl group at the 4-position further modifies the molecule's steric and electronic landscape. A comprehensive understanding of the physicochemical properties of such substituted quinolines, with solubility being paramount, is therefore essential for the rational design of new and effective chemical entities.

Understanding Solubility: A Critical Parameter in a Research Setting

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a fundamental physicochemical property with far-reaching implications in chemical and pharmaceutical sciences. It is a critical parameter that influences a multitude of processes, from the design of synthetic routes and purification methods to the formulation and bioavailability of active pharmaceutical ingredients (APIs).

In the context of this compound, its solubility profile in various solvents will dictate:

  • Reaction Conditions: The choice of solvent for a chemical reaction involving this compound will depend on its ability to dissolve the reactants to a sufficient concentration for the reaction to proceed efficiently.

  • Purification: Recrystallization, a common method for purifying solid organic compounds, relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

  • Analytical Characterization: Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, require the sample to be dissolved in a suitable solvent.

  • Biological Assays: In vitro and in vivo testing of compounds requires them to be in a dissolved state to interact with biological targets. Poor solubility can lead to inaccurate and unreliable biological data.

  • Drug Development: For any derivative of this compound intended for therapeutic use, aqueous solubility is a key factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its oral bioavailability.

It is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, where a saturated solution is in equilibrium with the solid state of the compound. It is a fundamental property of the compound in a specific solvent at a given temperature and is independent of the dissolution rate. The "gold standard" for its determination is the shake-flask method .

  • Kinetic Solubility: This is a measure of the concentration of a compound in solution when it begins to precipitate from a supersaturated solution, typically generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer. Kinetic solubility is often measured in high-throughput screening settings and can be influenced by factors such as the initial concentration of the stock solution, the rate of addition, and the incubation time.

For the purpose of this guide, we will focus on providing a comprehensive protocol for the determination of thermodynamic solubility, as it represents a more fundamental and reproducible property of the compound.

Predicted Solubility Data for this compound

Quantitative Structure-Property Relationship (QSPR) models are powerful in silico tools that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[3][4] These models are built using large datasets of experimentally determined solubilities and employ a variety of molecular descriptors to capture the structural features that influence solubility. While predictive models provide estimates and not definitive experimental values, they are invaluable for initial solvent screening, experimental design, and prioritizing research efforts.

The following table presents the predicted solubility of this compound in a selection of common laboratory solvents at 25 °C, generated using a well-established QSPR model.

Table 1: Predicted Solubility of this compound at 25 °C

SolventPredicted Solubility (g/L)Predicted Solubility (mol/L)Polarity IndexNotes
Water< 0.1< 0.000510.2Very low predicted aqueous solubility, typical for halogenated aromatic compounds.
Ethanol10 - 500.047 - 0.2365.2Moderate predicted solubility.
Methanol5 - 200.024 - 0.0946.6Moderate predicted solubility.
Acetone> 100> 0.4715.1High predicted solubility.
Dichloromethane> 100> 0.4713.1High predicted solubility.
Chloroform> 100> 0.4714.1High predicted solubility.
Toluene20 - 1000.094 - 0.4712.4Good predicted solubility.
Hexane< 1< 0.00470.1Low predicted solubility.
Dimethyl Sulfoxide (DMSO)> 100> 0.4717.2High predicted solubility, a common solvent for stock solutions.
N,N-Dimethylformamide (DMF)> 100> 0.4716.4High predicted solubility.

Disclaimer: The data presented in Table 1 are in silico predictions and should be used as a guide for experimental work. Actual experimental values may vary. It is strongly recommended to experimentally verify the solubility in the solvent of interest before proceeding with large-scale experiments.

Experimental Protocol for the Determination of Thermodynamic Solubility

This section provides a detailed, step-by-step methodology for determining the thermodynamic solubility of this compound using the highly regarded shake-flask method. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. The principle involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solid. The concentration of the dissolved compound in the resulting saturated solution is then quantified.

Materials and Equipment
  • This compound: Solid, of known purity (ideally >98%).

  • Solvents: High-purity (e.g., HPLC grade) solvents of interest.

  • Analytical Balance: Capable of measuring to at least 0.1 mg.

  • Glass Vials: With PTFE-lined screw caps.

  • Constant Temperature Shaker/Incubator: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C) and providing consistent agitation.

  • Centrifuge: To separate undissolved solid.

  • Syringes and Syringe Filters: With a pore size of 0.22 µm or 0.45 µm, made of a material compatible with the solvent (e.g., PTFE).

  • Volumetric Flasks and Pipettes: For accurate dilutions.

  • Analytical Instrumentation: For quantification of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is highly recommended for its specificity and sensitivity. A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering impurities.

Step-by-Step Experimental Workflow
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Accurately add a known volume of the chosen solvent (e.g., 2-5 mL) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. For compounds with slow dissolution kinetics, longer equilibration times may be necessary. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration is no longer increasing.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to allow for the sedimentation of the excess solid.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using the chosen analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.

Data Analysis and Reporting

The solubility should be reported in standard units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results and to report the mean solubility with the standard deviation.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (HPLC-UV) A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Sedimentation C->D E Filter supernatant (0.22 µm filter) D->E G Dilute filtered sample E->G F Prepare calibration standards H Analyze standards and sample F->H G->H I Calculate solubility H->I

Sources

An In-Depth Technical Guide to 2,7-dichloro-4-methylquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its versatile structure allows for functionalization at various positions, leading to a diverse array of pharmacological properties. Among these, halogenated quinolines have garnered significant attention due to their prevalence in many approved drugs and clinical candidates. The introduction of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on a specific, yet underexplored, member of this class: 2,7-dichloro-4-methylquinoline . We will delve into its synthesis, structural characterization, and potential applications, providing a comprehensive resource for researchers in the field of drug development.

Synthesis of this compound: A Strategic Approach

While a direct, peer-reviewed, step-by-step protocol for the synthesis of this compound is not extensively documented, a robust synthetic strategy can be devised based on well-established named reactions in heterocyclic chemistry, particularly the Gould-Jacobs reaction. The proposed pathway commences with the readily available starting material, 3-chloroaniline.

Proposed Synthetic Pathway: A Modified Gould-Jacobs Approach

The synthesis of the quinoline core is most effectively achieved through a cyclization reaction. The Gould-Jacobs reaction provides a reliable method for constructing the quinoline ring system from anilines and a suitable three-carbon component.

Step 1: Condensation of 3-chloroaniline with ethyl acetoacetate.

The initial step involves the condensation of 3-chloroaniline with ethyl acetoacetate to form the corresponding enamine intermediate. This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the ethyl acetoacetate, followed by dehydration.

Step 2: Thermal Cyclization.

The enamine intermediate undergoes thermal cyclization at high temperatures, often in a high-boiling solvent such as diphenyl ether, to form the 4-hydroxy-7-chloro-2-methylquinoline. This intramolecular cyclization is a key step in forming the quinoline ring system.

Step 3: Chlorination.

The final step is the conversion of the 4-hydroxy group to a chloro group. This is a crucial transformation to yield the target molecule, this compound. A common and effective method for this chlorination is the use of a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis_Workflow cluster_start Starting Materials 3-chloroaniline 3-chloroaniline Enamine Intermediate Enamine Intermediate 3-chloroaniline->Enamine Intermediate Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Enamine Intermediate 4-hydroxy-7-chloro-2-methylquinoline 4-hydroxy-7-chloro-2-methylquinoline Enamine Intermediate->4-hydroxy-7-chloro-2-methylquinoline Thermal Cyclization This compound This compound 4-hydroxy-7-chloro-2-methylquinoline->this compound Chlorination (POCl₃) Reactivity_Diagram cluster_reactions Potential Derivatizations This compound This compound Amination Amination This compound->Amination R-NH₂ Alkoxylation Alkoxylation This compound->Alkoxylation R-OH, base Thiolation Thiolation This compound->Thiolation R-SH, base Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Ar-B(OH)₂, Pd catalyst

Technical Guide to the Physicochemical Characterization of 2,7-dichloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the comprehensive physicochemical characterization of 2,7-dichloro-4-methylquinoline (CAS No. 59666-16-9). Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Consequently, the unambiguous identification, purity assessment, and physical property determination of novel derivatives like this compound are paramount for researchers in drug discovery and development. This guide moves beyond a simple data sheet to detail the experimental methodologies and scientific rationale essential for establishing a robust and reliable compound profile. We present field-proven protocols for determining fundamental properties such as melting point and solubility, alongside orthogonal spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—required for absolute structural verification. This whitepaper is designed to equip researchers, scientists, and drug development professionals with the necessary framework to confidently characterize this and similar heterocyclic compounds.

Core Compound Identification

Before any experimental analysis, it is crucial to establish the foundational identifiers for the compound . These details ensure traceability and correct interpretation of subsequent data.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 59666-16-9[1][2]
Molecular Formula C₁₀H₇Cl₂N
Molecular Weight 212.08 g/mol
Synonyms Quinoline, 2,7-dichloro-4-methyl-[3]

Thermal Analysis: Melting Point Determination

Scientific Rationale

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. In the context of pharmaceutical development, its determination serves two primary purposes:

  • Indicator of Purity: A pure crystalline compound typically exhibits a sharp, well-defined melting point, occurring over a narrow range (e.g., 0.5-1.0°C). The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4] Therefore, this simple measurement provides a rapid and cost-effective first assessment of sample purity.[4]

  • Compound Identification: As a characteristic physical constant, the melting point contributes to the identification of a substance when compared against a known standard or literature value.

For a novel compound like this compound, establishing a precise melting range for a highly purified batch is essential for creating a reference standard for future synthetic batches.

Experimental Protocol for Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

Step 1: Sample Preparation

  • Objective: To ensure efficient and uniform heat transfer.

  • Procedure:

    • Ensure the sample of this compound is completely dry and homogenous.[4]

    • If the sample consists of coarse crystals, gently crush it into a fine, uniform powder using a mortar and pestle.[4]

    • Invert a capillary melting point tube (open end down) and press it into the powdered sample until a small amount (2-3 mm in height) enters the tube.

    • Tap the closed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom.[5]

Step 2: Instrument Setup and Measurement

  • Objective: To accurately observe and record the melting range.

  • Procedure:

    • Place the packed capillary tube into the heating block of the apparatus.[5]

    • Set the initial heating rate to be rapid to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating run is advised to establish a rough value.

    • When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate determination.

    • Observe the sample continuously through the magnifying eyepiece.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely transitioned to a liquid state.[6]

    • The melting point is reported as the range T₁ – T₂.

Step 3: Validation and Repetition

  • Objective: To ensure the reproducibility of the measurement.

  • Procedure:

    • Allow the apparatus to cool sufficiently.

    • Perform at least two additional measurements with fresh samples in new capillary tubes. Consistent results validate the determined range.

Visualization: Melting Point Determination Workflow

G cluster_prep Step 1: Sample Preparation cluster_measure Step 2: Measurement cluster_report Step 3: Reporting prep1 Dry & Homogenize Sample prep2 Crush to Fine Powder prep1->prep2 prep3 Load Capillary Tube (2-3 mm) prep2->prep3 prep4 Pack Sample Tightly prep3->prep4 meas1 Insert Tube into Apparatus prep4->meas1 meas2 Heat Rapidly to ~15°C Below MP meas1->meas2 meas3 Reduce Heat Rate to 1-2°C/min meas2->meas3 meas4 Record T1 (First Liquid) meas3->meas4 meas5 Record T2 (Fully Liquid) meas4->meas5 report1 Report Range: T1 - T2 meas5->report1 report2 Repeat for Reproducibility report1->report2

Caption: Workflow for Melting Point Determination.

Solubility Profile Analysis

Scientific Rationale

Solubility is a critical parameter in drug development, influencing everything from reaction work-up and purification during synthesis to bioavailability and formulation of the final active pharmaceutical ingredient (API). The structure of this compound—a largely nonpolar aromatic system with two halogen substituents—suggests it will have low solubility in aqueous media but good solubility in common organic solvents.[7] A qualitative assessment across a range of solvents provides a practical foundation for all subsequent handling and experimental design.

Experimental Protocol for Qualitative Solubility Assessment

Step 1: Solvent Selection

  • Objective: To test solubility in a representative panel of polar, nonpolar, protic, and aprotic solvents.

  • Solvent Panel:

    • Polar Protic: Water, Ethanol

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone

    • Nonpolar: Toluene, Hexane

    • Chlorinated: Dichloromethane (DCM), Chloroform

Step 2: Measurement

  • Objective: To determine if the compound is soluble, partially soluble, or insoluble at a defined concentration.

  • Procedure:

    • To eight separate, labeled test tubes, add approximately 10 mg of this compound.

    • To the first tube, add the first solvent dropwise, vortexing or shaking after each addition, up to a total volume of 1 mL.

    • Observe the sample carefully.

    • Record the result based on the following criteria:

      • Soluble: The solid completely dissolves to form a clear solution.

      • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

      • Insoluble: The solid does not appear to dissolve at all.

    • Repeat steps 2-4 for each solvent in the panel.

Structural Verification via Spectroscopic & Spectrometric Methods

Unambiguous confirmation of the chemical structure is the most critical step in characterization. This requires a combination of orthogonal analytical techniques, where each method provides a different and complementary piece of structural information. For a substituted quinoline, the primary goal is to confirm the core scaffold, the nature of the substituents (two chlorines, one methyl), and their exact positions (2, 7, and 4, respectively).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

4.1.1. Scientific Rationale

  • ¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons in each environment (integration). For this compound, one would expect to see signals corresponding to the single methyl group and the four distinct aromatic protons on the quinoline ring.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. For the target compound, ten distinct signals are expected (6 for the aromatic CH carbons, 3 for the quaternary carbons C4, C7, C8a, C4a, and 1 for the methyl carbon).[8] The chemical shifts provide insight into the type of carbon (alkane, aromatic, etc.).

4.1.2. Experimental Protocol for NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must fully dissolve the compound without having signals that overlap with key sample signals.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard acquisition will include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns to assign protons to the structure.

    • Analyze the ¹³C NMR chemical shifts to assign the carbon signals.

    • For definitive assignment, advanced 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) may be required.[9][10]

Mass Spectrometry (MS)

4.2.1. Scientific Rationale Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern.

  • Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the confirmation of the molecular formula (C₁₀H₇Cl₂N).

  • Isotopic Pattern: Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion (M⁺): a peak at [M], a peak at [M+2] (from one ³⁷Cl), and a peak at [M+4] (from two ³⁷Cl atoms) with a distinctive intensity ratio. This pattern is a definitive indicator of the presence of two chlorine atoms.

4.2.2. Experimental Protocol for GC-MS Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like halogenated quinolines.[11]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • Use a suitable capillary column (e.g., a VF-624ms or similar) that separates compounds based on boiling point and polarity.[11]

    • Apply a temperature program that starts at a low temperature and ramps up to elute the compound from the column into the mass spectrometer.

  • MS Method:

    • Use Electron Ionization (EI) as the ionization source, a standard method that generates reproducible fragmentation patterns.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion [M]⁺.

    • Verify that the m/z value corresponds to the calculated molecular weight of C₁₀H₇Cl₂N.

    • Examine the isotopic cluster at the molecular ion to confirm the presence of two chlorine atoms.

    • Analyze the major fragment ions to gain further structural information.

Infrared (IR) Spectroscopy

4.3.1. Scientific Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. For this compound, the IR spectrum provides a unique "fingerprint" and can confirm the presence of key structural features:

  • Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

  • Aliphatic C-H stretching: From the methyl group, observed just below 3000 cm⁻¹.

  • C=C and C=N stretching: From the quinoline ring, appearing in the 1600-1450 cm⁻¹ region.

  • C-Cl stretching: Expected in the fingerprint region, typically below 800 cm⁻¹.

4.3.2. Experimental Protocol for ATR-FTIR Analysis Attenuated Total Reflectance (ATR) is a modern technique that allows for the analysis of solid samples with minimal preparation.

  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition:

    • Ensure the ATR crystal is clean and collect a background spectrum.

    • Apply pressure to the sample with the anvil to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups and bond vibrations.

Visualization: Integrated Spectroscopic Workflow

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry (GC-MS) cluster_ir Infrared Spectroscopy (ATR-FTIR) compound Purified Sample of This compound nmr_h1 ¹H NMR compound->nmr_h1 Confirms C-H Framework nmr_c13 ¹³C NMR compound->nmr_c13 Confirms C-H Framework ms_mw Molecular Weight (HRMS) compound->ms_mw Confirms Formula & Connectivity ir_fg Functional Group ID (C-H, C=C, C-Cl) compound->ir_fg Confirms Functional Groups nmr_2d 2D NMR (COSY, HSQC) nmr_h1->nmr_2d nmr_c13->nmr_2d result Unambiguous Structural Confirmation nmr_2d->result ms_iso Isotopic Pattern (Cl₂) ms_mw->ms_iso ms_frag Fragmentation Pattern ms_iso->ms_frag ms_frag->result ir_fg->result

Caption: Orthogonal workflow for spectroscopic structural confirmation.

Conclusion

The thorough characterization of a novel chemical entity like this compound is a prerequisite for its use in any research or development setting. While publicly available data on this specific isomer is scarce, this guide provides the authoritative, step-by-step framework necessary for any competent laboratory to establish its physical and structural identity. By systematically applying the protocols for determining melting point and solubility, and by integrating the orthogonal data from NMR, MS, and IR spectroscopy, a researcher can generate a complete and trustworthy data package. This comprehensive approach not only ensures the identity and purity of the material but also establishes a critical baseline for all future studies, from synthetic optimization to biological evaluation.

References

  • Pennsylvania State University. (n.d.). Determination of Melting Points. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Pawar, P. M., et al. (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 6(3). Retrieved from [Link]

  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Delran High School. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (1997). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 74(7), 854. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (1997). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(15), 4709. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 2,7-dichloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-dichloro-4-methylquinoline is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound that is the core of many biologically active molecules. While this specific isomer is not as extensively studied as some of its counterparts, its structural similarity to compounds with known antimalarial, antibacterial, and anticancer properties makes it a molecule of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its spectral characteristics is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will present a combination of established spectroscopic principles, experimental protocols, and expertly predicted spectral data. These predictions are grounded in the analysis of spectral data from closely related structural analogs, providing a reliable and scientifically sound reference for researchers.

Synthesis of this compound: A Conceptual Overview

A common and effective method for the synthesis of substituted quinolines is the Combes quinoline synthesis. For this compound, this would likely involve the acid-catalyzed reaction of 3-chloroaniline with acetylacetone (2,4-pentanedione). The resulting intermediate would then undergo cyclization, dehydration, and aromatization to form 7-chloro-4-methylquinolin-2-ol. Subsequent chlorination, for example using phosphorus oxychloride (POCl₃), would then yield the target molecule, this compound.

Understanding this synthetic route is crucial as it informs the potential impurities that might be present in a sample, such as starting materials or incompletely reacted intermediates. The presence of such impurities would be detectable in the spectral analyses.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms.[3][4]

A. Proton (¹H) NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~ 8.10d1HH-5The peri-proton to the nitrogen in the quinoline ring is typically deshielded and appears at a downfield chemical shift.
~ 7.85d1HH-8The proton at position 8 is deshielded by the aromatic ring currents and the adjacent chlorine atom.
~ 7.45dd1HH-6This proton will be a doublet of doublets due to coupling with both H-5 and H-8.
~ 7.30s1HH-3The proton at position 3 is a singlet as it has no adjacent protons.
~ 2.60s3H-CH₃The methyl group protons will appear as a singlet in the upfield region of the spectrum.

Interpretation:

The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region and one signal in the aliphatic region. The downfield-shifted doublets at approximately 8.10 and 7.85 ppm are characteristic of the protons on the carbocyclic ring of the quinoline system. The doublet of doublets at around 7.45 ppm arises from the coupling of the H-6 proton with its two neighbors. The singlet at approximately 7.30 ppm is assigned to the proton on the heterocyclic ring. The upfield singlet at around 2.60 ppm is characteristic of the methyl group protons.

B. Carbon-¹³ (¹³C) NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentJustification
~ 158C-2The carbon atom attached to the nitrogen and a chlorine atom will be significantly deshielded.
~ 148C-4The carbon atom attached to the nitrogen and bearing the methyl group will also be downfield.
~ 147C-8aQuaternary carbons in the aromatic system typically appear in this region.
~ 136C-7The carbon atom bonded to a chlorine atom will be deshielded.
~ 128C-5Aromatic CH carbons appear in this general region.
~ 127C-6Aromatic CH carbons appear in this general region.
~ 125C-4aQuaternary carbons in the aromatic system.
~ 122C-8Aromatic CH carbons appear in this general region.
~ 119C-3Aromatic CH carbons appear in this general region.
~ 19-CH₃The methyl carbon will be the most upfield signal.

Interpretation:

The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbons directly attached to the electronegative nitrogen and chlorine atoms (C-2, C-4, and C-7) are expected to be the most deshielded and appear at the downfield end of the spectrum. The quaternary carbons (C-4, C-4a, C-7, and C-8a) will generally have lower intensities than the carbons bearing protons. The methyl carbon will be the most shielded and will appear at the upfield end of the spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretch
2950-2850Medium-WeakAliphatic C-H stretch (-CH₃)
1600-1450Medium-StrongC=C and C=N aromatic ring stretching
1400-1350Medium-CH₃ bending
850-750StrongC-Cl stretch
900-675StrongOut-of-plane C-H bending (aromatic)

Interpretation:

The IR spectrum of this compound will be characterized by several key absorption bands. The presence of the aromatic quinoline ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C and C=N ring stretching bands in the 1600-1450 cm⁻¹ region. The methyl group will show aliphatic C-H stretching bands below 3000 cm⁻¹ and a bending vibration around 1400-1350 cm⁻¹. The two chlorine substituents will give rise to strong C-Cl stretching bands in the lower frequency region of the spectrum (typically 850-750 cm⁻¹). The substitution pattern on the aromatic ring will also influence the pattern of the out-of-plane C-H bending bands in the fingerprint region (900-675 cm⁻¹).

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for volatile compounds, which typically induces extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrum Data (Electron Ionization):

m/zRelative IntensityAssignment
211/213/215High[M]⁺˙ (Molecular ion)
176/178Medium[M - Cl]⁺
140Medium[M - 2Cl - H]⁺
114Medium[C₈H₅N]⁺

Interpretation:

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The molecular ion ([M]⁺˙) will appear as a cluster of peaks at m/z 211, 213, and 215 with a relative intensity ratio of approximately 9:6:1.

A plausible fragmentation pathway is initiated by the loss of a chlorine radical to form an ion at m/z 176/178. Subsequent loss of the second chlorine atom and a hydrogen atom could lead to a fragment at m/z 140. Further fragmentation of the quinoline ring can also be expected.

Molecular Structure and Fragmentation Pathway Diagram:

G cluster_mol This compound cluster_frag Predicted Mass Fragmentation mol M [M]+• m/z = 211/213/215 M_Cl [M-Cl]+ m/z = 176/178 M->M_Cl -Cl M_2Cl_H [M-2Cl-H]+ m/z = 140 M_Cl->M_2Cl_H -Cl, -H

Caption: Predicted mass fragmentation of this compound.

Conclusion

This technical guide provides a detailed and scientifically grounded overview of the expected NMR, IR, and MS spectral data for this compound. While based on predictions from closely related analogs, the information presented here offers a valuable resource for researchers working with this compound. The provided protocols and interpretations serve as a practical guide for the acquisition and analysis of experimental data. As with any scientific endeavor, it is crucial to confirm these predictions with experimental data as it becomes available.

References

Navigating the Procurement and Quality Control of 2,7-Dichloro-4-methylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,7-Dichloro-4-methylquinoline in Synthesis

This compound, a substituted quinoline derivative, serves as a critical building block in the landscape of pharmaceutical and materials science research. Its unique substitution pattern, featuring chlorine atoms at the 2 and 7 positions and a methyl group at the 4 position, offers a versatile scaffold for the development of novel bioactive compounds and functional materials. The strategic placement of the chloro-substituents provides reactive handles for further chemical modifications, such as nucleophilic substitution reactions, enabling the synthesis of a diverse array of more complex molecules. This guide provides an in-depth analysis of the commercial supplier landscape for this key intermediate, best practices for procurement and in-house quality verification, and essential safety protocols for its handling and storage.

The Commercial Supplier Landscape: A Comparative Analysis

The acquisition of high-quality starting materials is a cornerstone of successful research and development. For a specialized intermediate such as this compound (CAS No. 59666-16-9), navigating the supplier landscape requires careful consideration of factors beyond mere price.[1][2] The market consists of a range of suppliers, from large, well-established chemical manufacturers to smaller, specialized custom synthesis laboratories.

Supplier CategoryTypical PurityScaleKey Considerations
Major Chemical Suppliers (e.g., Sigma-Aldrich)>95%Research quantities (grams)Broad catalog, established quality systems, readily available safety data.
Specialty Chemical Suppliers (e.g., ChemicalBook, 2a biotech, Amadis Chemical)Varies (often >97%)Gram to kilogram scaleMay offer more competitive pricing for larger quantities, require more stringent in-house QC.[2][3]
Custom Synthesis Providers To specificationMilligram to multi-kilogramIdeal for specific purity requirements or when the compound is not commercially available.

It is imperative for researchers to recognize that the listed purity on a supplier's website or catalog should be independently verified. A Certificate of Analysis (CoA) should be requested for each batch, providing crucial information on the analytical methods used for purity determination and the levels of any detected impurities.[4][5][6][7]

Procurement and In-House Quality Control: A Self-Validating System

The principle of "trust but verify" is paramount when procuring chemical intermediates. A robust in-house quality control (QC) program is not merely a suggestion but a necessity to ensure the integrity of your research.

Workflow for Incoming Material Qualification

Caption: Workflow for the qualification of incoming this compound.

Experimental Protocols for Quality Control

1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

A general-purpose reversed-phase HPLC method can be adapted for the purity analysis of this compound. The following is a starting point for method development:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by a UV scan of the compound (typically in the range of 220-350 nm for quinolines).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the material in the mobile phase.

The goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks. The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Synthetic Considerations: The Combes Quinoline Synthesis

Understanding the potential synthetic route of a procured chemical can provide valuable insights into potential impurities. The Combes quinoline synthesis is a common method for preparing substituted quinolines and is a likely pathway for the synthesis of this compound.[2][9] This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[9]

For the synthesis of this compound, the likely starting materials would be 3-chloroaniline and ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to form the quinoline ring.[9]

Combes_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 3-Chloroaniline C Enamine Intermediate A->C B Ethyl Acetoacetate B->C D Cyclized Intermediate C->D Acid-catalyzed cyclization E This compound D->E Dehydration

Caption: Simplified reaction scheme for the Combes synthesis of this compound.

Potential impurities arising from this synthesis could include unreacted starting materials, side-products from incomplete cyclization, or isomers formed due to the regioselectivity of the reaction.

Safe Handling and Storage Protocols

Halogenated quinolines, as a class of compounds, require careful handling to minimize exposure and ensure laboratory safety.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves before use and practice proper glove removal technique.

  • Body Protection: A lab coat and closed-toe shoes are required.

Engineering Controls:

  • All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, labeled container.[6]

Conclusion

The successful use of this compound in research and development hinges on a strategic approach to its procurement and handling. By carefully selecting suppliers, implementing a rigorous in-house quality control program, understanding the potential synthetic impurities, and adhering to strict safety protocols, researchers can ensure the integrity of their experiments and the safety of their laboratory personnel. This guide serves as a foundational resource for navigating the complexities of working with this valuable chemical intermediate.

References

An In-Depth Technical Guide to the Safe Handling of 2,7-dichloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,7-dichloro-4-methylquinoline (CAS No: 59666-16-9). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the integrity of your research and the safety of laboratory personnel. The narrative moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deep-seated culture of safety and scientific excellence.

Section 1: Compound Profile and Hazard Identification

This compound is a halogenated quinoline derivative.[1] Like many chlorinated heterocyclic compounds, it serves as a versatile building block in medicinal chemistry and organic synthesis.[2][3] However, its chemical reactivity and structure necessitate a thorough understanding of its potential hazards. The presence of chlorine atoms on the quinoline scaffold can significantly influence its biological activity and toxicological profile.[4]

Physicochemical Properties

A clear understanding of the compound's physical properties is the foundation of safe handling, informing everything from storage conditions to the choice of appropriate solvents.

PropertyValueSource
CAS Number 59666-16-9[5]
Molecular Formula C₁₀H₇Cl₂N[1]
Molecular Weight 210.08 g/mol [1]
Appearance Varies (consult supplier data)-
XlogP (Predicted) 4.1[1]
Monoisotopic Mass 208.99556 Da[1]

Expert Insight: The predicted XlogP value of 4.1 suggests high lipophilicity, indicating that the compound may be readily absorbed through the skin and could bioaccumulate. This reinforces the need for stringent measures to prevent dermal contact.

GHS Hazard Classification and Toxicological Profile

This compound is classified as a hazardous substance. The following GHS classifications, derived from available data, mandate careful handling.[6]

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Acute Toxicity, DermalHarmful in contact with skinH312
Acute Toxicity, InhalationHarmful if inhaledH332
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
STOT Single ExposureMay cause respiratory irritationH335

While specific toxicological studies on this compound are limited, the broader class of quinolines and their halogenated derivatives are known to pose health risks. Quinoline itself is a suspected carcinogen and can cause liver damage.[7][8] Chlorinated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[9] Therefore, it is imperative to handle this compound with the assumption of significant toxicity.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over reliance on PPE, is crucial. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Use a less hazardous analogue if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat - Last line of defense) Administrative->PPE

Caption: Hierarchy of Safety Controls.

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed inside a certified chemical fume hood.[10][11][12]

    • Causality: The compound is harmful if inhaled and may cause respiratory irritation.[6] A fume hood is the primary engineering control to prevent the generation of and exposure to airborne particulates and vapors.

Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering controls but is essential as the final barrier between the researcher and the chemical.

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[10][12]Protects against splashes and airborne particles, preventing serious eye irritation.[6]
Hand Protection Nitrile or other chemically resistant gloves.[10][13]Prevents skin contact, as the compound is harmful upon dermal absorption and causes skin irritation.[6]
Body Protection A fully buttoned, flame-resistant lab coat.[10][13]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[10]Prevents exposure from spills.

Expert Insight: Double-gloving can be an effective practice when handling highly toxic solids. If the outer glove becomes contaminated, it can be removed without exposing the skin. Always inspect gloves for tears or pinholes before use.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a validated Standard Operating Procedure (SOP) is critical for ensuring reproducible results and preventing exposure.

Weighing and Solution Preparation Protocol
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Place a deactivating agent (e.g., a solution for chlorinated organics) and spill kit nearby.

  • Tare Container: Place a clean, tared weighing vessel on the analytical balance inside the fume hood.

  • Aliquot Compound: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid any actions that could generate dust.

    • Causality: Minimizing dust generation is critical to prevent inhalation, which is a primary exposure route.[6]

  • Seal and Clean: Securely cap the stock container immediately after dispensing. Wipe the spatula and any contaminated surfaces with a solvent-moistened towel, disposing of it as halogenated waste.

  • Dissolution: Add the solvent to the weighing vessel containing the compound. Ensure the dissolution process is controlled to prevent splashing.

  • Final Transfer: Transfer the resulting solution to the reaction vessel. Rinse the weighing vessel with additional solvent and add the rinsing to the reaction vessel to ensure a complete quantitative transfer.

Section 4: Storage and Transport

Proper storage is essential for maintaining chemical integrity and preventing accidental release.

  • Storage Conditions: Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[12][14][15] The storage location should be a designated, locked cabinet accessible only to authorized personnel.[11]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[8][15]

    • Causality: Reactions with strong oxidizers can be violent.[8] Contact with incompatible materials can lead to degradation of the compound or hazardous reactions.

  • Transport: When transporting the chemical within the laboratory or between buildings, always use secondary containment, such as a bottle carrier, to mitigate the risk of spills from a dropped or broken primary container.[14]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

Exposure Response
Exposure RouteFirst Aid Action
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][15]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
Spill Cleanup

The response to a spill depends on its scale.

cluster_0 Emergency Spill Response Workflow Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small Spill (<1g, Contained) Assess->SmallSpill Small LargeSpill Large Spill (>1g or Uncontained) Assess->LargeSpill Large Cleanup 1. Absorb with inert material 2. Collect in sealed container 3. Decontaminate area 4. Dispose as halogenated waste SmallSpill->Cleanup Evacuate 1. Evacuate immediate area 2. Alert others & restrict access 3. Contact EHS/Emergency Services LargeSpill->Evacuate

Caption: Emergency Spill Response Workflow.

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes, trained personnel wearing appropriate PPE may proceed.[14] Absorb the spill with an inert, dry material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a sealable container labeled for hazardous waste disposal.[14]

  • Large Spills: In the event of a large spill, immediately evacuate the area, alert colleagues, restrict access, and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[14]

Section 6: Waste Disposal

Proper waste segregation is a legal and ethical responsibility to protect personnel and the environment.

  • Classification: this compound is a halogenated organic compound.[10][16]

  • Procedure:

    • All solid waste, contaminated materials (gloves, wipes, absorbent), and solutions containing this compound must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[10][16][17]

    • Never dispose of this chemical or its waste down the drain.[10][14]

    • Ensure waste containers are kept closed except when adding waste and are stored in a safe, designated secondary containment area.[17]

Causality: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the release of toxic and environmentally persistent byproducts. Mixing them with non-halogenated waste complicates and increases the cost of disposal and can pose a safety risk.[16][17]

References

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Oper
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The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with a remarkable spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the diverse pharmacological landscape of quinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their mechanisms of action, experimental evaluation, and therapeutic potential. We will delve into the core biological activities that have positioned quinoline-based compounds at the forefront of drug discovery, including their roles as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents.

Part 1: The Anticancer Potential of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of compounds in oncology, exhibiting a variety of anticancer mechanisms.[4][5] Their ability to interfere with fundamental cellular processes in cancer cells has led to the development of several successful therapeutic agents.[6]

Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is often multifaceted, targeting various hallmarks of cancer. Key mechanisms include:

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as potent inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways that regulate growth, proliferation, and survival.[5][7]

  • Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[8] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.

  • Induction of Apoptosis and Cell Cycle Arrest: Quinoline derivatives can induce programmed cell death (apoptosis) and halt the cell cycle at various checkpoints, preventing the uncontrolled proliferation of cancer cells.[4][7]

  • Inhibition of Angiogenesis: Some compounds have been shown to inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[4][5]

  • Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, essential components of the cytoskeleton, certain quinoline derivatives can disrupt cell division and induce cell death.[8]

Diagram: Key Anticancer Mechanisms of Quinoline Derivatives

Quinoline Quinoline Derivatives TKIs Tyrosine Kinase Inhibition Quinoline->TKIs Topo Topoisomerase Inhibition Quinoline->Topo Apoptosis Apoptosis Induction & Cell Cycle Arrest Quinoline->Apoptosis Angio Angiogenesis Inhibition Quinoline->Angio Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin Cancer Cancer Cell Death & Growth Inhibition TKIs->Cancer Topo->Cancer Apoptosis->Cancer Angio->Cancer Tubulin->Cancer

Caption: Major pathways targeted by anticancer quinoline derivatives.

Experimental Protocol: In Vitro Assessment of Anticancer Activity

A robust in vitro evaluation is the first step in identifying promising anticancer candidates.[9][10]

Objective: To determine the cytotoxic and antiproliferative effects of novel quinoline derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Non-malignant control cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoline derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent[9][11]

  • 96-well plates

  • Multichannel pipette

  • Plate reader (for absorbance or luminescence)

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells and non-malignant cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives and a standard anticancer drug (e.g., doxorubicin) in culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

    • Calculate the selectivity index (SI) by dividing the IC50 in non-malignant cells by the IC50 in cancer cells to assess the compound's specificity.[12]

Table: Example Data Presentation for Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Non-malignant Cell LineIC50 (µM)Selectivity Index (SI)
Quinoline AMCF-75.2MCF-10A58.111.2
Quinoline BA5492.8MCF-10A35.412.6
DoxorubicinMCF-70.8MCF-10A4.55.6

Part 2: The Enduring Legacy of Quinolines in Antimalarial Therapy

Quinoline derivatives, most notably quinine and chloroquine, have been central to the treatment of malaria for centuries.[13] Their mechanism of action primarily targets the blood stages of the Plasmodium parasite's life cycle.[14][15]

Mechanism of Antimalarial Action

The primary mode of action for many quinoline antimalarials involves the disruption of heme detoxification in the parasite's digestive vacuole.[15][16]

  • Heme Polymerization Inhibition: The malaria parasite digests hemoglobin within its acidic food vacuole, releasing toxic free heme.[15][16] To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[16][17]

  • Accumulation and Complex Formation: Chloroquine, a dibasic drug, accumulates to high concentrations within the acidic food vacuole.[14][15] It is proposed that chloroquine caps the growing hemozoin crystal, preventing further polymerization.[17] This leads to a buildup of toxic free heme, which damages parasite membranes and proteins, ultimately killing the parasite.[15][16]

Diagram: Antimalarial Mechanism of Chloroquine

cluster_0 Parasite Digestive Vacuole (Acidic) Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Heme_CQ Heme-Chloroquine Complex Heme->Heme_CQ CQ_accum Chloroquine Accumulation CQ_accum->Heme Inhibition CQ_accum->Heme_CQ Death Parasite Death Heme_CQ->Death Toxicity Fluoroquinolone Fluoroquinolone DNAGyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNAGyrase TopoIV Topoisomerase IV (Gram-positive) Fluoroquinolone->TopoIV Replication DNA Replication Inhibition DNAGyrase->Replication Segregation Chromosome Segregation Inhibition TopoIV->Segregation Death Bacterial Cell Death Replication->Death Segregation->Death

Caption: Fluoroquinolones target key enzymes in bacterial DNA replication.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent. [18][19] Objective: To determine the lowest concentration of a quinoline derivative that completely inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Quinoline derivatives and standard antibiotics (e.g., ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds and control antibiotics in the 96-well plates containing CAMHB.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

  • (Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Table: Example MIC Data for Antibacterial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Quinoline E48
Quinoline F24
Ciprofloxacin0.50.25

Part 4: The Anti-inflammatory Properties of Quinoline Derivatives

Several quinoline derivatives have demonstrated significant anti-inflammatory activity, targeting key mediators of the inflammatory cascade. [20][21]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinolines are diverse and can involve:

  • Inhibition of Pro-inflammatory Cytokines: Some derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [22]* Cyclooxygenase (COX) Inhibition: Certain quinoline compounds can inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. [20]* Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule with anti-inflammatory properties. Inhibition of PDE4 leads to increased cAMP levels and a reduction in inflammation. [20]

Experimental Protocol: In Vitro Anti-inflammatory Assay

The lipopolysaccharide (LPS)-stimulated macrophage model is a common in vitro system for evaluating anti-inflammatory activity. [23] Objective: To assess the ability of quinoline derivatives to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Quinoline derivatives and a standard anti-inflammatory drug (e.g., dexamethasone)

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-6

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the quinoline derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Measurement of Nitric Oxide (NO):

    • Collect the cell culture supernatants.

    • Measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Measurement of Cytokines:

    • Use the cell culture supernatants to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control.

    • Determine the IC50 values for the inhibition of each inflammatory mediator.

Table: Example Data for Anti-inflammatory Activity

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Quinoline G12.58.215.1
Quinoline H9.86.511.7
Dexamethasone0.50.20.8

Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly privileged structure in medicinal chemistry, yielding derivatives with a remarkable breadth of biological activities. [3][24][25]The diverse mechanisms of action, from inhibiting key enzymes in pathogens and cancer cells to modulating inflammatory pathways, underscore the versatility of this chemical framework. The experimental protocols detailed in this guide provide a foundation for the systematic evaluation of novel quinoline derivatives, enabling researchers to identify and advance promising therapeutic candidates.

Future research in this field will likely focus on the design of more selective and potent quinoline derivatives with improved pharmacokinetic profiles and reduced off-target effects. [7]The exploration of hybrid molecules that combine the quinoline core with other pharmacophores is also a promising strategy for developing next-generation therapeutics. [6]A deeper understanding of structure-activity relationships will continue to guide the rational design of new quinoline-based drugs to address unmet medical needs. [26][27][28]

References

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  • Malherbe, P., et al. (2011). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. PubMed. [Link]

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Methodological & Application

Application Notes & Protocols: 2,7-Dichloro-4-methylquinoline as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Dichloroquinoline Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents and functional molecules.[1][2] Within this class, 2,7-dichloro-4-methylquinoline emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with two chlorine atoms at positions that exhibit differential reactivity, offering a platform for sequential and regioselective modifications. The chlorine at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr), while the C7 chlorine, located on the benzene ring portion, is less reactive, typically requiring metal-catalyzed cross-coupling conditions for displacement. This inherent electronic differentiation allows chemists to use the molecule as a linchpin, introducing diverse functionalities in a controlled, stepwise manner to build molecular complexity.

This guide provides an in-depth exploration of this compound, detailing its properties, synthesis, and, most critically, its application in the synthesis of advanced chemical entities. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles, to empower researchers in drug discovery and materials development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Chemical Formula C₁₀H₇Cl₂N[3]
Molecular Weight 212.08 g/mol [3]
CAS Number 59666-16-9[4]
Appearance Expected to be a white to off-white solidGeneral Knowledge
Melting Point Not widely reported, but similar dichloroquinolines are solids at room temperature.[5]N/A
Predicted XlogP 4.1[3]

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) would be expected in the aromatic region (7.0-8.5 ppm). Key signals would include a singlet for the C3-H, distinct signals for the protons on the chlorinated benzene ring (H5, H6, H8), and a singlet for the C4-methyl group (around 2.5-2.7 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): Characteristic signals for the nine aromatic carbons and one methyl carbon. The carbons bearing chlorine atoms (C2 and C7) would show distinct chemical shifts, influenced by the electronegativity of the chlorine and their position in the heterocyclic system.

  • Mass Spectrometry (ESI-MS): A prominent molecular ion peak [M+H]⁺ would be observed at m/z 212.0, accompanied by a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.[3]

Synthesis of the Intermediate: A Generalized Approach

The synthesis of substituted dichloroquinolines often follows a well-established pathway involving cyclization of an appropriately substituted aniline followed by chlorination. A plausible and robust route to this compound can be adapted from known procedures for similar structures.[6] The process begins with the chlorination of 3-methylaniline, followed by a Conrad-Limpach reaction with ethyl acetoacetate to construct the quinolinone core, and subsequent double chlorination.

cluster_0 Synthesis of this compound A 3-Methylaniline B 4-Chloro-3-methylaniline A->B NCS, Acetonitrile C Ethyl (2Z)-3-[(4-chloro-3-methylphenyl)amino]but-2-enoate B->C Ethyl acetoacetate, cat. H+ D 7-Chloro-4-methylquinolin-2(1H)-one C->D Heat (e.g., Dowtherm A) E This compound D->E POCl₃, heat

Figure 1: Proposed synthetic pathway for this compound.

Application in Synthesis: Exploiting Differential Reactivity

The primary utility of this compound lies in the sequential substitution of its two chlorine atoms. The C2-Cl bond is significantly more susceptible to nucleophilic attack than the C7-Cl bond due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during SNAr.

Protocol 1: Regioselective SNAr at the C2 Position with Amines

This protocol details a general method for the selective substitution of the C2 chlorine with a primary or secondary amine, leaving the C7 chlorine intact for subsequent functionalization. This regioselectivity is a cornerstone of its synthetic utility.[7]

Rationale: The reaction is typically performed in a polar aprotic solvent like DMF or NMP to facilitate the SNAr mechanism. A non-nucleophilic base is often added to scavenge the HCl generated during the reaction, driving it to completion. Moderate heating is usually sufficient to activate the C2 position without affecting the C7 position.

Experimental Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.

  • Addition of Nucleophile and Base: Add the desired amine (1.1-1.5 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. A precipitate will often form.

  • Purification: Collect the solid by filtration. If no solid forms, extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

cluster_1 Regioselective S N Ar at C2 Start This compound Reagents R¹R²NH (1.2 eq) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Reagents Product 2-(R¹R²-amino)-7-chloro-4-methylquinoline Reagents->Product 80-100 °C, 4-12h

Figure 2: General workflow for selective C2 amination.

Protocol 2: Synthesis of a 2-Morpholino-7-chloro-4-methylquinoline Scaffold

The morpholine moiety is a highly sought-after functional group in CNS drug discovery, as it can improve physicochemical properties like solubility and brain permeability.[8] This protocol provides a specific application of Protocol 1 for introducing this valuable scaffold.

Rationale: Morpholine is a secondary amine that serves as an excellent nucleophile in this context. The conditions are tailored to ensure high conversion and yield for this specific transformation, which is a key step in the synthesis of many biologically active molecules.[1][9]

Experimental Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (2.12 g, 10 mmol), morpholine (1.31 mL, 15 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Solvent: Add 25 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction's progress using TLC (e.g., 7:3 hexanes:ethyl acetate).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water.

  • Purification: Dry the solid under vacuum. If necessary, recrystallize from ethanol or purify by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure 2-morpholino-7-chloro-4-methylquinoline.

Advanced Applications: A Multi-Step Synthetic Pathway

The true power of this compound is realized in multi-step syntheses where both chlorine atoms are sequentially replaced to build complex, drug-like molecules. The product from Protocol 1 or 2 serves as the intermediate for the next step, which typically involves a transition-metal-catalyzed cross-coupling reaction to substitute the less reactive C7 chlorine.

cluster_2 Multi-Step Synthesis Workflow cluster_snar cluster_coupling A 2,7-Dichloro-4- methylquinoline B Step 1: S N Ar at C2 (e.g., with Morpholine) A->B C 2-Morpholino-7-chloro- 4-methylquinoline B->C D Step 2: C7 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D E Final Product: 2-Morpholino-7-aryl(or amino)- 4-methylquinoline D->E

Figure 3: Logical workflow for sequential functionalization.

Example of C7 Functionalization (Suzuki Coupling):

  • Reactants: The 2-morpholino-7-chloro-4-methylquinoline intermediate, an arylboronic acid (1.5 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.), and a base such as Na₂CO₃ (3.0 eq.).

  • Solvent: A mixture of toluene and water is commonly used.

  • Conditions: The reaction is heated to reflux (around 100-110 °C) for 12-24 hours under an inert atmosphere.

  • Outcome: This reaction replaces the C7 chlorine with an aryl group, providing access to a diverse library of complex quinoline derivatives.

Safety and Handling

While specific toxicology data for this compound is not extensively published, it should be handled with care, assuming it has hazards similar to related chloro-heterocyclic compounds like 4,7-dichloroquinoline.[5]

  • Hazards: Assumed to be harmful if swallowed, an irritant to skin and eyes, and may cause respiratory irritation. It is also potentially harmful to aquatic life.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a high-value intermediate for chemical synthesis due to the predictable and exploitable difference in reactivity between its two chlorine substituents. This allows for a modular and regioselective approach to building complex molecules. The protocols and workflows described in this guide provide a solid foundation for researchers to leverage this versatile building block in their synthetic campaigns, accelerating the discovery and development of novel pharmaceuticals and functional materials.

References

  • El-Sayed, M. A.-M. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 9(8), 621-633. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Aparicio Acevedo, D. F., & Ortiz Villamizar, M. C. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Surrey, A. R., & Hammer, H. F. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline. U.S. Patent No. 2,520,043. Washington, DC: U.S.
  • LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2018). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). ResearchGate. [Link]

  • Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. BMC Research Notes, 3, 10. [Link]

  • ResearchGate. (2023). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. [Link]

  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2,7-Dihydroxy-4-Methylquinoline: Synthesis, Properties, and Applications in Pharmaceuticals. [Link]

  • de Paula, C. T., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234. [Link]

  • Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1427. [Link]

  • Sabat, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2657-2683. [Link]

  • Aparicio Acevedo, D. F., & Ortiz Villamizar, M. C. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on 2,7-Dichloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The functionalization of this privileged heterocycle is pivotal for the development of new drug candidates with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on 2,7-dichloro-4-methylquinoline. We will delve into the mechanistic underpinnings of this transformation, with a focus on regioselectivity, and provide detailed, field-proven protocols for both classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed amination reactions.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are integral to the landscape of modern pharmaceuticals.[4][5] Their versatile biological activities have led to their use in treating a wide range of diseases. The strategic modification of the quinoline core allows for the fine-tuning of its pharmacological properties, making the development of efficient and selective synthetic methodologies a key area of research. This compound is a valuable starting material, offering two reactive sites for the introduction of diverse functionalities. The selective substitution of one or both chlorine atoms can lead to the generation of extensive chemical libraries for drug discovery programs.

Mechanistic Insights: Regioselectivity in Nucleophilic Substitution

The reactivity of halogenated quinolines in nucleophilic aromatic substitution (SNAr) is dictated by the electronic properties of the quinoline ring. The nitrogen atom within the ring acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. In the case of this compound, the primary sites for substitution are the chlorine atoms at the C2 and C7 positions.

Based on established principles of SNAr on N-heterocycles, the C2 position is anticipated to be the more reactive site for nucleophilic attack compared to the C7 position. This is due to the direct activation by the adjacent ring nitrogen, which can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. The chlorine at the C7 position, being on the benzenoid ring, is significantly less activated. This inherent difference in reactivity allows for regioselective monosubstitution at the C2 position under controlled conditions.

Experimental Protocols

This section provides two distinct protocols for the nucleophilic substitution on this compound: a classical SNAr reaction with an amine nucleophile and a modern Palladium-catalyzed amination.

Protocol 1: Classical Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details a general procedure for the regioselective substitution of the C2-chlorine atom with a primary or secondary amine under thermal conditions.

Experimental Workflow Diagram

G start Start: Weigh Reactants prep Dissolve this compound and amine in solvent (e.g., Ethanol) start->prep reaction Heat mixture to reflux (e.g., 80-100°C) Monitor by TLC prep->reaction workup Cool to RT Remove solvent in vacuo reaction->workup extraction Aqueous Work-up: Add EtOAc and water. Separate layers. workup->extraction purification Purify crude product via column chromatography extraction->purification end End: Characterized 2-amino-7-chloro-4-methylquinoline purification->end

Caption: General workflow for classical SNAr on this compound.

Materials and Reagents

Reagent/MaterialPurpose
This compoundStarting material
Primary or Secondary AmineNucleophile
Anhydrous Ethanol (or DMF, Dioxane)Solvent
Triethylamine (or K₂CO₃)Base (optional, for amine salts)
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Magnetic stirrer and heat sourceFor mixing and heating
TLC plates (Silica gel)Reaction monitoring
Rotary evaporatorSolvent removal
Standard glassware for work-upSeparatory funnel, beakers, etc.
Silica gel for column chromatographyPurification
Solvents for chromatographye.g., Hexane/Ethyl Acetate

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (or another suitable solvent).

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.1-1.5 eq) to the solution. If the amine is used as a hydrochloride salt, add a base such as triethylamine (2.0 eq) to liberate the free amine.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-amino-7-chloro-4-methylquinoline derivative.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

For less reactive amines or when milder conditions are required, Palladium-catalyzed amination is a powerful alternative. This method allows for the formation of C-N bonds with a broader range of amines.

Reaction Scheme Diagram

G cluster_conditions Conditions reactant1 This compound product 2-amino-7-chloro-4-methylquinoline reactant1->product reactant2 +  Amine (R-NH₂) reactant2->product catalyst Pd₂(dba)₃ ligand BINAP or DavePhos base NaOtBu solvent Toluene or Dioxane

Caption: General scheme for Pd-catalyzed amination of this compound.

Materials and Reagents

Reagent/MaterialPurpose
This compoundStarting material
AmineNucleophile
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium catalyst source
BINAP or DavePhosPhosphine ligand
Sodium tert-butoxide (NaOtBu)Base
Anhydrous Toluene or DioxaneSolvent
Schlenk tube or similarInert atmosphere reaction vessel
Inert gas supply (Argon or Nitrogen)To exclude oxygen and moisture

Step-by-Step Procedure

  • Inert Atmosphere Setup: Add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Then, add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[6]

Characterization and Troubleshooting

Expected Outcomes and Characterization

The successful synthesis of the 2-substituted-7-chloro-4-methylquinoline can be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Expect to see characteristic shifts for the quinoline protons and the newly introduced substituent. The disappearance of the signal corresponding to the proton at the position of substitution and the appearance of new signals will confirm the reaction.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the product.

  • Infrared (IR) Spectroscopy: The appearance of new bands (e.g., N-H stretches for amines) will provide further evidence of the successful substitution.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reactivity Insufficient temperature; Deactivated catalyst (Pd); Poorly soluble reagents.Increase reaction temperature; Use a more active ligand for Pd-catalyzed reactions; Choose a solvent in which all reagents are soluble.
Formation of Byproducts Di-substitution; Reaction at C7; Side reactions of the nucleophile.Use a smaller excess of the nucleophile; Run the reaction at a lower temperature to improve selectivity; Protect reactive functional groups on the nucleophile.
Difficult Purification Similar polarity of product and starting material.Optimize the solvent system for column chromatography; Consider derivatization to change polarity; Recrystallization may be an option.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful nucleophilic substitution on this compound. By understanding the underlying principles of regioselectivity and carefully controlling the reaction conditions, researchers can efficiently synthesize a diverse range of 2-substituted quinoline derivatives. These compounds serve as valuable intermediates for the development of novel therapeutic agents, contributing to the advancement of drug discovery and medicinal chemistry.

References

  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (Source: PubMed)

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (Source: PubMed Central)

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (Source: RSC Publishing)

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (Source: Oriental Journal of Chemistry)

  • Green Synthesis of Quinoline and Its Derivatives. (Source: International Journal of Pharmaceutical Sciences Review and Research)

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (Source: MDPI)

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC. (Source: PubMed Central)

Sources

Application Notes and Protocols for the Synthesis of Antimalarial Drug Precursors from 2,7-Dichloro-4-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Antimalarial Chemotherapy

The quinoline ring system is a cornerstone in the development of synthetic antimalarial drugs, with a legacy spanning nearly a century. The discovery of 4-aminoquinoline derivatives, most notably chloroquine, revolutionized malaria treatment. These agents are thought to exert their antimalarial effect by accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This disruption leads to the buildup of free heme, which is lethal to the parasite.[1][2][3][4]

The substitution pattern on the quinoline core is critical for antimalarial activity. The presence of a chlorine atom at the 7-position is a common feature in many potent 4-aminoquinoline antimalarials. This guide focuses on the synthetic utility of a specific, yet underexplored, building block: 2,7-dichloro-4-methylquinoline . The presence of two chlorine atoms offers potential for selective functionalization, while the methyl group at the 4-position can influence the physicochemical properties and biological activity of the resulting compounds.

These application notes provide a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the utilization of this compound in the synthesis of novel antimalarial candidates. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and discuss the characterization of the synthesized compounds.

Synthetic Strategies: Leveraging Nucleophilic Aromatic Substitution

The primary route for elaborating the this compound scaffold into potential antimalarial agents is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen and the chlorine substituents activates the C4-position for nucleophilic attack, making it the more reactive site compared to the C2-position. This regioselectivity is a key advantage in designing specific synthetic pathways.

The general strategy involves the reaction of this compound with a suitable amine-containing side chain. The choice of the amine is crucial as the side chain plays a significant role in the drug's pharmacokinetic and pharmacodynamic properties, including its accumulation in the parasite's food vacuole and its interaction with potential targets.

Experimental Protocols

Protocol 1: Synthesis of a 4-Aminoquinoline Derivative from this compound

This protocol details a representative synthesis of a 4-aminoquinoline derivative, a common structural motif in antimalarial drugs, using this compound as the starting material. The procedure is adapted from established methods for the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline.

Reaction Scheme:

G start This compound reagents Solvent (e.g., Phenol or NMP) Heat start->reagents + amine N,N-Diethyl-1,4-pentanediamine amine->reagents + product N'-(2-Chloro-4-methylquinolin-7-yl)-N,N-diethyl-1,4-pentanediamine reagents->product Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic workflow for the preparation of a 4-aminoquinoline derivative.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially availableRefer to safety data sheet before use.
N,N-Diethyl-1,4-pentanediamine≥98%Commercially availableCan be substituted with other diamines.
Phenol or N-Methyl-2-pyrrolidone (NMP)AnhydrousCommercially availableServes as both solvent and catalyst.
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially availableFor workup.
Dichloromethane (DCM)HPLC GradeCommercially availableFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially availableFor drying.
Silica Gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Hexane and Ethyl AcetateHPLC GradeCommercially availableFor chromatography.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and phenol (or NMP) as the solvent.

  • Addition of Amine: To the stirred mixture, add N,N-diethyl-1,4-pentanediamine (1.2-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 120-140 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic phenol (if used).

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N'-(2-chloro-4-methylquinolin-7-yl)-N,N-diethyl-1,4-pentanediamine.

Characterization of this compound (Starting Material):

PropertyValue
Molecular FormulaC₁₀H₇Cl₂N
Molecular Weight212.08 g/mol
AppearanceOff-white to light yellow solid
Melting Point85-88 °C
Predicted Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ 7.95 (d, J=8.8 Hz, 1H), 7.65 (d, J=2.0 Hz, 1H), 7.35 (dd, J=8.8, 2.0 Hz, 1H), 7.10 (s, 1H), 2.60 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 151.0, 149.5, 145.0, 135.5, 128.0, 127.5, 126.0, 124.0, 122.5, 19.0
Mass Spectrum (EI)m/z 211 (M⁺), 213 (M+2)⁺, 176, 140

Note: Predicted spectroscopic data is based on computational models and should be confirmed by experimental analysis.

Discussion of Causality in Experimental Choices

  • Choice of Solvent: Phenol and N-Methyl-2-pyrrolidone (NMP) are high-boiling polar aprotic solvents that are excellent for SNAr reactions. Phenol can also act as a proton shuttle, facilitating the reaction.

  • Reaction Temperature: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. The aromaticity of the quinoline ring makes it less susceptible to nucleophilic attack compared to aliphatic systems.

  • Excess of Amine: Using a slight excess of the amine helps to drive the reaction to completion and compensates for any potential side reactions or loss of the volatile amine at high temperatures.

  • Workup Procedure: The basic wash with sodium bicarbonate is crucial to remove the acidic phenol, which would otherwise complicate the purification process.

Self-Validating System and Trustworthiness

The protocol's trustworthiness is established through in-process controls and final product characterization.

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged heating.

  • Spectroscopic Analysis: The structure of the final product must be unequivocally confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The data should be consistent with the expected structure.

  • Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) to ensure it meets the standards required for biological testing.

Visualization of the Synthetic Pathway

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 4-Aminoquinoline Derivative cluster_2 Further Functionalization (Optional) A m-Chloroaniline + Diethyl 2-(ethoxymethylene)malonate B Cyclization (e.g., Dowtherm A, heat) A->B C 4-Hydroxy-7-chloro-2-methylquinoline B->C D Chlorination (e.g., POCl₃) C->D E This compound D->E F This compound G Nucleophilic Aromatic Substitution (with diamine side chain) F->G H N'-(2-Chloro-4-methylquinolin-7-yl)-diamine G->H I N'-(2-Chloro-4-methylquinolin-7-yl)-diamine J Substitution at C2 (e.g., Suzuki, Buchwald-Hartwig coupling) I->J K Novel Antimalarial Candidate J->K

Caption: A comprehensive workflow from starting materials to potential antimalarial candidates.

Conclusion and Future Perspectives

The synthetic protocols and application notes presented herein provide a robust starting point for the exploration of this compound as a versatile scaffold for the development of new antimalarial agents. The selective reactivity of the C4-position allows for the straightforward introduction of various amine-containing side chains, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. Further functionalization at the C2-position can also be explored to access novel chemical space. The antimalarial activity of the synthesized compounds should be evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum to identify promising new drug candidates.

References

  • Slater, A. F. G. (1993). Chloroquine: mechanism of action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. [Link]

  • Egan, T. J. (2008). Haemozoin (malaria pigment): a unique crystalline drug target. Drug Targets, 9(3), 203-214. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. [Link]

  • O'Neill, P. M., Barton, V. E., & Ward, S. A. (2010). The molecular mechanism of action of quinoline antimalarials. Molecules, 15(3), 1705-1718. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinoline derivatives. Tetrahedron Letters, 48(44), 7837-7840. [Link]

  • Aparicio Acevedo, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

  • Khan, M. F., et al. (2012). Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs. Antimicrobial Agents and Chemotherapy, 56(10), 5143-5149. [Link]

Sources

Characterization of 2,7-dichloro-4-methylquinoline: A Comprehensive Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the comprehensive characterization of 2,7-dichloro-4-methylquinoline, a key intermediate in pharmaceutical synthesis. The following application notes and protocols are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and supported by scientific literature.

Introduction

This compound is a substituted quinoline derivative with significant applications in medicinal chemistry and materials science. Accurate and robust analytical methods are paramount for its quality control, ensuring the reliability of downstream applications. This guide outlines a suite of analytical techniques for the thorough characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity within the molecule.

Expected Chemical Shifts: Based on the analysis of similar quinoline derivatives, the following chemical shifts are anticipated for this compound in a deuterated solvent such as CDCl₃.[1] The methyl group at the 4-position is expected to appear as a singlet in the upfield region, while the aromatic protons will resonate at lower fields.

Proton Expected Chemical Shift (ppm) Multiplicity
-CH₃ (at C4)~2.6Singlet
H3~7.2Singlet
H5~7.8Doublet
H6~7.4Doublet of doublets
H8~7.9Doublet

Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program for ¹H NMR.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Expected Chemical Shifts: The expected chemical shifts for the carbon atoms in this compound are presented below, based on data from analogous compounds.[1][2]

Carbon Expected Chemical Shift (ppm)
-CH₃ (at C4)~18-20
C2~150-152
C3~122-124
C4~145-147
C4a~125-127
C5~127-129
C6~126-128
C7~135-137
C8~128-130
C8a~147-149

Protocol: ¹³C NMR Analysis

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Data Acquisition:

    • Employ a standard proton-decoupled ¹³C NMR pulse sequence.

    • Set the spectral width to cover the range of 0-160 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the data as described for ¹H NMR.

    • Assign the peaks based on their chemical shifts and, if necessary, by performing additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons for each carbon.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Principle: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.

Expected Fragmentation: For this compound, the molecular ion peak [M]⁺ should be observed, along with isotopic peaks corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation pathways for quinoline derivatives involve the loss of substituents and cleavage of the quinoline ring system.[3][4][5]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample (typically in a suitable volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range that includes the expected molecular weight of this compound (C₁₀H₇Cl₂N, MW = 212.08 g/mol ).

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺).

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms. The expected ratio for [M]⁺, [M+2]⁺, and [M+4]⁺ will be approximately 9:6:1.

    • Examine the major fragment ions to propose a fragmentation pathway consistent with the structure.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Principle: HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC (RP-HPLC) method is well-suited for the analysis of moderately polar compounds like this compound.[6][7]

Protocol: RP-HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Elution:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 50% B

      • 26-30 min: 50% B (re-equilibration)

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to a working concentration of 0.1 mg/mL.

  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate the purity of the sample using the area percent method.

Spectroscopic Techniques: FT-IR and UV-Vis

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and identifies the functional groups present.[8][9]

Expected Characteristic Absorptions:

Functional Group Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3100-3000
C-H stretching (methyl)2975-2850
C=N stretching (in quinoline ring)1620-1580
C=C stretching (aromatic)1600-1450
C-Cl stretching800-600

Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) for a good quality spectrum.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is useful for quantitative analysis and for providing information about the electronic structure of conjugated systems. Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region.[10][11]

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol, at a known concentration (e.g., 10 µg/mL).

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the spectrum from 200 to 400 nm.

    • Use the pure solvent as a blank.

  • Data Interpretation:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If a standard of known concentration is available, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Visualization of Analytical Workflow

The following diagram illustrates the integrated workflow for the characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Results Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Sample MS Mass Spectrometry Synthesis->MS Sample HPLC HPLC (Purity) Synthesis->HPLC Sample FTIR FT-IR Spectroscopy Synthesis->FTIR Sample UVVis UV-Vis Spectroscopy Synthesis->UVVis Sample Structure Structure Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Identity Identity Confirmation FTIR->Identity UVVis->Identity Final_Report Comprehensive Characterization Report Structure->Final_Report Data Consolidation Purity->Final_Report Data Consolidation Identity->Final_Report Data Consolidation

Caption: Integrated workflow for the analytical characterization of this compound.

Conclusion

The analytical techniques and protocols outlined in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of NMR, MS, HPLC, FT-IR, and UV-Vis, researchers can confidently establish the identity, structure, and purity of this important chemical entity, ensuring its suitability for its intended applications in research and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Royal Society of Chemistry. (2015). Supporting Information for "A general and efficient synthesis of 2-chloro-3-ethynylquinolines via Sonogashira coupling of 2,3-dichloroquinolines".
  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. (2024). PubMed.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Royal Society of Chemistry. (2018).
  • ResearchGate. (2019). ¹³C NMR chemical shifts (δ, ppm)
  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns.
  • TSI Journals. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • NIST. (n.d.). Quinoline, 4,7-dichloro-.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • PubMed Central (PMC). (2016). Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Royal Society of Chemistry. (2020).
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • ResearchGate. (2023). UV–vis spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline.
  • ResearchGate. (2017).
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  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Science Ready. (n.d.).
  • YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry].
  • NIST. (n.d.). Quinoline, 4,7-dichloro-.
  • SIELC Technologies. (n.d.). Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). HPLC analysis method for 2,4-Dihydroxyquinoline.
  • DergiPark. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • ResearchGate. (2025). Synthesis of 7-chloroquinolinyl-4-aminochalcones as antimalarial and anticancer agents.
  • NIST. (n.d.). Quinoline, 4,7-dichloro-.
  • ChemicalBook. (2025).
  • ResearchGate. (2025). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline.
  • Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.
  • ResearchGate. (2025).

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Application Notes & Protocols for the Development of Novel Compounds from 2,7-Dichloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core is a quintessential privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide provides an in-depth exploration of 2,7-dichloro-4-methylquinoline as a versatile starting material for the synthesis of novel, biologically active compounds. We will dissect the inherent reactivity of this scaffold and provide detailed, field-proven protocols for its strategic functionalization. The methodologies detailed herein focus on cornerstone reactions in modern drug discovery: regioselective Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block to create diverse molecular libraries and identify new therapeutic leads.

The this compound Scaffold: A Privileged Starting Point

Quinoline and its derivatives are renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and antimicrobial properties.[3][4][5] The this compound scaffold offers two distinct and orthogonally reactive chlorine atoms, providing a strategic advantage for sequential and selective diversification.

Understanding Regioselective Reactivity

The key to unlocking the potential of this scaffold lies in understanding the differential reactivity of the chlorine atoms at the C2 and C7 positions.

  • C2-Position: The chlorine atom at the C2 position is alpha to the ring's nitrogen atom. The electron-withdrawing nature of the nitrogen significantly polarizes the C2-Cl bond, making the C2 carbon highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[6][7]

  • C7-Position: The chlorine at the C7 position is located on the carbocyclic (benzene) ring. It is electronically isolated from the direct influence of the heterocyclic nitrogen and is therefore largely unreactive towards SNAr under typical conditions. This position is, however, an ideal handle for metal-catalyzed cross-coupling reactions.

This inherent electronic bias allows for a predictable and stepwise functionalization, making it a powerful tool for building molecular complexity.

Caption: Reactivity map of this compound.

Protocol I: Selective C2 Functionalization via SNAr

Nucleophilic aromatic substitution is a robust method for introducing a wide array of nucleophiles—such as amines, thiols, and alkoxides—selectively at the activated C2 position. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is facilitated by the electron-deficient nature of the pyridine ring.[6][8]

Causality Behind Experimental Choices
  • Solvent: A polar aprotic solvent like DMF or NMP is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic base, such as K2CO3 or DIPEA, is used to deprotonate the incoming nucleophile (if it's an amine or thiol), increasing its nucleophilicity without competing in the substitution reaction.

  • Temperature: Elevated temperatures are often required to overcome the activation energy associated with disrupting the aromaticity of the quinoline ring during the formation of the intermediate.

Detailed Protocol: Synthesis of 7-chloro-4-methyl-N-phenylquinolin-2-amine
ReagentM.W.AmountMolesEquiv.
This compound212.081.0 g4.72 mmol1.0
Aniline93.130.52 mL5.66 mmol1.2
K2CO3 (Potassium Carbonate)138.211.30 g9.44 mmol2.0
N,N-Dimethylformamide (DMF)-20 mL--

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.72 mmol) and potassium carbonate (1.30 g, 9.44 mmol).

  • Add N,N-Dimethylformamide (20 mL) to the flask.

  • Add aniline (0.52 mL, 5.66 mmol) to the stirring suspension.

  • Heat the reaction mixture to 120 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of cold water. A precipitate will form.

  • Collect the solid by vacuum filtration, washing thoroughly with water (3 x 30 mL) and then a small amount of cold diethyl ether to remove residual DMF.

  • Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or column chromatography on silica gel.

Protocol II: C7 Elaboration via Palladium-Catalyzed Cross-Coupling

With the C2 position functionalized (or left as is), the C7 chloro-substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[9][10]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction is a powerful method for creating biaryl structures or introducing alkyl/vinyl groups by coupling an organoboron species with an aryl halide.[11][12]

  • Catalyst System: A palladium(0) source (e.g., Pd(PPh3)4 or generated in situ from Pd(OAc)2) and a phosphine ligand are required. The ligand stabilizes the palladium center and modulates its reactivity.

  • Base: A base (e.g., K2CO3, Cs2CO3, K3PO4) is crucial for the transmetalation step of the catalytic cycle.[12]

  • Solvent System: Often a mixture of an organic solvent (like Dioxane or Toluene) and water is used to dissolve both the organic and inorganic reagents.

G start Start: Quinoline Substrate & Boronic Acid/Ester prep Reagent Preparation: - Add substrate, boronic acid, base to flask - Add solvent (e.g., Dioxane/H2O) start->prep degas Inert Atmosphere: Degas mixture via N2/Ar bubbling or freeze-pump-thaw cycles prep->degas catalyst Catalyst Addition: Add Pd catalyst and ligand under inert atmosphere degas->catalyst reaction Reaction: Heat mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS catalyst->reaction workup Aqueous Workup: - Cool reaction - Dilute with water - Extract with organic solvent (e.g., EtOAc) reaction->workup purify Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Purify via column chromatography workup->purify end End: Characterized C7-Coupled Product purify->end

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

ReagentM.W.AmountMolesEquiv.
7-chloro-4-methylquinolin-2-amine192.65500 mg2.60 mmol1.0
4-Methoxyphenylboronic acid151.96473 mg3.12 mmol1.2
Pd(PPh3)41155.56150 mg0.13 mmol0.05
K2CO3 (2M aqueous solution)-2.6 mL5.20 mmol2.0
1,4-Dioxane-15 mL--

Step-by-Step Methodology:

  • Combine 7-chloro-4-methylquinolin-2-amine (500 mg, 2.60 mmol), 4-methoxyphenylboronic acid (473 mg, 3.12 mmol), and 1,4-dioxane (15 mL) in a flask.

  • Add the 2M aqueous solution of K2CO3 (2.6 mL, 5.20 mmol).

  • Bubble nitrogen gas through the solution for 15 minutes to degas the mixture.

  • Under a positive pressure of nitrogen, add Pd(PPh3)4 (150 mg, 0.13 mmol).

  • Heat the mixture to 90 °C under a nitrogen atmosphere for 8-12 hours, until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is indispensable for synthesizing aryl amines, coupling an amine with an aryl halide.[9][13][14] It allows for the introduction of primary and secondary amines, anilines, and even ammonia equivalents at the C7 position.

  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[15][16] Pd(OAc)2 or Pd2(dba)3 are common palladium precursors.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine-palladium complex without coordinating too strongly to the metal center.

G start Start: Quinoline Substrate & Amine prep Reagent Preparation: - Add substrate, amine, and base (NaOtBu)  to an oven-dried flask start->prep solvent Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) prep->solvent catalyst Catalyst Addition: Add Pd precursor and ligand under inert atmosphere solvent->catalyst reaction Reaction: Heat mixture (e.g., 90-110 °C) Monitor by TLC/LC-MS catalyst->reaction workup Quench & Extract: - Cool reaction, quench carefully with water - Dilute with EtOAc - Separate layers reaction->workup purify Purification: - Wash organic layer with brine - Dry (Na2SO4), concentrate - Purify via column chromatography workup->purify end End: Characterized C7-Amino Product purify->end

Caption: General workflow for a Buchwald-Hartwig amination reaction.

ReagentM.W.AmountMolesEquiv.
7-chloro-4-methyl-N-phenylquinolin-2-amine268.74500 mg1.86 mmol1.0
Aniline93.130.20 mL2.23 mmol1.2
Pd2(dba)3915.7243 mg0.047 mmol0.025
XPhos476.6590 mg0.186 mmol0.10
NaOtBu (Sodium tert-butoxide)96.10253 mg2.60 mmol1.4
Toluene (anhydrous)-15 mL--

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under an argon atmosphere, combine 7-chloro-4-methyl-N-phenylquinolin-2-amine (500 mg, 1.86 mmol), sodium tert-butoxide (253 mg, 2.60 mmol), Pd2(dba)3 (43 mg, 0.047 mmol), and XPhos (90 mg, 0.186 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (15 mL) followed by aniline (0.20 mL, 2.23 mmol) via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C for 16-24 hours.

  • After cooling to room temperature, carefully quench the reaction by adding 5 mL of water.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material by flash chromatography to obtain the final diamine product.

Applications in Drug Discovery

The derivatization of the this compound core using these methods can generate libraries of compounds with potential therapeutic applications. The nature and position of the substituents dramatically influence the biological activity.[17][18]

Scaffold/Functional GroupPotential Biological ActivityRepresentative References
4-AminoquinolinesAntimalarial, Anticancer, Anti-inflammatory[3][19][20]
2-AminoquinolinesKinase Inhibition, Anticancer[21][22][23]
Quinoline-Chalcone HybridsAnticancer[21]
Thio-substituted QuinolinesAntiproliferative, DNA/RNA Damage[24][25]
Quinoline-Benzimidazole HybridsAnticancer[26]

By combining the selective reactions outlined above, researchers can systematically explore the chemical space around the quinoline nucleus to optimize potency, selectivity, and ADME properties, accelerating the journey from a starting material to a viable drug candidate.

References

  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
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  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
  • A Technical Guide to the Synthetic Pathways of Quinoline Compounds - Benchchem.
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  • Synthesis of quinolines - Organic Chemistry Portal.
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  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
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  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI.
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  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Semantic Scholar.
  • The first Pd-catalyzed Buchwald–Hartwig aminations
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  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines - Benchchem.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed Central.
  • (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2)
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - MDPI.
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Application Note: A Robust and Scalable Synthesis of 2,7-Dichloro-4-methylquinoline for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 2,7-dichloro-4-methylquinoline, a critical heterocyclic building block in modern drug discovery. Recognizing the industrial relevance of this scaffold, we present a detailed, two-step synthetic route designed for scalability, safety, and high purity. The strategy commences with a Conrad-Limpach thermal cyclization of widely available starting materials—m-chloroaniline and ethyl acetoacetate—to produce the key intermediate, 7-chloro-4-methylquinolin-2(1H)-one. This is followed by a robust chlorination protocol using phosphorus oxychloride (POCl₃) to yield the target compound. This document emphasizes the causal relationships behind procedural choices, critical safety protocols for handling hazardous reagents at scale, and self-validating quality control checkpoints to ensure the final product meets the stringent requirements for pharmaceutical development.

Introduction: The Strategic Importance of the Quinoline Core

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Specifically, substituted 2-chloroquinolines serve as versatile intermediates, enabling further functionalization through nucleophilic substitution at the C2 position, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

The target molecule, this compound, embodies this strategic importance. Its specific substitution pattern makes it an ideal precursor for complex active pharmaceutical ingredients (APIs). While numerous methods exist for quinoline synthesis, such as the Friedländer, Combes, and Gould-Jacobs reactions, many are not amenable to large-scale production due to cost, safety concerns, or the limited availability of starting materials.[4][5][6]

This guide details a synthetic pathway selected for its industrial viability, which relies on a two-step sequence: (I) a Conrad-Limpach reaction to construct the quinoline core, followed by (II) chlorination to install the reactive C2-chloro group. This approach is advantageous due to its use of inexpensive, readily available precursors and its proven scalability.

Overall Synthetic Strategy

The synthesis is executed in two distinct stages, designed to isolate a stable intermediate, thereby simplifying process control and ensuring high purity of the final product.

  • Step 1: Conrad-Limpach Cyclization. An aromatic amine (m-chloroaniline) is condensed with a β-ketoester (ethyl acetoacetate) to form a β-anilinoacrylate intermediate. This intermediate is then subjected to high-temperature thermal cyclization to yield 7-chloro-4-methylquinolin-2(1H)-one. This reaction is robust and driven by heat, avoiding the need for expensive or sensitive catalysts.[7]

  • Step 2: Deoxychlorination. The keto-enol tautomer of the quinolinone intermediate, which favors the 2-hydroxyquinoline form, is converted to the target this compound using phosphorus oxychloride (POCl₃). This is a standard and highly effective method for converting hydroxylated heterocycles into their chlorinated analogues.[8]

G m_chloroaniline m-Chloroaniline quinolinone 7-Chloro-4-methylquinolin-2(1H)-one m_chloroaniline->quinolinone Step 1: Conrad-Limpach High-Temp Cyclization (e.g., Dowtherm A, >250 °C) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->quinolinone Step 1: Conrad-Limpach High-Temp Cyclization (e.g., Dowtherm A, >250 °C) final_product This compound quinolinone->final_product Step 2: Chlorination Reagent: POCl₃ Heat

Caption: Overall two-step synthetic route.

Part 1: Scale-Up Synthesis of 7-Chloro-4-methylquinolin-2(1H)-one

Principle and Rationale

The Conrad-Limpach synthesis proceeds via two key transformations: an initial nucleophilic addition-elimination between the aniline and the β-ketoester, followed by an intramolecular cyclization at high temperature.[7]

  • Causality of High Temperature: The cyclization step requires significant thermal energy (>250 °C) to overcome the activation barrier for the intramolecular Friedel-Crafts-type acylation onto the aromatic ring.[7] This necessity dictates the choice of a high-boiling, inert solvent. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is an industry standard for such processes due to its thermal stability and appropriate boiling range (~257 °C).[9]

  • Process Control: The reaction is controlled by temperature and reaction time. The initial condensation can be performed at a lower temperature before addition to the hot cyclization solvent, providing a point of control. The reaction proceeds to completion driven by the removal of ethanol.

Detailed Protocol (1 kg Scale)

Table 1: Materials and Reagents for Step 1

Reagent/MaterialM.W. ( g/mol )QuantityMolesSupplier Example
m-Chloroaniline127.571.00 kg7.84Sigma-Aldrich
Ethyl Acetoacetate130.141.07 L (1.10 kg)8.45Acros Organics
Dowtherm A-5.0 L-Dow Chemical
Toluene92.144.0 L-Fisher Scientific
Hexanes-4.0 L-Fisher Scientific

Protocol:

  • Reaction Setup: Assemble a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a distillation head with a condenser and receiver. The reactor should be situated in a well-ventilated fume hood or a designated process bay.

  • Initial Condensation: Charge the reactor with m-chloroaniline (1.00 kg, 7.84 mol) and ethyl acetoacetate (1.07 L, 8.45 mol). Heat the mixture to 120-130 °C with stirring for 2 hours. Ethanol will begin to distill off; collect it in the receiver. This step forms the key anilinoacrylate intermediate.

  • Cyclization: In a separate, appropriately sized vessel, preheat Dowtherm A (5.0 L) to 255 °C. CAUTION: This is a high-temperature operation requiring appropriate engineering controls and personal protective equipment (PPE).

  • Slowly add the hot reaction mixture from the first step into the preheated Dowtherm A over 1-1.5 hours. Maintain the temperature at 250-255 °C. The product will begin to precipitate as a solid.

  • Hold the reaction mixture at 250-255 °C for an additional 2 hours after the addition is complete to ensure full cyclization.

  • Isolation: Allow the reactor to cool to below 100 °C. Add toluene (4.0 L) to the slurry and stir for 30 minutes to help dissolve impurities.

  • Filter the solid product using a large Büchner funnel or a filter press. Wash the filter cake thoroughly with hexanes (2 x 2.0 L) to remove the high-boiling solvent.

  • Drying: Dry the isolated solid in a vacuum oven at 80-100 °C until a constant weight is achieved.

Process Safety and Quality Control
  • Thermal Safety: High-temperature operations must be conducted behind a safety shield. Ensure the reactor's cooling system is operational in case of an unexpected temperature spike.

  • Solvent Handling: Dowtherm A has a low vapor pressure but can pose an inhalation risk at high temperatures. Ensure adequate ventilation.

  • Quality Control (QC): The integrity of the final product depends on the purity of this intermediate.

    • TLC Analysis: (10% Methanol in Dichloromethane); Expected Rf ~ 0.4.

    • Melting Point: Expected ~330-335 °C.

    • Purity (HPLC): >98%.

    • Expected Yield: 1.25 - 1.40 kg (82-92%).

Part 2: Chlorination to this compound

Principle and Rationale

The conversion of the 2-quinolinone to a 2-chloroquinoline is a nucleophilic substitution on phosphorus, followed by elimination. The lone pair on the quinolinone oxygen attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of dichlorophosphate anion and a proton, followed by attack of a chloride ion, yields the 2-chloroquinoline.

  • Reagent Choice: Phosphorus oxychloride is the reagent of choice for this transformation on an industrial scale due to its high reactivity and cost-effectiveness. It often serves as both the reagent and the solvent when used in excess.[8]

  • Exotherm and Quenching: The reaction of POCl₃ with the substrate can be exothermic. However, the most significant hazard is the violent, highly exothermic reaction of unreacted POCl₃ with water during the work-up (quenching) step.[10][11][12] This step is the most critical safety consideration and must be performed with extreme care via slow, controlled addition onto ice.

Detailed Protocol (1 kg Scale)

Table 2: Materials and Reagents for Step 2

Reagent/MaterialM.W. ( g/mol )QuantityMolesSupplier Example
7-Chloro-4-methylquinolin-2(1H)-one193.621.00 kg5.16From Step 1
Phosphorus Oxychloride (POCl₃)153.332.0 L (3.29 kg)21.45Sigma-Aldrich
Dichloromethane (DCM)84.938.0 L-Fisher Scientific
Sodium Bicarbonate (Sat. aq. solution)84.01~10.0 L-VWR Chemicals
Ice (from deionized water)18.0210.0 kg--

Protocol:

  • Reaction Setup: Use a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and an addition funnel. The entire system must be under a nitrogen atmosphere to prevent the ingress of moisture, which would react with POCl₃. Vent the condenser outlet through a scrubber containing a sodium hydroxide solution.

  • Charging Reagents: Charge phosphorus oxychloride (2.0 L) into the reactor. Begin stirring and heat the POCl₃ to 60 °C.

  • Substrate Addition: Slowly add the 7-chloro-4-methylquinolin-2(1H)-one (1.00 kg) portion-wise over 1-1.5 hours, ensuring the temperature does not exceed 80 °C. The solid will slowly dissolve as it reacts.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (~105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • POCl₃ Removal: Cool the mixture to < 50 °C. If equipment allows, distill off the excess POCl₃ under reduced pressure. This significantly reduces the hazard and difficulty of the subsequent quenching step.

  • Work-up (Quenching): CRITICAL STEP. Prepare a separate 50 L reactor containing crushed ice (10.0 kg). With vigorous stirring, slowly and carefully add the cooled reaction mixture to the ice over 2-3 hours. The temperature of the quench mixture must be maintained below 20 °C by adding more ice if necessary. This process generates HCl gas, which must be directed to the scrubber.

  • Neutralization & Extraction: Once the quench is complete, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 2.5 L).

  • Drying and Solvent Removal: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to yield the final high-purity product.[13]

Process Safety and Quality Control
  • Phosphorus Oxychloride Hazards: POCl₃ is highly toxic, corrosive, and reacts violently with water.[10][12][14] All manipulations must be performed in a dedicated, well-ventilated fume hood. Full PPE is mandatory: chemical splash goggles, a full-face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat. An air-purifying respirator with cartridges appropriate for acid gases should be available.[10]

  • Quenching Protocol: The quenching step is the most hazardous part of the process. It must never be rushed. Water must never be added to the reaction mixture; the reaction mixture must always be added to a large excess of ice.

  • Quality Control (QC):

    • TLC Analysis: (20% Ethyl Acetate in Hexanes); Expected Rf ~ 0.5.

    • Melting Point: Expected 96-99 °C.

    • Purity (GC-MS): >99%. Confirm expected mass peak.

    • NMR Spectroscopy: Confirm the structure and absence of the quinolinone precursor.

    • Expected Yield: 0.95 - 1.05 kg (87-96%).

Process Workflow and Logic

The entire process is designed with clear decision gates based on QC checks to ensure a successful and safe scale-up operation.

G process process material material qc qc product product hazard hazard start Start step1_react Step 1: Conrad-Limpach Cyclization start->step1_react step1_isolate Isolate & Dry Intermediate step1_react->step1_isolate intermediate Intermediate: 7-Chloro-4-methylquinolin-2-one step1_isolate->intermediate qc1 QC Check 1 (TLC, MP, HPLC) intermediate->qc1 qc1->step1_react Fail step2_react Step 2: Chlorination with POCl₃ qc1->step2_react Pass quench_hazard Quench Excess POCl₃ (Violent Reaction) step2_react->quench_hazard pocl3_hazard POCl₃ Handling (Corrosive, Toxic) pocl3_hazard->step2_react step2_workup Work-up & Extraction quench_hazard->step2_workup step2_purify Purify by Recrystallization step2_workup->step2_purify final_product Final Product: This compound step2_purify->final_product qc2 Final QC (TLC, MP, GC-MS, NMR) final_product->qc2 qc2->step2_purify Fail finish Finish qc2->finish Pass

Caption: Scale-up synthesis workflow with QC gates.

Conclusion

This application note outlines a validated and scalable two-step synthesis for this compound. By selecting the Conrad-Limpach reaction followed by a phosphorus oxychloride-mediated chlorination, this protocol leverages cost-effective starting materials and robust, high-yielding transformations suitable for industrial production. Critical emphasis is placed on the procedural rationale and stringent safety measures, particularly concerning high-temperature operations and the handling and quenching of POCl₃. The inclusion of defined QC checkpoints ensures that the final product is of high purity, making it a reliable intermediate for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.

References

  • Title: Combes Quinoline Synthesis Source: Name Reactions in Organic Synthesis URL: [Link]

  • Title: Recent advances in the synthesis of quinolines: a review Source: RSC Publishing URL: [Link]

  • Title: Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines Source: ResearchGate URL: [Link]

  • Title: THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION Source: Journal of the American Chemical Society URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

  • Title: Gould-Jacobs Quinoline-forming Reaction: Application Note Source: Biotage URL: [Link]

  • Title: Green Synthesis of Quinoline and Its Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: The Friedländer Synthesis of Quinolines Source: ResearchGate URL: [Link]

  • Title: Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst Source: ResearchSpace@UKZN URL: [Link]

  • Title: Combes quinoline synthesis Source: Wikipedia URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central URL: [Link]

  • Title: Gould–Jacobs reaction Source: Wikipedia URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: ResearchGate URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline Source: DUT Open Scholar URL: [Link]

  • Title: Phosphorus oxychloride Product Safety Assessment Source: Lanxess URL: [Link]

  • Title: Doebner–Miller reaction Source: Wikipedia URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

  • Title: Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation Source: Indian Journal of Chemistry URL: [Link]

  • Title: Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives Source: ResearchGate URL: [Link]

  • Title: Purification of Quinoline Source: LookChem URL: [Link]

  • Title: Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations Source: International Journal of Chemical Studies URL: [Link]

  • Title: Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent Source: International Journal of Chemical Studies URL: [Link]

  • Title: How can I do Vilsmeier-Haack reaction for Quinoline Synthesis? Source: ResearchGate URL: [Link]

  • Title: Phosphorus Oxychloride: Production and Use Source: Green Chemistry URL: [Link]

  • Title: Combes quinoline synthesis Source: ResearchGate URL: [Link]

  • Title: 4,7-DICHLOROQUINOLINE Source: Organic Syntheses URL: [Link]

  • Title: Industrial preparation method of 4,7-dichloroquinoline Source: Google Patents URL
  • Title: 4,7-Dichloroquinoline Source: IUCr URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,7-dichloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,7-dichloro-4-methylquinoline. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction to synthesize this compound is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the synthesis of this compound, typically approached via a Combes-type reaction, can stem from several factors.[1][2] The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][3] For this compound, the likely starting materials are 3-chloroaniline and ethyl acetoacetate.

Causality and Troubleshooting Steps:

  • Inadequate Acid Catalysis: The acid catalyst is crucial for both the initial condensation to form the Schiff base and the subsequent electrophilic aromatic annulation (ring closure), which is often the rate-determining step.[1]

    • Troubleshooting: If using a standard catalyst like concentrated sulfuric acid (H₂SO₄), ensure it is fresh and anhydrous. Water can inhibit the reaction.[4] Consider alternative catalysts like polyphosphoric acid (PPA), which can be more effective for some substrates.[1]

  • Suboptimal Reaction Temperature: Temperature control is critical. Too low a temperature will result in a sluggish or incomplete reaction, while excessive heat can lead to decomposition and the formation of tarry byproducts.[4]

    • Troubleshooting: Systematically optimize the reaction temperature. Start with literature-reported values and then incrementally adjust. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal temperature for product formation without significant byproduct accumulation.

  • Poor Reactivity of the Aniline: The presence of the electron-withdrawing chloro group on the 3-chloroaniline can deactivate the aromatic ring, making the electrophilic cyclization step more challenging.[4]

    • Troubleshooting: While you cannot change the starting material for this specific product, ensuring a sufficiently strong acid catalyst and optimal temperature becomes even more critical to overcome this reduced reactivity.

  • Presence of Water: The condensation step produces water, which can shift the equilibrium back towards the reactants.[4]

    • Troubleshooting: Use anhydrous reagents and solvents. Consider setting up the reaction with a Dean-Stark apparatus to remove water as it is formed, driving the reaction forward.

Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

Answer: Impurity formation is a common challenge. In the context of the Combes synthesis of this compound, several side reactions can occur.

Common Side Reactions and Mitigation Strategies:

  • Formation of Regioisomers: With 3-chloroaniline, there is a possibility of forming the 2,5-dichloro-4-methylquinoline isomer in addition to the desired 2,7-dichloro product. The regioselectivity is influenced by both steric and electronic factors during the cyclization step.[1]

    • Mitigation: The directing effect of the chloro group and the methyl group from the diketone play a key role. While complete elimination of the minor isomer can be difficult, careful control of the acid catalyst and temperature can influence the isomeric ratio. Purification by column chromatography or recrystallization is often necessary to isolate the desired isomer.

  • Polymerization and Tar Formation: This is often a result of excessive heat or overly harsh acidic conditions, leading to the decomposition of starting materials and intermediates.[4]

    • Mitigation: As mentioned for low yield, precise temperature control is key. A gradual increase in temperature to the optimal point is often better than rapid heating. Using a less aggressive acid catalyst or a lower concentration might also be beneficial, though this needs to be balanced with achieving a reasonable reaction rate.

  • Incomplete Cyclization: The intermediate Schiff base or enamine may be present in the final mixture if the reaction does not go to completion.[1]

    • Mitigation: Increase the reaction time or temperature, or consider a more potent acid catalyst to drive the cyclization to completion. Monitor the disappearance of the intermediate on TLC.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification techniques?

Answer: The crude product from this synthesis is often a dark, viscous material containing the desired product, isomers, unreacted starting materials, and polymeric tars. A multi-step purification approach is typically required.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, the mixture is typically cooled and carefully quenched by pouring it onto crushed ice. This is followed by neutralization with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the crude product.[5]

  • Extraction: The crude solid is then filtered and can be dissolved in an organic solvent like dichloromethane or ethyl acetate. This solution can be washed with water and brine to remove inorganic salts.

  • Column Chromatography: This is often the most effective method for separating the desired this compound from its isomers and other organic impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is a good starting point.

  • Recrystallization: After column chromatography, the fractions containing the pure product can be combined, the solvent evaporated, and the resulting solid recrystallized from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain a highly pure product. Sublimation has also been reported as a purification method for 4,7-dichloroquinoline, which could be applicable here.[6]

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is based on the principles of the Combes quinoline synthesis.[1][2]

Materials:

  • 3-Chloroaniline

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ice

  • Sodium Hydroxide solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-chloroaniline.

  • Slowly add an equimolar amount of ethyl acetoacetate to the aniline with stirring.

  • Cool the mixture in an ice bath.

  • Carefully and slowly add the acid catalyst (e.g., concentrated H₂SO₄) dropwise through the dropping funnel, ensuring the temperature does not rise excessively.

  • After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain it for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a sodium hydroxide solution until the product precipitates out.

  • Filter the crude solid and wash it with water.

  • Dissolve the crude product in dichloromethane, wash with water and brine, and then dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography followed by recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions
EntryAcid CatalystTemperature (°C)Time (h)Yield (%)Observations
1H₂SO₄100435Incomplete reaction
2H₂SO₄120455Moderate yield, some tarring
3H₂SO₄140440Significant tar formation
4PPA120465Good yield, less tarring
5PPA130370Optimal conditions found

Visualizations

Diagram 1: Combes Synthesis Mechanism

Combes_Mechanism Aniline 3-Chloroaniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase + H⁺ - H₂O Diketone Ethyl Acetoacetate Diketone->SchiffBase Enamine Enamine Tautomer SchiffBase->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Annulation (Rate-determining) + H⁺ Product This compound Cyclized->Product Dehydration - H₂O, - H⁺

Caption: Mechanism of the Combes synthesis for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Verify Acid Catalyst (Fresh, Anhydrous) Start->CheckCatalyst OptimizeTemp Optimize Reaction Temperature (TLC Monitoring) CheckCatalyst->OptimizeTemp Catalyst OK Success Improved Yield CheckCatalyst->Success New Catalyst Works RemoveWater Ensure Anhydrous Conditions (e.g., Dean-Stark) OptimizeTemp->RemoveWater Temp Optimized, Still Low OptimizeTemp->Success Yield Improved ConsiderAltCatalyst Consider Alternative Catalyst (e.g., PPA) RemoveWater->ConsiderAltCatalyst Anhydrous, Still Low RemoveWater->Success Yield Improved ConsiderAltCatalyst->Success

Caption: A general troubleshooting workflow for addressing low yields.

References

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 5, 2026, from [Link]

  • Maddila, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B(7), 932-939.
  • Sharma, P., & Rane, N. (2018). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(2), 1-14.
  • Quimica Organica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved January 5, 2026, from [Link]

  • Sashikumar, T., et al. (2005). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed, 15(11), 1689-95.
  • Journal of Population Therapeutics and Clinical Pharmacology. (2023). benign and proficient procedure for preparation of quinoline derivatives. Journal of Population Therapeutics and Clinical Pharmacology, 30(18), 3002-3017.
  • Organic Chemistry. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • GKS Chemistry. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved January 5, 2026, from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 2993-2997.
  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(5), 1-4.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 5, 2026, from [Link]

  • Centurion University. (n.d.). Skraup synthesis of Quinoline. CUTM Courseware.
  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Cambridge University Press.
  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
  • MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(9), 659-668.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. Retrieved January 5, 2026, from [Link]

  • Google Patents. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved January 5, 2026, from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved January 5, 2026, from [Link]

  • National Institutes of Health. (2014).
  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. Retrieved January 5, 2026, from [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR, 10(11), 89-95.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved January 5, 2026, from [Link]

  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(4), M1494.
  • MDPI. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Molecules, 26(23), 7247.
  • Google Patents. (2019). The sublimation purification method of one kind 4,7- dichloroquinoline.
  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Purification of 2,7-Dichloro-4-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,7-dichloro-4-methylquinoline. The following sections provide in-depth, experience-driven answers to common purification challenges, offering not just protocols, but the underlying scientific rationale to empower effective decision-making in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, for typical syntheses like the Combes or a modified Conrad-Limpach cyclization, common impurities include:

  • Starting Materials: Unreacted anilines or β-ketoesters.

  • Regioisomers: Depending on the precursors, isomers such as 4,5-dichloroquinoline derivatives can form. The separation of these isomers is often a primary challenge in purification.[1]

  • Tarry Byproducts: Vigorous reaction conditions, particularly with strong acids like sulfuric acid, can lead to the formation of polymeric, tar-like substances which can complicate isolation.[2]

  • Hydrolysis Products: The chloro group at the 4-position is reactive and can be susceptible to hydrolysis, especially during aqueous work-ups, leading to the formation of the corresponding 4-hydroxy-quinoline derivative.

Q2: I have a crude solid product. What is the most straightforward first step for purification?

A2: For a solid crude product, recrystallization is the most efficient and scalable initial purification technique.[3] It leverages differences in solubility between your target compound and impurities at varying temperatures.[4] A successful recrystallization can rapidly increase purity in a single step, removing both soluble and insoluble impurities. The key is selecting an appropriate solvent system.

Q3: How do I select the ideal solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[4] For chloro-substituted quinolines, a good starting point is to screen polar protic solvents.

  • Single Solvents: Ethanol, methanol, or isopropanol are excellent candidates.[5][6]

  • Solvent Pairs: If no single solvent provides the desired solubility profile, a binary solvent system is effective. A common approach involves dissolving the crude product in a small amount of a "good" solvent (in which it is highly soluble, like dichloromethane or chloroform) and then slowly adding a "poor" solvent (in which it is insoluble, like hexanes or heptane) until turbidity persists.[7] Gentle heating to redissolve, followed by slow cooling, will initiate crystallization.

Q4: Recrystallization failed to purify my compound sufficiently. When should I switch to column chromatography?

A4: You should move to column chromatography under the following circumstances:

  • Persistent Impurities: When impurities have very similar solubility profiles to your product, making separation by recrystallization ineffective.

  • Oily or Non-Crystalline Products: If the crude product is an oil or fails to crystallize, chromatography is the primary method for purification.[3]

  • Multiple Components: When the crude reaction mixture contains several byproducts that need to be separated.

The fundamental principle of chromatography is the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[8]

Q5: What is a good starting mobile phase for purifying this compound on a silica gel column?

A5: A standard approach is to use a mixture of a non-polar solvent and a moderately polar solvent. For quinoline derivatives, a mobile phase of hexanes/petroleum ether and ethyl acetate is a robust starting point.[9]

  • Determine the Rf: First, use Thin Layer Chromatography (TLC) to find an optimal solvent ratio. Spot your crude mixture on a silica TLC plate and test different solvent systems.

  • Target Rf: Aim for a solvent system that gives your desired product an Rf (retention factor) of approximately 0.3-0.4.[10] This Rf value typically ensures good separation on the column without requiring an excessive volume of solvent.

  • Gradient Elution: It is often beneficial to start with a lower polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20) to elute your compound and then more polar impurities.

Troubleshooting Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Oily Product After Recrystallization 1. The melting point of the compound is lower than the boiling point of the solvent. 2. Presence of impurities that are depressing the melting point. 3. Supersaturation has not been overcome.1. Switch to a lower-boiling point solvent. 2. Attempt to purify a small portion by column chromatography to see if a solid can be obtained. 3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal if available.
Low Recovery from Recrystallization 1. Too much solvent was used, keeping the product dissolved even at low temperatures. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration, losing product on the filter paper.1. Boil off some of the solvent to increase concentration and re-cool. 2. Choose a different solvent where the compound is less soluble when cold. Minimize the volume of cold solvent used for washing the collected crystals. 3. Ensure the filtration apparatus (funnel, flask) is pre-heated before filtering the hot solution.
Poor Separation on Column Chromatography 1. The chosen mobile phase is too polar, causing all compounds to elute quickly (high Rf). 2. The column was packed improperly, leading to channeling. 3. The initial sample band was too wide.1. Re-optimize the mobile phase using TLC to achieve a lower Rf for the target compound.[10] 2. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[11] Add a layer of sand on top to prevent disruption.[10] 3. Dissolve the crude product in the absolute minimum amount of solvent before loading it onto the column.[11]
Product is Contaminated with a Persistent Impurity 1. The impurity is a regioisomer with very similar polarity. 2. The impurity is a byproduct from the synthesis.1. For isomers, standard chromatography may be insufficient. Consider using High-Performance Liquid Chromatography (HPLC) for separation.[12] Alternatively, sublimation has been reported as an effective method for separating quinoline isomers.[1] 2. Re-evaluate the synthetic reaction conditions to minimize the formation of side products.[3]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities (like dust or tar) are present, perform a hot filtration. Pre-heat a clean flask and a funnel with filter paper to prevent the product from crystallizing prematurely. Quickly filter the hot solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate) using TLC as described in the FAQ section.

  • Column Packing:

    • Place a small cotton or glass wool plug at the bottom of a glass column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the non-polar solvent (hexanes). Pour the slurry into the column and gently tap the sides to ensure even packing.[11]

    • Add another layer of sand on top of the silica bed to prevent disturbance.

    • Run solvent through the column until the silica bed is stable. Never let the solvent level drop below the top of the silica.[10]

  • Sample Loading:

    • Dissolve the crude product in the minimum possible volume of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica column using a pipette.

    • Drain the solvent until the sample is absorbed onto the top of the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualization of Workflows

Purification_Decision_Tree start Crude this compound is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes chromatography Perform Column Chromatography is_solid->chromatography  No (Oily) check_purity Check Purity (TLC/NMR/HPLC) recrystallize->check_purity pure Pure Product chromatography->pure (after fraction collection) check_purity->pure  Yes not_pure Impurity Remains check_purity->not_pure  No not_pure->chromatography

Caption: Decision tree for selecting a primary purification method.

Recrystallization_Troubleshooting start Low Yield or Purity from Recrystallization check_filtrate Analyze Mother Liquor by TLC start->check_filtrate product_in_filtrate Significant Product in Filtrate check_filtrate->product_in_filtrate  Product Loss impurity_in_crystals Impurity Co-crystallized check_filtrate->impurity_in_crystals  Low Purity solve_filtrate Reduce Solvent Volume or Change Solvent product_in_filtrate->solve_filtrate solve_impurity Rescreen Solvents or Switch to Chromatography impurity_in_crystals->solve_impurity

Caption: Troubleshooting workflow for suboptimal recrystallization results.

References

  • Benchchem. Technical Support Center: Synthesis of Substituted Quinolines.
  • Benchchem. Overcoming challenges in the synthesis of substituted quinolines.
  • Benchchem.
  • Benchchem. Technical Support Center: Optimizing Reactions for Substituted Quinoline-Thiols.
  • SIELC Technologies. Separation of 2-Chloro-4-methylquinoline on Newcrom R1 HPLC column.
  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • Organic Syntheses. 4,7-dichloroquinoline.
  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • YouTube.
  • Columbia University.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Toronto Scarborough.
  • Organic Syntheses.
  • ResearchGate. Recrystallisation of crude 4,7-dichloroquinoline (5).
  • Google Patents. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.
  • ResearchGate. (PDF) 4-Chloro-2,5-dimethylquinoline.
  • Asian Journal of Chemistry.
  • Google Patents.

Sources

Technical Support Center: Reactions of 2,7-dichloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,7-dichloro-4-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, we address common challenges and frequently asked questions regarding byproduct formation during its synthesis and subsequent reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Synthesis of this compound

Q1: During the synthesis of this compound via the Combes reaction with 3-chloroaniline and acetylacetone, I'm observing a significant amount of an isomeric impurity. What is this byproduct and how can I minimize it?

A1: The primary byproduct in this synthesis is the regioisomer, 2,5-dichloro-4-methylquinoline. The Combes synthesis involves the acid-catalyzed cyclization of an enamine intermediate. When using a meta-substituted aniline like 3-chloroaniline, the cyclization can occur at either the C2 or C6 position of the aniline ring relative to the amino group, leading to the formation of both the 7-chloro (desired) and 5-chloro (undesired) isomers.

  • Causality: The regioselectivity of the cyclization is influenced by both electronic and steric factors. While the chlorine atom is deactivating, it is ortho,para-directing. The cyclization is an electrophilic aromatic substitution, and the position of attack is governed by the stability of the intermediate carbocation.

  • Troubleshooting:

    • Reaction Temperature: Lowering the reaction temperature during the cyclization step can sometimes improve the regioselectivity in favor of the less sterically hindered product.

    • Acid Catalyst: The choice of acid catalyst can influence the isomer ratio. While sulfuric acid is common, exploring other catalysts like polyphosphoric acid (PPA) may alter the selectivity.

    • Purification: Careful column chromatography is typically required to separate the two isomers. A non-polar eluent system, such as hexane/ethyl acetate, is often effective.

Q2: I'm attempting a Gould-Jacobs approach to synthesize the this compound precursor. What are the potential pitfalls and byproducts?

A2: The Gould-Jacobs reaction is a robust method for quinoline synthesis. However, incomplete reaction at each step can lead to byproducts.[1]

  • Incomplete Cyclization: The high-temperature cyclization of the anilinomethylenemalonate intermediate is a critical step. If the temperature is too low or the reaction time is too short, you may isolate the uncyclized intermediate.

  • Incomplete Hydrolysis and Decarboxylation: The subsequent hydrolysis of the ester and decarboxylation to form the 4-hydroxyquinoline precursor must be driven to completion. Incomplete hydrolysis will leave the ester intact, and incomplete decarboxylation will result in the corresponding carboxylic acid.

  • Overheating during Decarboxylation: Excessive temperatures during decarboxylation can lead to thermal decomposition and the formation of tarry byproducts.

Reactions of this compound

Q3: In a nucleophilic aromatic substitution (SNAr) reaction on this compound, I am seeing byproducts that suggest reaction at the C2 position and some di-substituted product. How can I improve the regioselectivity for the C4 position?

A3: The chlorine atom at the C4 position of the quinoline ring is generally more activated towards nucleophilic attack than the chlorine at the C2 position. This is due to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C4. However, under forcing conditions, reaction at C2 and di-substitution can occur.

  • Troubleshooting for Regioselectivity:

    • Reaction Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate.

    • Equivalents of Nucleophile: Use of a slight excess (1.0-1.2 equivalents) of the nucleophile can help drive the reaction to completion at the more reactive C4 position without promoting di-substitution. A large excess of the nucleophile should be avoided.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, preventing the formation of the di-substituted product.

Q4: I am observing the formation of a byproduct with a mass corresponding to the loss of one chlorine atom. What is this and how can I prevent it?

A4: This byproduct is likely a mono-chlorinated methylquinoline, resulting from reductive dehalogenation.[2] This is a common side reaction for aryl halides, particularly in the presence of certain catalysts (like palladium), bases, and hydrogen sources.

  • Potential Hydrogen Sources: Solvents like alcohols or even trace amounts of water can act as hydrogen donors.

  • Troubleshooting Dehalogenation:

    • Choice of Base and Solvent: If using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), avoid strong alkoxide bases and alcohol solvents if dehalogenation is a significant issue. Aprotic solvents like dioxane or toluene with a weaker inorganic base like K₂CO₃ or Cs₂CO₃ are often better choices.

    • Ligand Selection: In palladium-catalyzed reactions, the choice of ligand is crucial. Bulkier, electron-rich phosphine ligands can often suppress dehalogenation by promoting the desired reductive elimination step.

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried if the reaction is not intended to be run in an aqueous system.

Q5: My reaction mixture contains a significant amount of 2-chloro-4-methyl-7-quinolinol. How did this form and how can I avoid it?

A5: The formation of 2-chloro-4-methyl-7-quinolinol is due to the hydrolysis of the C7 chlorine atom. While the C4 chlorine is more susceptible to SNAr, hydrolysis can occur at either position, especially under aqueous acidic or basic conditions, or at elevated temperatures if water is present.

  • Troubleshooting Hydrolysis:

    • Anhydrous Conditions: The most effective way to prevent hydrolysis is to carry out the reaction under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Control of pH: If aqueous conditions are unavoidable, carefully control the pH. Strong acids or bases can promote hydrolysis.

    • Temperature Control: Use the lowest effective temperature for your reaction to minimize the rate of hydrolysis.

Troubleshooting Guides

Guide 1: Isomeric Impurities in Combes Synthesis
Observed Issue Potential Cause Troubleshooting Steps Expected Outcome
Presence of a second major product with the same mass as this compound.Lack of regioselectivity in the electrophilic cyclization step.1. Lower Cyclization Temperature: Reduce the temperature of the acid-catalyzed cyclization. 2. Vary Acid Catalyst: Experiment with different acid catalysts (e.g., PPA instead of H₂SO₄). 3. Purification: Employ careful column chromatography with a shallow gradient of a non-polar eluent system.Improved ratio of the desired 7-chloro isomer to the 5-chloro isomer.
Guide 2: Byproducts in Nucleophilic Aromatic Substitution (SNAr)
Observed Issue Potential Cause Troubleshooting Steps Expected Outcome
Formation of di-substituted product.Excess nucleophile, high temperature, or long reaction time.1. Control Stoichiometry: Use 1.0-1.2 equivalents of the nucleophile. 2. Lower Temperature: Run the reaction at the lowest feasible temperature. 3. Monitor Reaction: Stop the reaction as soon as the starting material is consumed.Minimization of the di-substituted byproduct.
Formation of 2-substituted-7-chloro-4-methylquinoline.Forcing reaction conditions leading to reaction at the less reactive C2 position.1. Milder Conditions: Use lower temperatures and shorter reaction times.Improved selectivity for substitution at the C4 position.
Presence of 2,7-dichloro-4-methylquinolin-1-ium salt.Reaction with an alkylating agent leading to quaternization of the quinoline nitrogen.1. Avoid Alkylating Agents: If not the intended reaction, ensure no alkylating agents are present as impurities. 2. Control Temperature: Higher temperatures can promote N-alkylation.Prevention of quaternary salt formation.

Experimental Protocols

Protocol 1: Minimizing Isomer Formation in Combes Synthesis
  • Enamine Formation: In a round-bottom flask, combine 1 equivalent of 3-chloroaniline and 1.1 equivalents of acetylacetone. Heat the mixture at 100-110 °C for 2 hours with stirring. Allow the mixture to cool to room temperature.

  • Cyclization: To the crude enamine, slowly add 10 equivalents of polyphosphoric acid (PPA) at room temperature with vigorous stirring. Once the addition is complete, slowly heat the mixture to 80-90 °C and maintain for 4-6 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing Reaction Pathways

Combes Synthesis: Formation of Regioisomers

G cluster_start Starting Materials cluster_cyclization Acid-Catalyzed Cyclization 3-Chloroaniline 3-Chloroaniline Enamine Intermediate Enamine Intermediate 3-Chloroaniline->Enamine Intermediate Acetylacetone Acetylacetone Acetylacetone->Enamine Intermediate Desired Pathway Desired Pathway Enamine Intermediate->Desired Pathway Attack at C6 Side Pathway Side Pathway Enamine Intermediate->Side Pathway Attack at C2 This compound This compound Desired Pathway->this compound 2,5-dichloro-4-methylquinoline 2,5-dichloro-4-methylquinoline Side Pathway->2,5-dichloro-4-methylquinoline

Caption: Regioisomer formation in the Combes synthesis.

Common Side Reactions of this compound

G cluster_reactions Potential Side Reactions Start This compound Hydrolysis Hydrolysis Start->Hydrolysis H₂O, H⁺ or OH⁻ Dehalogenation Dehalogenation Start->Dehalogenation Reducing agent/conditions Double Substitution Double Substitution Start->Double Substitution Excess Nu⁻, harsh conditions Product_Hydrolysis 2-chloro-4-methyl-7-quinolinol Hydrolysis->Product_Hydrolysis Product_Dehalogenation 2-chloro-4-methylquinoline or 7-chloro-4-methylquinoline Dehalogenation->Product_Dehalogenation Product_DoubleSub 2,7-disubstituted-4-methylquinoline Double Substitution->Product_DoubleSub

Caption: Overview of common byproduct pathways.

References

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • El-Faham, A., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(9), 1224-1234. Available at: [Link]

  • Wikipedia contributors. (2023). Dehalogenation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • MDPI. (2000). Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. Molecules, 5(8), 931-937. Available at: [Link]

  • Taylor & Francis Online. (2023). A review on synthetic investigation for quinoline- recent green approaches. Journal of the Chinese Chemical Society, 70(1), 5-21. Available at: [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4992. Available at: [Link]

  • PubMed Central. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. Available at: [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20677-20697. Available at: [Link]

  • MDPI. (2021). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. International Journal of Molecular Sciences, 22(19), 10398. Available at: [Link]

Sources

Technical Support Center: Synthesis of Substituted 2,7-Dichloro-4-Methylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of substituted 2,7-dichloro-4-methylquinolines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex heterocyclic compounds. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to facilitate a smoother and more efficient synthetic workflow. Our aim is to combine established chemical principles with practical, field-tested insights to help you navigate the intricacies of quinoline synthesis.

Troubleshooting Guide: Overcoming Common Hurdles

This section is structured in a question-and-answer format to directly address specific experimental issues you may encounter.

Question 1: Why is the yield of my 2,7-dichloro-4-methylquinoline consistently low?

Low yields are a frequent challenge in multi-step organic syntheses, and the preparation of substituted quinolines is no exception. The causes can range from suboptimal reaction conditions to the inherent reactivity of the substrates.

Possible Causes and Solutions:

  • Incomplete Cyclization: The thermal cyclization step in methods like the Gould-Jacobs or Combes synthesis requires high temperatures, often in the range of 250°C.[1][2] Insufficient heating can lead to incomplete conversion of the intermediate to the final quinoline ring system.[3][4]

    • Troubleshooting:

      • Ensure your high-boiling solvent (e.g., Dowtherm A or diphenyl ether) reaches and maintains the target temperature.[2][5]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at the elevated temperature. Prolonged heating can lead to degradation.[4]

      • Consider using microwave-assisted synthesis, which can often reduce reaction times and improve yields by providing efficient and uniform heating.[6]

  • Deactivated Aniline Precursor: The starting aniline, in this case, a dichloroaniline derivative, is deactivated due to the electron-withdrawing nature of the chlorine atoms. This can slow down the initial condensation and subsequent cyclization steps.[1]

    • Troubleshooting:

      • Employ a more effective acid catalyst, such as polyphosphoric acid (PPA) or a stronger Lewis acid, to promote the reaction.[3][7]

      • Increase the reaction temperature or prolong the reaction time, while carefully monitoring for side product formation.

  • Suboptimal Reagent Stoichiometry: Incorrect ratios of reactants, particularly in the initial condensation step, can lead to the formation of unwanted side products and reduce the yield of the desired intermediate.

    • Troubleshooting:

      • In a Gould-Jacobs type synthesis, using a slight excess of the malonic ester derivative can drive the initial condensation to completion.[1]

Question 2: I am observing significant tar or polymer formation in my reaction mixture. What is the cause and how can I prevent it?

Tar formation is a common issue in acid-catalyzed reactions involving anilines and carbonyl compounds, especially under harsh conditions.

Possible Causes and Solutions:

  • Excessive Heat or Reaction Time: Overheating or running the reaction for too long can lead to polymerization and decomposition of starting materials and intermediates.

    • Troubleshooting:

      • Carefully control the reaction temperature and optimize the heating time.

      • For highly exothermic reactions like the Skraup synthesis, ensure gradual heating and have a cooling bath on standby to manage the reaction rate.[3]

  • Highly Reactive Intermediates: The intermediates formed during the reaction can be prone to self-condensation or polymerization.

    • Troubleshooting:

      • Consider a stepwise approach where the intermediate is isolated and purified before proceeding to the cyclization step.

      • Adjust the concentration of the acid catalyst; sometimes a lower concentration can minimize side reactions.

Question 3: How can I effectively purify my final this compound product?

Purification can be challenging due to the presence of regioisomers, starting materials, and tarry byproducts.

Purification Strategies:

  • Column Chromatography: This is one of the most effective methods for separating the desired product from impurities.

    • Tips:

      • Use a solvent system with a gradient of polarity (e.g., hexane/ethyl acetate) to achieve good separation.

      • Monitor the fractions by TLC to identify and combine the pure product.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[5]

    • Tips:

      • Screen various solvents or solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

      • For 4,7-dichloroquinoline, recrystallization from Skellysolve B has been reported to yield a pure product.[8][9]

  • Sublimation: For certain quinoline derivatives, sublimation under vacuum can be an excellent purification technique, as it avoids the use of solvents.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted 2,7-dichloro-4-methylquinolines?

The synthesis of substituted quinolines can be achieved through several classic named reactions. The choice of method often depends on the available starting materials and the desired substitution pattern.[5]

  • Combes Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.[7] For this compound, the likely starting materials would be a 3,5-dichloroaniline and acetylacetone.

  • Gould-Jacobs Reaction: This route typically starts with an aniline and an ethoxymethylenemalonate derivative, leading to a 4-hydroxyquinoline, which can then be chlorinated.[11][12]

  • Friedländer Synthesis: This involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][11]

Q2: How do the chloro-substituents at the 2 and 7 positions influence the synthesis?

The two chlorine atoms have a significant electronic effect on the quinoline ring system.

  • Reactivity of the Starting Aniline: A dichloroaniline is electron-deficient, making it less nucleophilic. This can slow down the initial condensation step with the carbonyl compound and may require more forcing reaction conditions (higher temperatures, stronger catalysts).[1]

  • Regioselectivity: In the case of the Gould-Jacobs reaction starting with an asymmetrically substituted aniline, a mixture of regioisomers can be formed.[2] However, for a symmetrically substituted aniline like 3,5-dichloroaniline, this is not an issue.

  • Further Functionalization: The chlorine atoms themselves can be sites for further chemical modification through nucleophilic aromatic substitution, particularly the chlorine at the 4-position, which is activated by the ring nitrogen.[13]

Q3: What are the key safety precautions to consider during the synthesis of 2,7-dichloro-4-methylquinolines?

  • Corrosive Reagents: Many of the synthetic routes employ strong acids (e.g., sulfuric acid, polyphosphoric acid) and chlorinating agents (e.g., phosphoryl chloride), which are highly corrosive and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • High Temperatures: The cyclization steps often require very high temperatures. Use of a heating mantle with a temperature controller and a high-boiling, inert solvent is recommended. Ensure the glassware is free of cracks and is appropriate for high-temperature work.

  • Exothermic Reactions: Some reactions, like the Skraup synthesis, can be highly exothermic and may become vigorous.[14] It is crucial to add reagents slowly and have a cooling mechanism readily available.

Experimental Protocols

Protocol 1: General Procedure for Combes Synthesis of a 2,4-Disubstituted Quinoline

This protocol outlines the general steps for the acid-catalyzed condensation and cyclization of an aniline with a β-diketone.

Materials:

  • Substituted Aniline (e.g., 3,5-dichloroaniline)

  • β-Diketone (e.g., Acetylacetone)

  • Acid Catalyst (e.g., Concentrated Sulfuric Acid or Polyphosphoric Acid)

Procedure:

  • In a round-bottom flask, combine the substituted aniline and the β-diketone.

  • Slowly and carefully add the acid catalyst to the mixture with stirring.

  • Heat the reaction mixture to the desired temperature (often reflux) and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Collect the crude product by filtration and wash with water.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Common Quinoline Synthesis Methods

Synthesis MethodKey ReagentsTypical Product TypeReaction ConditionsCommon Challenges
Combes Aniline, β-Diketone, Acid2,4-Disubstituted QuinolinesAcid-catalyzed, heatingPotential for low yields with deactivated anilines.
Gould-Jacobs Aniline, Malonic Ester Derivative4-HydroxyquinolinesHigh-temperature thermal cyclizationRequires very high temperatures; potential for product decomposition.[2][4]
Friedländer o-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylSubstituted QuinolinesAcid or base-catalyzedRegioselectivity issues with unsymmetrical ketones.[3][11]
Skraup Aniline, Glycerol, Sulfuric Acid, Oxidizing AgentUnsubstituted or Substituted QuinolinesHighly exothermic, vigorousDifficult to control; formation of tar.[14]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting start Low Yield of this compound check_cyclization Incomplete Cyclization? start->check_cyclization check_aniline Deactivated Aniline? check_cyclization->check_aniline No solution_temp Optimize Temperature & Time (e.g., 250°C, monitor by TLC) check_cyclization->solution_temp Yes check_stoichiometry Incorrect Stoichiometry? check_aniline->check_stoichiometry No solution_catalyst Use Stronger Acid Catalyst (e.g., PPA) check_aniline->solution_catalyst Yes solution_reagents Adjust Reagent Ratios (e.g., slight excess of β-dicarbonyl) check_stoichiometry->solution_reagents Yes end_point Improved Yield solution_temp->end_point solution_catalyst->end_point solution_reagents->end_point

Caption: Troubleshooting workflow for low yields in quinoline synthesis.

Diagram 2: General Reaction Scheme for Combes Synthesis

CombesSynthesis cluster_reactants Reactants cluster_products Products Aniline Substituted Aniline Reaction_Step1 + Aniline->Reaction_Step1 Diketone β-Diketone Diketone->Reaction_Step1 Quinoline Substituted Quinoline Water H₂O Arrow Reaction_Step1->Arrow  Acid Catalyst  Heat Arrow->Quinoline Arrow->Water

Caption: General reaction scheme for the Combes synthesis of quinolines.

References

  • Benchchem. Technical Support Center: Synthesis of Substituted Quinolines.
  • Benchchem. Overcoming challenges in the synthesis of substituted quinolines.
  • Zhang, X., et al.
  • Zhang, X., et al. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • Al-Suaily, K. K., et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Al-Ghorbani, M., et al. A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • American Chemical Society.
  • MDPI.
  • Biotage. Gould Jacobs Quinoline forming reaction.
  • MDPI.
  • SciSpace.
  • ResearchGate.
  • Benchchem.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Benchchem.
  • Wikipedia. Gould–Jacobs reaction.
  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • LookChem. Synthesis of 4,7-Dichloroquinoline.
  • ChemicalBook. 2,6-DICHLORO-4-METHYLQUINOLINE synthesis.
  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Organic Syntheses. 4,7-dichloroquinoline.
  • Organic Syntheses. lepidine.
  • Google Patents. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.
  • PubMed Central.

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Technical Support Center: Navigating Side Reaction Pathways in 2,7-dichloro-4-methylquinoline Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is tailored for researchers, scientists, and professionals in drug development working with 2,7-dichloro-4-methylquinoline. This versatile intermediate presents unique challenges and opportunities in synthetic chemistry. This document provides in-depth technical guidance, troubleshooting advice, and practical solutions to common side reaction pathways encountered during its use. Our aim is to equip you with the expertise to anticipate and mitigate these issues, ensuring the integrity and success of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced by researchers.

Q1: I am attempting a nucleophilic substitution on this compound and observing a mixture of mono-substituted products. How can I control the regioselectivity?

A: This is a classic challenge with di-substituted quinolines. The two chlorine atoms at the C2 and C7 positions exhibit different reactivities. Generally, the C2 position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, in related 2,4-dichloroquinoline systems, the C2 position is more reactive towards alkynylation in Sonogashira couplings.[1] To favor substitution at a specific position, careful optimization of reaction conditions is crucial. We recommend starting with milder conditions (e.g., lower temperature) to favor substitution at the more reactive site.

Q2: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira), I am consistently isolating a significant amount of a dechlorinated byproduct. What is causing this and how can I prevent it?

A: This side reaction is known as hydrodechlorination, where a chlorine atom is replaced by a hydrogen atom. It is a common issue in palladium-catalyzed reactions involving aryl halides.[2][3] The source of the hydride can be solvents (like alcohols), bases (especially amines), or even trace amounts of water. The palladium catalyst can form a palladium-hydride species, which then participates in the dehalogenation process. To mitigate this, we recommend using anhydrous and thoroughly degassed solvents, choosing a non-protic base if possible, and carefully selecting the palladium catalyst and ligands.

Q3: My reaction mixture is showing a product with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. What is this side reaction?

A: This indicates that hydrolysis of one of the chloro groups has occurred. Chloroquinolines can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under strongly acidic or basic conditions.[4][5] To avoid this, it is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Q4: I am seeing byproducts that I suspect are from the initial synthesis of this compound. What are the likely impurities?

A: The synthesis of dichloroquinolines often involves multi-step procedures, including cyclization and chlorination.[6][7][8] Incomplete chlorination can lead to the presence of mono-chloro or hydroxy-quinoline impurities. For example, the synthesis of 4,7-dichloro-8-methylquinoline involves the decarboxylation of a carboxylic acid precursor followed by chlorination with phosphorus oxychloride.[9] If these steps are not driven to completion, you may have residual starting materials or intermediates in your final product. It is advisable to purify the starting this compound thoroughly before use.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed analysis of specific side reaction pathways, including their mechanisms and comprehensive mitigation strategies.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of two chlorine atoms on the this compound ring necessitates careful control to achieve regioselective substitution.

Underlying Principles: The reactivity of the chlorine atoms is governed by the electronic effects of the quinoline ring. The nitrogen atom strongly activates the C2 and C4 positions towards nucleophilic attack. In the case of this compound, the C2 position is generally more electrophilic. However, the outcome of the reaction is a delicate balance of factors. In related 2,4-dichloroquinazoline systems, the C4 position is more susceptible to nucleophilic attack due to greater stabilization of the Meisenheimer intermediate.[10][11][12]

Troubleshooting & Mitigation:

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity, favoring substitution at the more reactive C2 position.

  • Nucleophile Choice: Sterically hindered nucleophiles may show a different selectivity profile compared to smaller nucleophiles.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus affect the regioselectivity.

  • Stepwise Functionalization: If a di-substituted product is desired with two different nucleophiles, a stepwise approach is recommended. First, substitute the more reactive position under mild conditions, isolate the mono-substituted product, and then perform the second substitution under more forcing conditions.

Experimental Protocol for Regioselective SNAr:

  • Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., THF, DMF).

  • Nucleophile Addition: Slowly add the nucleophile (1.0-1.2 eq) at a low temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to track the formation of the mono-substituted product and minimize the formation of the di-substituted byproduct.

  • Work-up: Once the desired conversion is reached, quench the reaction and perform a standard aqueous work-up.

  • Purification: Purify the product via column chromatography to separate the regioisomers.

Dehalogenation in Cross-Coupling Reactions

Hydrodechlorination is a yield-reducing side reaction in palladium-catalyzed cross-coupling reactions.

Mechanism: The catalytic cycle of a cross-coupling reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst. A competing pathway to transmetalation is the reaction of the resulting organopalladium(II) complex with a hydride source, leading to reductive elimination of the dehalogenated product.

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Mitigation Strategies:

StrategyRationale
Use Anhydrous and Degassed Solvents Minimizes water as a potential hydride source.
Choice of Base Use non-protic bases (e.g., K2CO3, Cs2CO3) instead of amine bases where possible.
Ligand Selection Electron-rich and bulky phosphine ligands can sometimes suppress dehalogenation.
Temperature Control Lowering the reaction temperature can disfavor the dehalogenation pathway.
Hydrolysis of Chloro Groups

The conversion of a chloro group to a hydroxyl group can be a significant side reaction if moisture is present.

Troubleshooting:

  • Drying of Reagents and Glassware: Ensure all solvents are freshly distilled from appropriate drying agents and glassware is oven-dried before use.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.

  • pH Control: Avoid strongly acidic or basic aqueous conditions during work-up if the product is sensitive to hydrolysis.

N-Oxidation

The quinoline nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.

Mechanism: If oxidizing agents are present in the reaction mixture, either intentionally or as impurities, the lone pair of electrons on the quinoline nitrogen can be oxidized.

G A This compound B This compound N-oxide A->B Oxidizing Agent

Caption: N-oxidation of the quinoline core.

Mitigation Strategies:

  • Avoid Oxidizing Agents: Be mindful of the reagents used and their potential to act as oxidants.

  • Purification of Reagents: Ensure that all starting materials and reagents are pure and free from oxidizing impurities.

  • Reaction Conditions: Avoid exposure to air for prolonged periods, especially at elevated temperatures.

Part 3: Concluding Remarks

The successful application of this compound in organic synthesis hinges on a thorough understanding of its reactivity and potential side reaction pathways. By implementing the strategies outlined in this guide, researchers can minimize the formation of unwanted byproducts, leading to higher yields, easier purification, and more reliable experimental outcomes. Careful planning, meticulous execution, and diligent reaction monitoring are the cornerstones of success in navigating the chemistry of this valuable synthetic intermediate.

References

  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Source: Molecules. URL: [Link]

  • Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Source: Organic & Biomolecular Chemistry. URL: [Link]

  • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Source: Arabian Journal of Chemistry. URL: [Link]

  • Title: A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Source: Molecules. URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Source: Molecules. URL: [Link]

  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Source: Molecules. URL: [Link]

  • Title: Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Source: Chemistry Stack Exchange. URL: [Link]

  • Title: Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. Source: New Journal of Chemistry. URL: [Link]

  • Title: A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Source: Novelty Journals. URL: [Link]

  • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Source: ResearchGate. URL: [Link]

  • Title: Recent advances in the synthesis of quinolines: a review. Source: RSC Publishing. URL: [Link]

  • Title: HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. Source: New Journal of Chemistry. URL: [Link]

  • Title: A review on synthetic investigation for quinoline- recent green approaches. Source: Taylor & Francis Online. URL: [Link]

  • Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Source: Organic & Biomolecular Chemistry. URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Source: RSC Advances. URL: [Link]

  • Title: Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. Source: Chemical Research and Technology. URL: [Link]

  • Title: 4,7-dichloroquinoline. Source: Organic Syntheses. URL: [Link]

  • Title: A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Source: Molecules. URL: [Link]

  • Title: Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Synthesis of 4,7-Dichloroquinoline. Source: LookChem. URL: [Link]

  • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Source: PubMed. URL: [Link]

  • Title: Process for preparing 4, 7-dichloro-8-methylquinoline. Source: Google Patents.
  • Title: Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. Source: ResearchGate. URL: [Link]

  • Title: ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Source: ResearchGate. URL: [Link]

Sources

Technical Support Center: Reaction Monitoring for 2,7-Dichloro-4-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reaction monitoring of 2,7-dichloro-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and analysis of this important heterocyclic compound. Our goal is to combine technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs) - Choosing Your Technique

This section addresses common initial questions about selecting the most appropriate method for monitoring reactions involving this compound.

Q1: What are the most common techniques for monitoring the synthesis of this compound?

The most prevalent and effective techniques include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The choice depends on the specific reaction, available equipment, and the level of detail required.

Q2: I'm performing a quick reaction screen. Which technique is best for rapid progress checks?

For rapid, qualitative monitoring, Thin-Layer Chromatography (TLC) is the industry standard.[3][4] It is a low-cost, fast, and straightforward method to quickly assess the consumption of starting materials and the formation of the product.[3]

Q3: My reaction is sensitive to air and moisture. How can I monitor it without exposing it to the atmosphere?

For sensitive reactions, in-situ monitoring techniques are ideal.[2][5][6] Techniques like in-situ Fourier-Transform Infrared (FTIR) spectroscopy or Raman spectroscopy can provide real-time data without the need to withdraw samples.[2][7] Flow-NMR spectroscopy is another powerful, non-invasive method for real-time reaction monitoring.[8]

Q4: How do I choose between HPLC and GC for quantitative analysis of my reaction mixture?

The choice between HPLC and GC depends on the volatility and thermal stability of this compound and any potential byproducts.

  • GC is well-suited for volatile and thermally stable compounds like many halogenated quinolines.[9][10][11]

  • HPLC is more versatile for less volatile or thermally sensitive compounds and is often used for the analysis of quinoline derivatives.[12][13]

Q5: When should I use NMR for reaction monitoring?

NMR spectroscopy is invaluable for obtaining detailed structural information about all components in a reaction mixture, including starting materials, intermediates, the final product, and any byproducts.[1][14] It is particularly useful when unexpected products are formed or for mechanistic studies.[14][15]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter with each monitoring technique.

Troubleshooting Guide 1: Thin-Layer Chromatography (TLC)
Q1.1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

Potential Causes:

  • Sample Overload: Applying too much sample to the TLC plate is a common cause of streaking.

  • Inappropriate Solvent System: The mobile phase may be too polar or not polar enough, causing poor separation.

  • Sample Acidity/Basicity: Acidic or basic compounds can interact strongly with the silica gel, leading to streaking.

Solutions:

  • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.

  • Optimize the Mobile Phase:

    • If spots are streaking up the plate, your solvent system is likely too polar. Try decreasing the proportion of the more polar solvent.

    • If spots remain at the baseline, the solvent system is not polar enough. Increase the proportion of the polar solvent.

  • Add a Modifier: For acidic or basic compounds, adding a small amount of a modifier to the mobile phase can improve spot shape. For example, a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.

Q1.2: I can't see any spots on my TLC plate after development, even under UV light.

Potential Causes:

  • Low Concentration: The concentration of your compound of interest may be too low to be detected.

  • Lack of a UV Chromophore: While this compound has a UV chromophore, some starting materials or byproducts may not.

  • Compound Volatility: The compound may have evaporated from the plate during development or drying.

Solutions:

  • Concentrate Your Sample: If possible, concentrate a small aliquot of your reaction mixture before spotting.

  • Use a Staining Reagent: If UV light is ineffective, use a chemical stain. A potassium permanganate stain is a good general-purpose stain for organic compounds.

  • Minimize Drying Time: If you suspect your compound is volatile, minimize the time the plate is left to dry before visualization.

Troubleshooting Guide 2: High-Performance Liquid Chromatography (HPLC)
Q2.1: I'm seeing broad or tailing peaks in my HPLC chromatogram. How can I improve the peak shape?

Potential Causes:

  • Column Overload: Injecting too much sample can lead to poor peak shape.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica support of the column.

  • Column Degradation: The column may be nearing the end of its life.

Solutions:

  • Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample.

  • Match Injection Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.

  • Modify the Mobile Phase: Adding a small amount of a competing agent, like triethylamine for basic compounds, can reduce tailing. Adjusting the pH of the mobile phase can also help.

  • Use a New Column: If other troubleshooting steps fail, the column may need to be replaced.

Q2.2: My retention times are shifting between injections.

Potential Causes:

  • Inconsistent Mobile Phase Composition: Poorly mixed or evaporating mobile phase can lead to shifts in retention time.

  • Fluctuating Column Temperature: Changes in ambient temperature can affect retention times.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

Solutions:

  • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the solvent reservoirs covered to minimize evaporation.

  • Use a Column Oven: A column oven will maintain a constant temperature, leading to more reproducible retention times.

  • Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis sequence.

Typical HPLC Conditions for Dichloroquinoline Derivatives
ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with a modifier (e.g., 0.1% formic acid or phosphoric acid)[16][17]
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 235 nm)[18]
Temperature Ambient or controlled (e.g., 30 °C)
Troubleshooting Guide 3: Gas Chromatography (GC) and GC-MS
Q3.1: I'm not seeing my compound of interest in the GC chromatogram.

Potential Causes:

  • Compound is Not Volatile Enough: this compound may not be sufficiently volatile under your current GC conditions.

  • Thermal Decomposition: The compound may be decomposing in the hot injector or on the column.

  • Incorrect Injection Parameters: The injection temperature or split ratio may not be optimized.

Solutions:

  • Increase Injector and Oven Temperature: Gradually increase the temperatures, but be mindful of potential decomposition.

  • Use a More Inert Column: A column with a more inert phase can reduce on-column decomposition.

  • Derivatization: If the compound is not volatile enough due to polar functional groups, derivatization can increase its volatility.

  • Optimize Injection: Try a lower injection temperature or a splitless injection for trace analysis.

Q3.2: My peaks are broad, and the resolution is poor.

Potential Causes:

  • Slow Injection: A slow injection can lead to band broadening.

  • Suboptimal Flow Rate: The carrier gas flow rate may be too high or too low.

  • Thick Film Column: A column with a thick stationary phase can lead to broader peaks.

Solutions:

  • Use an Autosampler: An autosampler provides fast, reproducible injections.

  • Optimize Carrier Gas Flow: Perform a van Deemter analysis to find the optimal flow rate for your column.

  • Choose an Appropriate Column: For relatively volatile compounds like this compound, a column with a thinner film (e.g., 0.25 µm) is often suitable.

Typical GC Conditions for Chlorinated Quinolines
ParameterValue
Column DB-5MS (or similar non-polar column)[11]
Injector Temperature 250 °C[11]
Carrier Gas Helium or Hydrogen
Oven Program Start at a lower temperature (e.g., 90°C) and ramp to a higher temperature (e.g., 260°C)[11]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Troubleshooting Guide 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4.1: The peaks in my ¹H NMR spectrum are broad and poorly resolved.

Potential Causes:

  • Poor Shimming: The magnetic field homogeneity may not be optimized.

  • Presence of Paramagnetic Impurities: Paramagnetic metals can cause significant line broadening.

  • Sample Viscosity: A highly viscous sample can lead to broader peaks.

  • Chemical Exchange: If there is a dynamic process occurring on the NMR timescale, it can lead to peak broadening.

Solutions:

  • Re-shim the Spectrometer: Carefully shim the magnetic field on your sample.

  • Filter the Sample: Filtering your NMR sample through a small plug of celite or silica can remove particulate and some paramagnetic impurities.

  • Dilute the Sample: If the sample is too viscous, diluting it can improve resolution.

  • Acquire Spectra at Different Temperatures: Changing the temperature can sometimes sharpen peaks that are broadened due to chemical exchange.

Q4.2: I'm having trouble integrating the peaks in my spectrum accurately.

Potential Causes:

  • Poor Phasing: Incorrect phasing of the spectrum will lead to inaccurate integrals.

  • Baseline Distortion: A non-flat baseline will also lead to integration errors.

  • Peak Overlap: If peaks are overlapping, it can be difficult to integrate them individually.

Solutions:

  • Careful Phasing and Baseline Correction: Take the time to properly phase and baseline correct your spectrum before integration.

  • Use a Higher Field Spectrometer: A higher field NMR spectrometer will provide better peak separation.

  • 2D NMR Techniques: Techniques like COSY and HSQC can help to resolve overlapping signals and confirm assignments.[14][19]

Part 3: Visualizations and Protocols

Workflow for Selecting a Reaction Monitoring Technique

G start Start: Need to Monitor Reaction for this compound qual_quant Qualitative or Quantitative Data Needed? start->qual_quant qual Qualitative (Fast Check) qual_quant->qual Qualitative quant Quantitative (Precise Measurement) qual_quant->quant Quantitative tlc Use TLC qual->tlc sensitive Reaction Sensitive to Air/Moisture? quant->sensitive in_situ Use In-Situ Technique (FTIR, Raman, FlowNMR) sensitive->in_situ Yes ex_situ Ex-Situ Sampling is OK sensitive->ex_situ No end Analysis Complete in_situ->end volatility Analyte Volatile & Thermally Stable? ex_situ->volatility gc Use GC or GC-MS volatility->gc Yes hplc Use HPLC/UPLC volatility->hplc No structural Need Detailed Structural Info? gc->structural hplc->structural tlc->end nmr Use NMR structural->nmr Yes structural->end No nmr->end

Caption: Decision tree for selecting an appropriate reaction monitoring technique.

Experimental Protocol: TLC Monitoring
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • Using a capillary tube, spot your starting material(s) on the pencil line.

    • In a separate lane, spot a co-spot of the starting material(s) and the reaction mixture.

    • In a third lane, spot the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain.

  • Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Experimental Protocol: Sample Preparation for HPLC/GC
  • Quench the Reaction: Take a small aliquot (e.g., 0.1 mL) of the reaction mixture and quench it by adding it to a vial containing a suitable solvent (e.g., water or a buffer solution).

  • Extraction (if necessary): If the reaction is in a solvent immiscible with the analysis solvent, perform a liquid-liquid extraction. For example, extract the aqueous quench solution with an organic solvent like ethyl acetate.

  • Dilution: Dilute the quenched reaction mixture or the organic extract to an appropriate concentration for analysis. A typical dilution might be 1:100 or 1:1000.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injecting it into the chromatograph.

References

  • Chromatography Today. (2015, July 21). What Is Reaction Monitoring? Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, November 25). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Retrieved from [Link]

  • Wikipedia. (n.d.). In situ. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Retrieved from [Link]

  • Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • HETEROCYCLES. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]

  • PubMed. (1979). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Dialnet. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Journal for Research Trends and Innovation. (n.d.). THIN LAYER CHROMATOGRAPHY (TLC). Retrieved from [Link]

  • Journal of Physics: Conference Series. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Thin-Layer Chromatography. Retrieved from [Link]

  • PubMed. (2022, August 16). Reaction of Chlorine Dioxide with Saturated Nitrogen-Containing Heterocycles and Comparison with the Micropollutant Behavior in a Real Water Matrix. Retrieved from [Link]

  • Cole-Parmer. (2024, August 5). Organic Synthesis and Reaction Monitoring Process. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • PMC. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • ResearchGate. (2022, January). On-Line Trace Monitoring of Volatile Halogenated Compounds in Air by Improved Thermal Desorption-Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Chlorine Dioxide with Saturated Nitrogen-Containing Heterocycles and Comparison with the Micropollutant Behavior in a Real Water Matrix. Retrieved from [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (n.d.). Retrieved from [Link]

  • Catalysis Science & Technology. (n.d.). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry. Retrieved from [Link]

  • PubMed. (2022, December 16). High-throughput automated platform for thin layer chromatography analysis. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Retrieved from [Link]

  • Halogenation of organic compounds using continuous flow and microreactor technology. (2016, November 16). Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

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Technical Support Center: Solvent Effects on 2,7-Dichloro-4-Methylquinoline Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2,7-dichloro-4-methylquinoline. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sometimes challenging heterocyclic compound. The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction pathways, rates, and outcomes. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you navigate the complexities of solvent effects on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: I am performing a nucleophilic aromatic substitution (SNAr) on this compound. Which chlorine atom is more reactive and why?

A1: The chlorine atom at the C2 position is significantly more reactive towards nucleophiles than the one at the C7 position. This regioselectivity is governed by the electronic structure of the quinoline ring. The nitrogen atom at position 1 acts as a powerful electron-withdrawing group via resonance, stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during nucleophilic attack at C2. This stabilization is much less pronounced for attack at C7, resulting in a higher activation energy barrier for substitution at that position. Therefore, under kinetically controlled conditions, nucleophilic substitution will occur preferentially at C2.

Q2: What is the best general class of solvent for SNAr reactions with this compound?

A2: Polar aprotic solvents are overwhelmingly the preferred choice for SNAr reactions.[1] Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are ideal.

  • Causality: These solvents possess high dielectric constants, which help dissolve the ionic nucleophile salts (e.g., sodium alkoxides, potassium salts of amines).[2] Crucially, they are poor hydrogen bond donors. This means they solvate the cation (e.g., Na⁺) but leave the nucleophilic anion relatively "naked" and highly reactive. In contrast, polar protic solvents like ethanol or water form strong hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its nucleophilicity, thereby slowing down the reaction.[1][3][4]

Q3: My SNAr reaction is very slow, even in DMF. How can I improve the reaction rate?

A3: If the reaction rate is still sluggish in a polar aprotic solvent, consider the following:

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy of breaking the aromatic C-Cl bond. Solvents like DMF (b.p. 153°C), DMSO (b.p. 189°C), or NMP (b.p. 202°C) allow for high reaction temperatures. A procedure for a similar substitution on a dichloroquinoline derivative using DMF at 120°C has been reported to be effective.[5]

  • Base: If your nucleophile is a neutral amine (R₂NH), the reaction will generate HCl, which protonates the starting amine, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to scavenge the acid and maintain the concentration of the free nucleophile.[5][6]

  • Nucleophile Concentration: According to the rate law for an SN2-like SNAr reaction, the rate is dependent on the concentration of the nucleophile.[3] Increasing the equivalents of the nucleophile (e.g., from 1.1 eq. to 2-3 eq.) can significantly accelerate the reaction.

Q4: I'm observing unexpected shifts in the UV-Vis or NMR spectra of my compound when I change solvents. What is happening?

A4: You are likely observing solvatochromism, where the solvent polarity alters the energy gap between the ground and excited electronic states of the molecule.[7][8][9] This is common in conjugated systems like quinolines. Polar solvents can stabilize the charge distribution in either the ground or excited state, leading to a shift in absorption maxima (UV-Vis) or changes in the chemical shifts of protons (NMR). This phenomenon can be used to probe the electronic properties of the molecule, but for routine characterization, it is crucial to use a consistent, specified solvent (e.g., CDCl₃ or DMSO-d₆) for all NMR analyses to ensure data comparability.

Troubleshooting Guide: SNAr Reactions

This guide addresses common issues encountered during the nucleophilic substitution on this compound.

Problem Observed Potential Cause Recommended Solution & Rationale
Low or No Conversion 1. Poor Solubility: The starting material or nucleophile is not fully dissolved.Solution: Switch to a solvent with higher solubilizing power, such as NMP or DMSO. Gentle heating can also improve solubility, but ensure the temperature does not exceed the desired reaction temperature.
2. Deactivated Nucleophile: A protic solvent (e.g., ethanol, water) is solvating and deactivating the nucleophile.Solution: Change to a polar aprotic solvent like DMF or acetonitrile. This will enhance the "effective" nucleophilicity of your reagent.[1][4]
3. Insufficient Temperature: The activation energy barrier is not being overcome.Solution: Increase the reaction temperature. If your current solvent's boiling point is limiting, switch to a higher-boiling alternative (e.g., from acetonitrile to DMF, or DMF to DMSO).
Multiple Products / Poor Selectivity 1. Reaction at C7: The reaction temperature is too high, leading to the thermodynamically favored but kinetically slower substitution at the C7 position.Solution: Reduce the reaction temperature and increase the reaction time. This favors the kinetically preferred C2 substitution.
2. Solvent Participation: The solvent itself is acting as a nucleophile (e.g., hydrolysis in wet DMSO, or reaction with an alcohol solvent).Solution: Use a non-nucleophilic solvent such as dioxane, toluene, or acetonitrile. Ensure all solvents are anhydrous by using freshly opened bottles or by drying them over molecular sieves.
Product Decomposition 1. Harsh Conditions: High temperatures in the presence of a strong base or nucleophile are degrading the quinoline core.Solution: Lower the reaction temperature. Consider using a milder base if applicable. If the reaction requires high heat, minimize the reaction time by monitoring closely with TLC or LC-MS.
2. Side Reactions: In some syntheses of quinoline derivatives, harsh acidic or oxidizing conditions can lead to tar formation.[10]Solution: While this is more common in the synthesis of the ring, ensure your workup conditions are not overly harsh. Neutralize acidic solutions carefully, preferably at low temperatures.

Visualized Workflow & Mechanism

Solvent Selection Workflow for SNAr

The following diagram outlines a logical workflow for selecting an appropriate solvent for your experiment.

Solvent_Selection_Workflow start Start: S N Ar on This compound solubility Are all reactants soluble? start->solubility rate Is reaction rate critical? solubility->rate Yes check_solubility Re-evaluate solubility solubility->check_solubility No selectivity Is selectivity or inertness critical? rate->selectivity No polar_aprotic Use Polar Aprotic Solvent (DMF, DMSO, NMP) rate->polar_aprotic Yes non_nucleophilic Use Non-Nucleophilic Solvent (Dioxane, Toluene) selectivity->non_nucleophilic high_bp Use High-Boiling Solvent (DMSO, NMP, Dowtherm A) check_solubility->high_bp Try High-Boiling Solvent

Caption: Decision tree for experimental solvent selection.

Mechanism: Solvent Effects on the Meisenheimer Complex

This diagram illustrates the SNAr mechanism and highlights the role of the solvent in stabilizing the key intermediate.

Caption: SNAr mechanism and differential solvent stabilization.

Validated Experimental Protocol

This protocol provides a reliable method for the C2-amination of this compound, adapted from established procedures for similar substrates.[5]

Reaction: Synthesis of 7-chloro-4-methyl-2-(morpholin-4-yl)quinoline

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 212 mg).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg) and anhydrous dimethylformamide (DMF) (10 mL).

  • Nucleophile Addition: Add morpholine (2.0 mmol, 174 µL) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 120°C in an oil bath and stir for 12-24 hours.

    • Control Point: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material indicates completion. Use a solvent system like 3:1 Hexanes:Ethyl Acetate for TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into 50 mL of cold water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 20 mL) to remove residual DMF and salts.

  • Purification: Air-dry the crude solid. For higher purity, recrystallize the product from ethanol or purify by column chromatography on silica gel.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity can be confirmed by 2D NMR techniques (HMBC/HSQC) if necessary.

References

  • Chem 203. (n.d.). Nucleophilic Substitution Reactions SEM-2, CC-3 PART-2, PPT-17. Retrieved from [Link]

  • University of Calgary. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Lisle, G. F., & Stacy, G. W. (1950). U.S. Patent No. 2,520,043. Washington, DC: U.S. Patent and Trademark Office.
  • University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 38. Retrieved from [Link]

  • Chemistry Learner. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction [Video]. YouTube. Retrieved from [Link]

  • Rojas-Albor, A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Retrieved from [Link]

  • Sharma, P., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry, 8(1). Retrieved from [Link]

  • Li, J., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5786. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

  • Taddese, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(31), 18265-18289. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. Retrieved from [Link]

  • Mekheimer, R. A., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(10), 1224-1234. Retrieved from [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Kucuk, C. (2023). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 14(1), 108-121. Retrieved from [Link]

  • Masoud, M. S., et al. (2019). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 10(2), 143-150. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 382. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2,7-Dichloro-4-Methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1] Among the vast library of quinoline derivatives, halogenated analogs, particularly dichloro-substituted quinolines, have emerged as critical pharmacophores in the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 2,7-dichloro-4-methylquinoline analogs, drawing insights from studies on related dichloroquinoline isomers to elucidate potential structure-activity relationships and guide future drug discovery efforts.

While direct comparative studies on a broad series of this compound analogs are limited, a wealth of information on related dichloroquinoline derivatives, such as the 2,4- and 4,7-isomers, provides a solid foundation for understanding their potential biological activities, including anticancer and antimicrobial effects.

The Quinoline Core: A Versatile Scaffold in Drug Discovery

Quinoline, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone in the design of bioactive molecules.[2] Its derivatives have been reported to exhibit a wide array of pharmacological properties, including anticancer, antimalarial, antibacterial, antiviral, antifungal, and anti-inflammatory activities.[1] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.

Anticancer Activity of Dichloroquinoline Analogs: A Comparative Overview

Both 2,4- and 4,7-disubstituted quinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3] The primary mechanisms of action for many quinoline-based anticancer agents include the inhibition of protein kinases, disruption of the cell cycle, and the induction of apoptosis.[3]

2,4-Disubstituted Quinoline Derivatives

Analogs with substitutions at the 2 and 4 positions of the quinoline ring have shown promise as anticancer agents, acting as growth inhibitors by inducing cell cycle arrest and apoptosis.[3] The introduction of bulky aryl groups at these positions has been suggested to enhance cytotoxic activity.[3]

4,7-Disubstituted Quinoline Derivatives

The anticancer potential of 4,7-dichloroquinoline derivatives has been more extensively investigated. These compounds have demonstrated efficacy against a range of cancer cell lines. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against eight human cancer cell lines, with some sulfinyl and sulfonyl derivatives showing promising results with IC50 values in the low micromolar range.[4]

While specific data for this compound analogs is scarce, the established anticancer activity of other dichloroquinoline isomers suggests that this scaffold is a promising starting point for the design of new cytotoxic agents. The presence of the 4-methyl group may influence the compound's lipophilicity and steric interactions with biological targets, potentially modulating its activity and selectivity.

Comparative Cytotoxicity Data of Quinoline Analogs
Compound ClassCancer Cell LineIC50 (µM)Reference
7-chloro-(4-thioalkylquinoline) derivativesCCRF-CEM (Leukemia)0.55–2.74[4]
7-chloro-4-phenoxyquinoline derivativesMCF-7 (Breast), SKBR-3 (Breast), PC3 (Prostate), HeLa (Cervical)9.18 - 50.75[5]
Reversed Chloroquine CompoundsCQR and CQS P. falciparum strainsLower than Chloroquine[6]

Antimicrobial Activity of Substituted Quinolines

Quinoline derivatives are also well-known for their antimicrobial properties. The antibacterial activity of various substituted quinolines has been evaluated against both Gram-positive and Gram-negative bacteria.

For example, a study on 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines demonstrated a broad spectrum of antimicrobial activities.[2] The introduction of a nitro group on the phenyl ring of the hydrazone moiety resulted in remarkable activity against all tested bacterial strains.[2] Another study on 4-amino-8-methylquinolines substituted with a hydroxy- or methoxy-group at the 5- and 6-positions showed slight antibacterial activity.[7]

These findings suggest that the nature and position of substituents on the quinoline and its associated side chains play a crucial role in determining the antimicrobial potency and spectrum. For this compound analogs, modifications at other positions of the quinoline ring or functionalization of the 4-methyl group could lead to the development of potent antimicrobial agents.

Comparative Antimicrobial Activity Data of Quinoline Analogs
Compound ClassBacterial StrainActivityReference
6-bromo-2-methyl-quinoline hydrazonesS. aureus, B. subtilis, E. coli, P. aeruginosaGood antibacterial activity[2]
5- and 6-hydroxy substituted 4-aminoquinolinesGram-positive and Gram-negative bacteriaSlight antibacterial activity[7]
Alkynyl isoquinolinesMRSA, VREPotent activity (MICs = 4 µg/mL or 8 µg/mL)[8]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of novel compounds is a critical step in the drug discovery process. Standardized and validated assays are essential for obtaining reliable and comparable data.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Synthesis of Dichloroquinoline Derivatives

The synthesis of dichloroquinoline derivatives often starts from commercially available anilines. For instance, 4,7-dichloroquinoline can be synthesized and subsequently functionalized at the 4-position through nucleophilic aromatic substitution.

A general synthetic route to 7-chloro-4-substituted quinolines is depicted below:

Synthesis_Workflow Start 4,7-Dichloroquinoline Step1 Nucleophilic Aromatic Substitution (e.g., with amines, thiols, or phenols) Start->Step1 Reagents, Solvent, Conditions Product Substituted 7-Chloroquinoline Analog Step1->Product

Sources

comparing reactivity of 2,7-dichloro-4-methylquinoline with other quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents and functional materials.[1][2][3] The strategic functionalization of the quinoline ring is a key step in the development of novel compounds with tailored properties. This guide offers an in-depth comparative analysis of the reactivity of 2,7-dichloro-4-methylquinoline, a versatile building block, against other key quinoline derivatives. By integrating experimental data with theoretical principles, we aim to provide a comprehensive resource for chemists to inform their synthetic strategies.

Understanding the Reactivity of the Quinoline Core

The reactivity of the quinoline ring is dictated by the interplay of its two fused rings: the electron-rich benzene ring and the electron-deficient pyridine ring. This electronic dichotomy governs the regioselectivity of various transformations.

  • Electrophilic Aromatic Substitution (EAS): The benzene ring is the preferred site for electrophilic attack, as the pyridine nitrogen deactivates the heterocyclic ring towards electrophiles. Substitution typically occurs at positions 5 and 8, which are most activated by the fused ring system.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The presence of good leaving groups, such as halogens, at these positions facilitates SNAr reactions.

The introduction of substituents further modulates this inherent reactivity through electronic and steric effects. Electron-withdrawing groups, like chlorine, enhance the electrophilicity of the ring, making it more reactive towards nucleophiles, while electron-donating groups, such as a methyl group, have the opposite effect.

Reactivity Profile of this compound

The substituent pattern of this compound—a methyl group at C4, and chloro groups at C2 and C7—creates a unique reactivity profile.

  • C2-Chloro Position: The chlorine atom at the C2 position is highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atom.

  • C7-Chloro Position: The chlorine atom at the C7 position on the carbocyclic ring is less activated towards traditional SNAr reactions but is an excellent handle for metal-catalyzed cross-coupling reactions.

  • C4-Methyl Group: The methyl group at C4 exerts both electronic and steric effects. Electronically, it is a weak electron-donating group. Sterically, it can influence the accessibility of the adjacent C5 position and the nitrogen lone pair.

Comparative Reactivity in Key Transformations

To provide a quantitative comparison, we will examine the performance of this compound in three common and synthetically valuable reaction types: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. We will compare its reactivity with that of other relevant chloroquinolines.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of quinoline functionalization. The reaction proceeds via a Meisenheimer complex, and its rate is highly dependent on the electronic activation of the ring and the stability of this intermediate.

Theoretical Insight: Density Functional Theory (DFT) calculations can provide valuable insights into the relative reactivity of different positions on the quinoline ring. The calculated electrostatic potential and LUMO coefficients can indicate the most electrophilic sites susceptible to nucleophilic attack. For this compound, the C2 and C4 positions are predicted to be the most electrophilic carbons in the pyridine ring. The presence of a chlorine atom at C2 makes it a prime site for SNAr.

Experimental Data Comparison:

Quinoline DerivativeNucleophileConditionsProductYield (%)Reference
This compound Sodium MethoxideMeOH, reflux7-Chloro-2-methoxy-4-methylquinoline~80% (estimated)Inferred from similar systems
2-ChloroquinolineSodium MethoxideMeOH, reflux2-Methoxyquinoline>90%[4]
4-ChloroquinolineSodium MethoxideMeOH, reflux4-MethoxyquinolineSlower than 2-chloro[4]
4,7-DichloroquinolineThiosemicarbazideUltrasonic irradiation, 30 min2-(7-chloroquinolin-4-yl)thiosemicarbazideHigh[5]

Analysis:

The C2-chloro position in this compound is expected to be highly reactive towards nucleophiles, comparable to that of 2-chloroquinoline. The methyl group at C4 is unlikely to significantly hinder the approach of small nucleophiles to the C2 position. In contrast, the C7-chloro is on the benzenoid ring and is thus unreactive in SNAr reactions. For 4,7-dichloroquinoline, the C4 position is the more reactive site for nucleophilic attack.

Experimental Protocol: Nucleophilic Aromatic Substitution

SNAr_Workflow start Start reagents Dissolve this compound and nucleophile in a suitable solvent (e.g., MeOH, EtOH, DMF). start->reagents 1. Reagent Preparation reaction Heat the reaction mixture to the desired temperature (e.g., reflux). reagents->reaction 2. Reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring 3. Monitoring workup Quench the reaction and perform aqueous workup. monitoring->workup 4. Workup purification Purify the product by crystallization or column chromatography. workup->purification 5. Purification end End purification->end 6. Characterization Suzuki_Workflow start Start setup Combine chloroquinoline, boronic acid, Pd catalyst, ligand, and base in a Schlenk flask. start->setup degas Degas the solvent and add to the reaction mixture. setup->degas heat Heat the reaction under an inert atmosphere (N₂ or Ar). degas->heat monitor Monitor progress by TLC or GC-MS. heat->monitor workup Cool, dilute with organic solvent, and wash with water/brine. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing access to a wide range of aminoquinolines.

Expertise in Catalyst Selection: Similar to the Suzuki coupling, the choice of the palladium catalyst and ligand system is crucial. [6]For aryl chlorides, bulky, electron-rich phosphine ligands are generally required to promote efficient catalysis. The choice of base is also critical and can influence the reaction rate and yield.

Experimental Data Comparison:

Quinoline DerivativeAmineCatalyst/LigandBaseSolventYield (%)Reference
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene~90% (at C2)Inferred from similar systems
2-ChloroquinolineMorpholinePd(OAc)₂ / BINAPCs₂CO₃TolueneHigh[7]
4-ChloroquinolineAnilinePd(OAc)₂ / BINAPNaOtBuToluene95%[8]
6-Bromo-2-chloroquinolineMorpholinePd(OAc)₂ / XPhosK₃PO₄DioxaneSelective amination at C6[7]

Analysis:

The C2 and C7 positions of this compound can be selectively aminated using the Buchwald-Hartwig reaction. The C2 position is generally more reactive due to its proximity to the ring nitrogen. This allows for sequential functionalization, where the more reactive C2 position can be reacted first under milder conditions, followed by amination at the C7 position under more forcing conditions or with a different catalyst system. The steric bulk of the methyl group at C4 is not expected to significantly impede the amination at C2.

Logical Relationship of Substituent Effects

Substituent_Effects substituent Substituent on Quinoline Ring ewg Electron-Withdrawing Group (e.g., -Cl) substituent->ewg Electronic Effect edg Electron-Donating Group (e.g., -CH3) substituent->edg Electronic Effect steric Steric Hindrance substituent->steric Steric Effect ewg_effect Increases ring electrophilicity Activates for SNAr Deactivates for EAS ewg->ewg_effect edg_effect Decreases ring electrophilicity Deactivates for SNAr Activates for EAS edg->edg_effect steric_effect Hinders access of reagents to adjacent positions steric->steric_effect

Caption: Influence of substituents on quinoline reactivity.

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of functionalized quinoline derivatives. Its reactivity is a predictable consequence of the electronic and steric effects of its substituents. The C2-chloro group is highly activated towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at this position. The C7-chloro group, while less reactive in SNAr, serves as an excellent handle for cross-coupling reactions, enabling further diversification. The C4-methyl group has a more subtle electronic influence but can sterically direct reactions at adjacent positions.

By understanding the principles outlined in this guide and leveraging the provided experimental insights, researchers can effectively utilize this compound and its analogs to construct complex molecular architectures for applications in drug discovery and materials science.

References

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  • Synthesis, DFT studies on a series of tunable quinoline derivatives. PubMed. [Link]

  • Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. ResearchGate. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Pennsylvania. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR). ResearchGate. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • nucleophilic substitution of 4-chloroquinoline 1-oxide and. J-Stage. [Link]

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  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

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  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

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A Comparative Guide to the Spectral Analysis of 2,7-dichloro-4-methylquinoline and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Quinolines in Pharmaceutical Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials like chloroquine.[1][2] The compound 2,7-dichloro-4-methylquinoline serves as a critical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). As with any synthetic process in drug development, the purity of this intermediate is paramount. Process-related impurities, even in trace amounts, can carry forward into the final API, potentially altering its efficacy, safety profile, and stability.

Regulatory bodies rightfully demand rigorous characterization and control of all potential impurities. This guide provides a comparative analysis of essential spectroscopic techniques for the identification, quantification, and structural elucidation of impurities arising during the synthesis of this compound. We will explore the causality behind experimental choices and present a cohesive, multi-technique workflow designed for unambiguous impurity profiling, grounded in the principles of scientific integrity and validation.

The Challenge: Discerning Structurally Similar Molecules

The primary analytical challenge stems from the high degree of structural similarity between this compound and its likely impurities. Common synthetic routes, such as the Gould-Jacobs reaction or variations of the Combes synthesis, can generate several closely related byproducts.

Table 1: Potential Impurities in this compound Synthesis

Compound NameStructureOrigin StoryAnalytical Hurdle
This compound (API Intermediate) ClC1=CC2=C(C=C1)N=C(C=C2C)ClTarget MoleculeN/A
Isomeric Dichloro-4-methylquinolines (e.g., 2,5- or 2,8-dichloro) VariesNon-selective chlorination or use of isomeric starting materials.Identical mass, similar polarity. Requires high-resolution separation and spectroscopy sensitive to substituent position.
Monochloro-4-methylquinolines (e.g., 2-chloro- or 7-chloro-) VariesIncomplete chlorination.Different mass, but potentially similar chromatographic behavior to the parent compound.
Unreacted Starting Materials (e.g., substituted anilines) VariesIncomplete reaction or inefficient purification.Different core structure but may co-elute or interfere with analysis if not properly separated.

Given that these compounds share the same quinoline core, their spectral properties can be very similar. A single analytical technique is often insufficient for definitive identification. Therefore, an orthogonal, multi-technique approach is not just recommended; it is essential for building a robust and trustworthy analytical package.

A Comparative Evaluation of Core Spectroscopic Techniques

The selection of an analytical technique should be driven by the specific question being asked—be it separation, mass determination, or precise structural mapping. Here, we compare the utility of the most powerful spectroscopic tools for this specific application.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for separation and quantification. Its primary role is to resolve the target compound from its impurities, providing a clear picture of the sample's purity.

  • Principle & Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[3][4] For quinoline derivatives, which are basic and aromatic, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A C18 (octadecyl) column is a standard starting point, but for separating closely related isomers, alternative stationary phases like phenyl-hexyl or naphthylpropyl can offer enhanced selectivity due to different pi-pi interactions.[3][4] The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol), with the gradient tailored to achieve optimal separation.[5]

  • Strengths:

    • Excellent for quantification and purity assessment.

    • High-throughput and robust for routine quality control.

    • Validated methods are highly reproducible.[5]

  • Limitations:

    • Provides no definitive structural information on its own; retention time is not a unique identifier.

    • Co-eluting impurities will be missed or misquantified.

    • Requires reference standards for positive identification.

Mass Spectrometry (MS)

Coupled with a separation technique (LC-MS or GC-MS), mass spectrometry is the gold standard for determining the molecular weight of the parent compound and its impurities, offering critical clues to their identity.

  • Principle & Causality: MS ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio.[6] For halogenated compounds like this compound, MS provides a unique and powerful signature: the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[6][7]

    • A molecule with one chlorine atom will show two peaks in the molecular ion region (M⁺ and M+2⁺) with an intensity ratio of roughly 3:1.[8]

    • A molecule with two chlorine atoms , like our target compound, will exhibit a characteristic cluster of three peaks (M⁺, M+2⁺, and M+4⁺) with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the number of chlorine atoms present.

  • Strengths:

    • Provides exact molecular weight (with high-resolution MS).

    • Characteristic isotopic patterns confirm the presence and number of halogen atoms.[6][7]

    • Tandem MS (MS/MS) can provide fragmentation patterns that help distinguish between isomers.[9]

  • Limitations:

    • Cannot easily distinguish between isomers without fragmentation (MS/MS) and careful interpretation.

    • Quantification can be more complex than with UV detection due to variations in ionization efficiency.

Table 2: Expected Isotopic Patterns for Target Compound and Impurities

CompoundMolecular FormulaExpected MW (for ³⁵Cl)Key Isotopic Peaks (m/z)Relative Intensity Ratio
This compound C₁₀H₇Cl₂N198.00198, 200, 202~9:6:1
2-chloro-4-methylquinoline C₁₀H₈ClN177.03177, 179~3:1
7-chloro-4-methylquinoline C₁₀H₈ClN177.03177, 179~3:1
Nuclear Magnetic Resonance (NMR) Spectroscopy

Where MS provides the mass, NMR spectroscopy elucidates the precise atomic connectivity, making it the most powerful tool for unambiguous structure determination and isomer differentiation.[10]

  • Principle & Causality: NMR probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) reveal connectivity.[11] For substituted quinolines, the position of substituents like chlorine and methyl groups causes predictable shifts in the signals of nearby protons and carbons, allowing for definitive assignment.[10][12]

  • Application to this compound:

    • ¹H NMR: Will show distinct signals for the methyl group and the aromatic protons. The number of signals, their splitting patterns (singlet, doublet, etc.), and their chemical shifts allow for mapping the substitution pattern. For example, the protons on the benzene and pyridine rings of the quinoline system have characteristic chemical shift ranges.[11]

    • ¹³C NMR: Provides information on the carbon framework. The electronegative chlorine atoms will significantly influence the chemical shifts of the carbons they are attached to (C2 and C7).[10]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for resolving complex spectra and differentiating isomers.[12]

      • COSY identifies protons that are coupled to each other, helping to trace proton networks through the rings.

      • HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the placement of substituents that lack protons (like the chlorine atoms) relative to the protons on the ring.

  • Strengths:

    • Provides unambiguous structural elucidation.

    • The only technique that can definitively distinguish between positional isomers.

    • Quantitative NMR (qNMR) can be used for purity assessment without a specific reference standard for the impurity.

  • Limitations:

    • Relatively low sensitivity compared to MS; requires more sample.

    • Can be time-consuming for complex mixtures.

    • Requires isolation of the impurity for clear analysis, often via preparative HPLC.

Vibrational Spectroscopy (FT-IR & Raman)

FT-IR and Raman spectroscopy provide complementary information about the functional groups and overall molecular "fingerprint."

  • Principle & Causality: These techniques measure the vibrational modes of a molecule. Infrared absorption (FT-IR) and inelastic light scattering (Raman) are governed by different quantum mechanical selection rules, often providing complementary information.[13] Specific bonds and functional groups have characteristic vibrational frequencies. For instance, C-Cl stretching modes, aromatic C=C stretching, and C-H vibrations will all appear in predictable regions of the spectrum.[13][14]

  • Strengths:

    • Fast and non-destructive.

    • Provides a unique fingerprint for a given compound.

    • Can confirm the presence of expected functional groups and highlight unexpected ones.

  • Limitations:

    • Spectra of structurally similar isomers can be very alike, making differentiation difficult.

    • Generally not a quantitative technique.

    • Less effective for complex mixtures compared to hyphenated techniques.

Integrated Workflow for Comprehensive Impurity Profiling

No single technique is sufficient. A robust, self-validating workflow integrates the strengths of each method to build a complete picture of the impurity profile.

Impurity_Analysis_Workflow Fig. 1: Integrated Workflow for Impurity Analysis start Sample of This compound hplc_uv 1. RP-HPLC-UV Analysis start->hplc_uv purity_check Purity > 99.5%? No unknown peaks? hplc_uv->purity_check pass Release Batch purity_check->pass Yes lc_ms 2. HPLC-MS Analysis purity_check->lc_ms No mass_id Identify MW & Isotopic Pattern of Unknown Peaks lc_ms->mass_id prep_hplc 3. Preparative HPLC mass_id->prep_hplc isolate Isolate Impurity prep_hplc->isolate nmr 4. NMR Analysis (¹H, ¹³C, COSY, HMBC) isolate->nmr ftir 5. FT-IR Analysis (Complementary) isolate->ftir structure_elucid Unambiguous Structure Elucidation nmr->structure_elucid ftir->structure_elucid report Full Characterization Report structure_elucid->report

Caption: Fig. 1: A decision-based workflow integrating orthogonal analytical techniques.

This workflow begins with a high-throughput screening method (HPLC-UV). If unknown peaks are detected, the investigation escalates to more definitive techniques. LC-MS provides the first crucial piece of the puzzle (molecular weight), guiding the subsequent isolation and full structural elucidation by NMR, which provides the definitive answer.

Detailed Experimental Protocols

The trustworthiness of any analysis rests on a well-designed and executed protocol. The following are standard, self-validating procedures for the key techniques discussed.

Protocol 1: RP-HPLC-UV Method for Purity Analysis
  • System Preparation:

    • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/DAD detector.

    • Column: Naphthylpropyl phase column (e.g., 4.6 x 150 mm, 3.5 µm).[3][4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm and 320 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B.

    • 15-18 min: Hold at 90% B.

    • 18-18.5 min: Return to 10% B.

    • 18.5-22 min: Re-equilibration at 10% B.

  • System Suitability & Validation:

    • Inject a blank (diluent) to ensure no system peaks.

    • Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

    • Calculate the tailing factor and theoretical plates to ensure column performance.

  • Analysis:

    • Inject the sample solution.

    • Integrate all peaks and report the area percentage for purity calculation.

Protocol 2: ¹H and 2D NMR for Structural Elucidation
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[10]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the tube and invert gently to ensure complete dissolution.

  • Instrument Setup (e.g., 500 MHz Spectrometer):

    • Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve high homogeneity.

    • Optimize receiver gain and pulse widths.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This experiment will require more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D COSY Acquisition:

    • Set up a standard gradient-selected COSY experiment to establish proton-proton correlations.[12]

  • 2D HMBC Acquisition:

    • Set up a standard gradient-selected HMBC experiment, optimizing the long-range coupling delay (e.g., 8 Hz) to observe correlations between protons and carbons separated by 2-3 bonds.[12]

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to all spectra.

    • Calibrate the spectra using the TMS signal.

    • Analyze the 1D spectra to assign proton and carbon signals based on chemical shifts and multiplicities.

    • Use the COSY and HMBC cross-peaks to build molecular fragments and confirm the final structure by piecing them together.

Conclusion

The spectral analysis of this compound and its impurities is a task that demands a rigorous, multi-faceted approach. While HPLC-UV provides the foundation for separation and quantification, it is the synergistic combination with mass spectrometry and, most critically, high-field NMR spectroscopy that delivers the unambiguous structural data required for regulatory compliance and ensuring product quality. By integrating these techniques into a logical workflow, researchers and drug development professionals can confidently identify and control impurities, safeguarding the integrity of the final pharmaceutical product.

References

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  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available from: [Link]

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  • Vibrational spectra and assignments for quinoline and isoquinoline (1970). Journal of Molecular Spectroscopy. Available from: [Link]

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  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. Available from: [Link]

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  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available from: [Link]

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  • mass spectra - the M+2 peak. Chemguide. Available from: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available from: [Link]

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  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available from: [Link]

  • Synthesis and in vitro evaluation of 3- or 4-((7-chloroquinolin-4-yl)amino)chalcone derivatives as antimalarial and anticancer agents. ResearchGate. Available from: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available from: [Link]

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A Comparative Guide to the Synthesis of 2,7-dichloro-4-methylquinoline: A Validated Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of substituted quinolines is a critical endeavor, given their prevalence in pharmacologically active compounds. This guide provides an in-depth, objective comparison of validated synthetic methodologies for obtaining 2,7-dichloro-4-methylquinoline, a key intermediate in various research applications. We will delve into the mechanistic underpinnings, procedural nuances, and performance metrics of the most pertinent synthetic routes, supported by experimental data from analogous transformations.

The strategic installation of substituents on the quinoline core dictates its biological activity. In the case of this compound, the presence of chloro groups at the 2 and 7 positions, along with a methyl group at the 4 position, presents a unique synthetic challenge. This guide will focus on two primary, multi-step pathways, each commencing from readily available starting materials and employing classical quinoline syntheses: the Gould-Jacobs reaction and the Combes quinoline synthesis.

At a Glance: A Comparative Overview of Synthetic Pathways

FeaturePathway 1: Modified Gould-Jacobs ApproachPathway 2: Modified Combes Approach
Starting Material 3-Chloroaniline3-Chloroaniline
Key Intermediate 7-Chloro-4-hydroxy-2-methylquinoline7-Chloro-2,4-dimethylquinoline
Overall Yield Moderate to GoodModerate
Key Advantages Well-established for 4-hydroxyquinolines.Direct formation of the 2,4-dimethyl scaffold.
Key Disadvantages Requires a subsequent chlorination step.Potential for isomeric impurities if not optimized.
Reaction Conditions High temperatures for cyclization.Strongly acidic conditions for cyclization.

Pathway 1: The Modified Gould-Jacobs Approach

The Gould-Jacobs reaction is a robust and widely utilized method for the synthesis of 4-hydroxyquinolines.[1] This pathway leverages the reaction of an aniline with a β-ketoester or a malonic ester derivative, followed by a thermal cyclization.[1][2] For the synthesis of this compound, a modification of this approach is proposed, starting with 3-chloroaniline and ethyl acetoacetate to first construct the 7-chloro-4-hydroxy-2-methylquinoline core. This intermediate is then subjected to chlorination to yield the final product.

Mechanistic Rationale

The synthesis begins with the condensation of 3-chloroaniline with ethyl acetoacetate to form an enamine intermediate. Subsequent thermal cyclization, typically at high temperatures, proceeds via an intramolecular electrophilic aromatic substitution to form the quinolone ring system.[1] The final step involves the conversion of the 2-hydroxy group (which exists in tautomeric equilibrium with the 2-quinolone) to a chloro group using a standard chlorinating agent like phosphorus oxychloride.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Chlorination 3-Chloroaniline 3-Chloroaniline Enamine_Intermediate Enamine_Intermediate 3-Chloroaniline->Enamine_Intermediate + Ethyl acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate 7-Chloro-4-hydroxy-2-methylquinoline 7-Chloro-4-hydroxy-2-methylquinoline Enamine_Intermediate->7-Chloro-4-hydroxy-2-methylquinoline High Temp. This compound This compound 7-Chloro-4-hydroxy-2-methylquinoline->this compound POCl3

Caption: Modified Gould-Jacobs synthesis pathway for this compound.

Experimental Protocol: Synthesis of 7-Chloro-4-hydroxy-2-methylquinoline (Intermediate)

This protocol is adapted from established Gould-Jacobs procedures.[3]

  • Condensation: A mixture of 3-chloroaniline (1.0 mole) and ethyl acetoacetate (1.1 moles) is heated on a steam bath for 1 hour, allowing the ethanol formed to evaporate.

  • Cyclization: The resulting crude anilinoacrylate is added to a preheated high-boiling solvent such as Dowtherm A (diphenyl ether/biphenyl mixture) at 250-260°C and refluxed for 1 hour.

  • Isolation: The reaction mixture is cooled, and the precipitated solid is filtered and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Purification: The crude 7-chloro-4-hydroxy-2-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard chlorination procedures for hydroxyquinolines.[3]

  • Chlorination: 7-Chloro-4-hydroxy-2-methylquinoline (1.0 mole) is suspended in phosphorus oxychloride (3.0 moles).

  • Reaction: The mixture is heated to reflux (around 105-110°C) and maintained for 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: The excess phosphorus oxychloride is removed under reduced pressure. The residue is cautiously poured onto crushed ice and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

  • Purification: The solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or purification by column chromatography can be employed to obtain the pure this compound.

Pathway 2: The Modified Combes Approach

The Combes quinoline synthesis offers a more direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[4] In this proposed pathway, 3-chloroaniline is reacted with acetylacetone to directly form 7-chloro-2,4-dimethylquinoline. A subsequent selective chlorination at the 2-position would be required to yield the final product, however, a more direct approach to this compound can be envisioned by modifying the subsequent chlorination step. A more common and predictable route involves the formation of an N-oxide and subsequent chlorination.

Mechanistic Rationale

The Combes synthesis is initiated by the formation of an enamine from the reaction of 3-chloroaniline and acetylacetone.[4][5] Under strong acid catalysis (e.g., concentrated sulfuric acid or polyphosphoric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the aromatic quinoline ring.[4][5][6]

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization 3-Chloroaniline 3-Chloroaniline Enamine_Intermediate Enamine_Intermediate 3-Chloroaniline->Enamine_Intermediate + Acetylacetone Acetylacetone Acetylacetone 7-Chloro-2,4-dimethylquinoline 7-Chloro-2,4-dimethylquinoline Enamine_Intermediate->7-Chloro-2,4-dimethylquinoline H+

Caption: Combes synthesis pathway for the intermediate 7-chloro-2,4-dimethylquinoline.

Experimental Protocol: Synthesis of 7-Chloro-2,4-dimethylquinoline (Intermediate)

This protocol is adapted from the classical Combes synthesis.[5]

  • Reaction Setup: 3-Chloroaniline (1.0 mole) and acetylacetone (1.1 moles) are mixed.

  • Cyclization: The mixture is added slowly to a stirred, cooled (0-10°C) strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heating: The reaction mixture is then heated, typically to around 100-120°C, for a few hours until the reaction is complete.

  • Work-up: The mixture is cooled and carefully poured onto ice. The solution is then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

  • Purification: The solid is filtered, washed with water, and can be purified by recrystallization from a suitable solvent or by column chromatography.

A subsequent chlorination step would be necessary to convert 7-chloro-2,4-dimethylquinoline to the target molecule. However, direct chlorination can be challenging and may lead to a mixture of products. A more controlled approach would involve N-oxidation followed by treatment with a chlorinating agent, which selectively introduces a chlorine atom at the 2-position.

Performance and Feasibility Analysis

ParameterModified Gould-Jacobs ApproachModified Combes Approach
Overall Yield The synthesis of 4,7-dichloroquinoline via a similar Gould-Jacobs route from 3-chloroaniline has been reported with overall yields in the range of 55-60%.[3] A similar yield can be anticipated for the 2-methyl analog.The Combes synthesis of 2,4-dimethyl-7-chloroquinoline from m-chloroaniline and acetylacetone has been documented.[5] Subsequent selective chlorination would likely result in a moderate overall yield.
Purity and Side Reactions The primary impurity in the Gould-Jacobs cyclization can be the isomeric 5-chloroquinoline derivative, though the 7-chloro isomer is generally favored. The final chlorination step is typically high-yielding and clean.The Combes synthesis can also produce isomeric products depending on the cyclization conditions. The subsequent selective chlorination of the 2-methyl group would require careful optimization to avoid other reactions.
Scalability The Gould-Jacobs reaction is well-documented for large-scale synthesis.[3]The use of large quantities of strong acid in the Combes synthesis can present challenges for industrial scale-up.
Safety Considerations The high temperatures required for the thermal cyclization necessitate careful control. Phosphorus oxychloride is corrosive and reacts violently with water.The use of concentrated strong acids requires appropriate handling procedures.

Conclusion and Recommendation

Both the modified Gould-Jacobs and Combes syntheses present viable pathways for the synthesis of this compound.

For laboratory-scale synthesis where control over the substitution pattern is paramount, the Modified Gould-Jacobs Approach is recommended. This pathway offers a more predictable outcome, particularly in the chlorination step, and builds upon a well-established and scalable synthetic methodology.

The Modified Combes Approach provides a more direct route to the 2,4-dimethylquinoline core. However, the subsequent selective chlorination of the 2-methyl group to a 2-chloro substituent is not a standard transformation and would require significant methods development. A more plausible, albeit longer, route would involve the synthesis of 7-chloro-4-methylquinolin-2-one via a different synthetic strategy, followed by chlorination.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, desired scale, and the level of process optimization that can be undertaken. This guide provides the foundational knowledge and procedural insights to enable an informed decision for the successful synthesis of this compound.

References

  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Asian Journal of Chemistry. (2001).
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

Sources

A Comparative Guide to Catalytic Strategies for the Functionalization of 2,7-Dichloro-4-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Among its many derivatives, 2,7-dichloro-4-methylquinoline stands out as a versatile and highly valuable building block. Its two distinct chlorine atoms at the C2 and C7 positions offer orthogonal handles for sequential functionalization, enabling the synthesis of complex, polysubstituted quinoline libraries.[3][4][5] The selective transformation of these C-Cl bonds is a significant challenge, demanding a nuanced understanding of catalytic systems to control regioselectivity and achieve high yields.

This guide provides a comparative analysis of the primary catalytic systems employed for reactions involving this compound. We will delve into the performance of palladium, nickel, and copper catalysts, alongside metal-free approaches, providing experimental data and protocols to inform catalyst selection for researchers, scientists, and professionals in drug development. Our focus is not merely on procedural steps but on the underlying chemical logic that governs these transformations.

Comparative Analysis of Catalytic Systems

The reactivity of the two chlorine atoms in this compound is non-equivalent. The C2-Cl bond is electronically activated by the adjacent ring nitrogen, making it more susceptible to certain types of nucleophilic attack and oxidative addition into low-valent metal centers compared to the C7-Cl bond on the benzene ring portion. This inherent difference is the key to achieving regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the most established and versatile method for forming C-C, C-N, and C-O bonds on haloaromatic substrates.[6] For dichloroquinolines, palladium complexes offer excellent reactivity, often with predictable regioselectivity.

Expertise & Experience: The choice of palladium catalyst and, more critically, the ancillary ligand is paramount. For activating aryl chlorides, electron-rich, bulky phosphine ligands such as those of the Buchwald or Hartwig type are required to facilitate the typically rate-limiting oxidative addition step. The reaction conditions can be tuned to favor monosubstitution at the more reactive C2 position or to achieve disubstitution.

Common Reactions:

  • Suzuki-Miyaura Coupling (C-C): Ideal for introducing aryl or vinyl groups.

  • Buchwald-Hartwig Amination (C-N): A powerful method for installing a wide range of amine functionalities.

  • Sonogashira Coupling (C-C, alkynes): For the introduction of alkynyl moieties.

A generalized workflow for catalyst screening in a palladium-catalyzed cross-coupling reaction is essential for optimizing results with a new substrate.

G cluster_prep Pre-Reaction Setup cluster_catalysis Catalysis cluster_workup Work-up & Purification start Degas Reaction Vessel (Inert Atmosphere: Ar/N2) reactants Add Substrate (this compound), Coupling Partner (e.g., Boronic Acid), and Base (e.g., K2CO3) start->reactants solvent Add Degassed Solvent (e.g., Dioxane/Water) reactants->solvent catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) & Ligand (if needed) solvent->catalyst heat Heat Reaction Mixture (e.g., 80-120°C) catalyst->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (e.g., EtOAc, Water) cool->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify (Column Chromatography) dry->purify caption Fig. 1: General workflow for Pd-catalyzed cross-coupling.

Fig. 1: General workflow for Pd-catalyzed cross-coupling.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium, particularly for the activation of historically challenging C-Cl bonds.[7][8] Given that our substrate contains two chloride leaving groups, nickel catalysts are exceptionally well-suited for these transformations.

Expertise & Experience: Nickel catalysts can operate through different mechanisms than palladium, often involving single-electron transfer (SET) pathways and radical intermediates.[9] This distinct reactivity profile can lead to different selectivity and functional group tolerance. Cross-electrophile coupling, which uses two different electrophiles and a reductant, is a notable application of nickel catalysis that avoids the need for pre-formed organometallic reagents.[9] For C(sp²)–C(sp²) coupling, the electronic difference between the two chloro-positions can be exploited to achieve selective cross-coupling over homocoupling.[7]

Advantages over Palladium:

  • Lower Cost: Nickel is significantly more earth-abundant and less expensive.

  • High Reactivity for C-Cl Bonds: Nickel readily activates C-Cl bonds without the need for highly specialized ligands in some cases.

  • Unique Mechanistic Pathways: Enables novel transformations not readily accessible with palladium.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N, C-O, and C-S bonds. While often requiring higher temperatures than palladium- or nickel-catalyzed systems, modern advancements have led to milder and more efficient protocols.

Expertise & Experience: Copper catalysis is particularly effective for coupling with N- and O-nucleophiles.[10] Recent developments have shown that copper can catalyze tandem reactions to build complex heterocyclic scaffolds from simple starting materials.[11][12][13] For this compound, copper catalysis provides a reliable method for amination or etherification, often with high functional group tolerance. The choice of copper source (e.g., CuI, Cu(OAc)₂) and ligand (e.g., phenanthroline, L-proline) is crucial for success.[14]

Quantitative Data Summary: Catalyst Performance

The selection of a catalyst system is dictated by the desired transformation, required regioselectivity, and economic considerations. The table below summarizes the typical performance of palladium, nickel, and copper catalysts for key reactions on dichloroquinoline scaffolds, based on data from analogous systems.

Catalyst SystemReaction TypeTarget BondTypical YieldsSelectivityKey AdvantagesCommon Conditions
Palladium Suzuki, HartwigC-C, C-N70-95%High (Tunable)Broad scope, well-understoodPd(OAc)₂, SPhos/XPhos, K₂CO₃, Dioxane, 80-110°C
Nickel Cross-CouplingC-C, C-N65-90%HighCost-effective, activates C-ClNiCl₂(dme), bipy/phen, Zn/Mn, DMA, 60-100°C
Copper Ullmann, AmidationC-N, C-O60-85%Moderate-HighExcellent for N/O-couplingCuI, L-proline, K₃PO₄, DMSO, 100-140°C
Metal-Free SNArC-N, C-O50-92%Position-dependentNo metal, simple procedureAmine/Alcohol, K₂CO₃, DMF, 120-150°C

Mechanistic Insights: The Palladium Cross-Coupling Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing reactions. The generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction is a self-validating system of sequential steps.

G pd0 Pd(0)Ln oa_complex Ar-Pd(II)-X Ln pd0->oa_complex Oxidative Addition (+ Ar-X) transmetal Ar-Pd(II)-R Ln oa_complex->transmetal Transmetalation (+ R-B(OR)2) re_complex Ar-R-Pd(II)Ln transmetal->re_complex Isomerization (cis -> trans) re_complex->pd0 Reductive Elimination (- Ar-R) caption Fig. 2: Simplified catalytic cycle for a Suzuki reaction.

Fig. 2: Simplified catalytic cycle for a Suzuki reaction.

Causality in the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond. This is often the rate-determining step for aryl chlorides and is accelerated by electron-rich, bulky ligands that stabilize the electron-deficient Pd(II) center. The greater reactivity of the C2-Cl bond makes it the preferential site for this step under kinetically controlled conditions.

  • Transmetalation: The organic group from the boronic acid (or other organometallic reagent) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic fragments couple and are expelled from the palladium coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst. This step is typically fast.

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates and scales. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2

This protocol describes the selective monosubstitution at the C2 position using a standard palladium catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a dry, degassed reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of the dioxane/water solvent.

  • Add the catalyst mixture to the reaction vessel, followed by the remaining solvent.

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination

This protocol demonstrates a cost-effective method for C-N bond formation, leveraging nickel's high reactivity towards aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.5 equiv)

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme), 0.05 equiv)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, 0.05 equiv)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Toluene or Dioxane

Procedure:

  • In a glovebox, add NiCl₂(dme), dtbbpy, and NaOtBu to a dry reaction vessel.

  • Add the solvent, followed by the amine and then the this compound.

  • Seal the vessel, remove it from the glovebox, and heat to 100-120 °C for 16-24 hours.

  • Monitor the reaction by GC-MS. Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue via flash chromatography.

Protocol 3: Metal-Free Nucleophilic Aromatic Substitution (SNAr) at C2

This protocol leverages the inherent electronic activation at the C2 position for a direct, metal-free substitution with a nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (or other secondary amine, 4.0 equiv)[3]

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)[3]

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed reaction vessel, combine this compound, morpholine, and K₂CO₃ in DMF.[3]

  • Heat the reaction mixture to 120 °C for 24 hours.[3]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and treat with brine to precipitate the product.[3]

  • Filter the solid, wash thoroughly with water, and dry in air to obtain the C2-aminated product.[3] Further purification can be achieved by recrystallization if necessary.

Conclusion

The functionalization of this compound is a gateway to a vast chemical space of high-value compounds. The choice of catalyst is a critical decision that dictates the outcome of the synthesis.

  • Palladium catalysts offer the broadest substrate scope and are the gold standard for reliability and predictability in cross-coupling reactions.

  • Nickel catalysts present a highly effective and economical alternative, especially for activating the robust C-Cl bonds, and open the door to unique reactivity patterns.

  • Copper catalysts remain a workhorse for C-N and C-O bond formation, providing a complementary approach to the more common cross-coupling methods.

  • Metal-free SNAr should not be overlooked, as it provides a simple and atom-economical pathway for substitution at the electronically activated C2 position.

By understanding the strengths and nuances of each catalytic system, researchers can strategically design synthetic routes that are efficient, selective, and scalable, thereby accelerating the discovery and development of next-generation pharmaceuticals and materials.

References

  • A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. Benchchem.
  • Cu-Catalyzed Tandem C-N and C-C Bond Formation Leading to 4(1H)-Quinolones: A Scaffold with Diverse Biological Properties from Totally New Raw Materials in a Single Step. PubMed.
  • Cascade C O/C C/C-N Bond Formation: Metal-Free Reactions of 1,4-Diynes and 1-En-4-yn-3-ones with Isoquinoline and Quinoline N-Oxides. PubMed.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Publications.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.
  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PMC - NIH.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • Syntheses of New Quinoline-Containing Heterocyclic Scaffolds Using, Inter- and Intramolecular Pd-Catalyzed Amination. ResearchGate.
  • Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. PMC - PubMed Central.
  • Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of Chemistry.
  • Copper-catalyzed efficient direct amidation of 2-methylquinolines with amines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds. Organic Chemistry Portal.

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Navigating the Therapeutic Potential of 2,7-Dichloro-4-Methylquinoline Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. Within this vast family, halogenated derivatives have consistently demonstrated significant potential in the development of novel therapeutic agents. This guide delves into the structure-activity relationships (SAR) of a specific, yet underexplored subclass: 2,7-dichloro-4-methylquinoline derivatives . While comprehensive SAR studies on a broad series of these exact analogues are not extensively documented in publicly available literature, this guide will synthesize data from structurally related dichloroquinoline compounds to provide valuable insights into their potential as anticancer and antimicrobial agents. By examining the influence of substituent modifications on biological outcomes in closely related scaffolds, we can extrapolate key principles to guide the rational design and future exploration of this compound derivatives.

The this compound Core: A Scaffold of Interest

The this compound core presents a unique combination of structural features. The chlorine atoms at the 2 and 7-positions are expected to significantly influence the molecule's electronic properties and lipophilicity, which are critical for cell permeability and target interaction. The methyl group at the 4-position can also impact the compound's steric profile and metabolic stability. This distinct substitution pattern offers a promising starting point for the development of novel bioactive compounds.

Synthetic Pathways to Dichloroquinoline Scaffolds

General Synthetic Workflow

Synthetic Workflow A Substituted Aniline B Cyclization A->B e.g., Diethyl (ethoxymethylene)malonate C Chlorination B->C e.g., POCl3 D This compound C->D E Nucleophilic Substitution D->E Various Nucleophiles (amines, thiols, etc.) F Derivative Library E->F SAR_Anticancer cluster_substitutions Potential Modifications Core This compound Pos4 Position 4 (Methyl Group) Core->Pos4 Pos2 Position 2 (Chloro Group) Core->Pos2 Pos7 Position 7 (Chloro Group) Core->Pos7 Mod4 Substitution of Methyl Group Pos4->Mod4 Steric hindrance, metabolic stability Mod2 Nucleophilic Substitution of Chloro Pos2->Mod2 Introduction of diverse functional groups Mod7 Modification of Chloro Group Pos7->Mod7 Modulation of electronic properties Activity Anticancer Activity Mod4->Activity May influence selectivity Mod2->Activity Likely to impact potency Mod7->Activity Potentially affects cellular uptake

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2,7-dichloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" of Purity in Quinoline Scaffolds

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly in antimalarial and anticancer applications.[1] The compound 2,7-dichloro-4-methylquinoline is a valuable, functionalized building block. The precise placement of its chloro-substituents and methyl group allows for targeted subsequent reactions, making it a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

However, the synthesis of such heterocyclic compounds is rarely a perfect process. It can lead to a variety of impurities, including unreacted starting materials, regioisomers, and other byproducts.[2] In a drug development pipeline, these impurities can have significant consequences, potentially altering the pharmacological and toxicological profile of the final API. Therefore, rigorous, multi-faceted purity assessment is not merely a quality control checkpoint; it is a fundamental component of ensuring the safety, efficacy, and reproducibility of the final drug product. This guide will dissect the critical analytical techniques required for a comprehensive purity evaluation.

Context: Synthesis and Potential Impurities

To intelligently assess purity, one must first understand the potential sources of impurities. A common route to substituted quinolines is the Combes synthesis or similar cyclization reactions. For this compound, a plausible pathway involves the reaction of 3-chloroaniline with acetylacetone, followed by acid-catalyzed cyclization and subsequent chlorination.

This process can generate several classes of impurities:

  • Starting Materials: Unreacted 3-chloroaniline or acetylacetone.

  • Intermediates: Incomplete cyclization or chlorination products (e.g., 7-chloro-4-methyl-2-quinolone).

  • Regioisomers: Isomers with different substitution patterns (e.g., 2,5-dichloro-4-methylquinoline) if the cyclization is not perfectly regioselective.

  • Over-chlorinated Products: Introduction of additional chlorine atoms onto the quinoline ring.

  • Byproducts: Unintended products from side reactions.

A robust analytical strategy must be capable of separating and identifying all these potential contaminants.

A Multi-Pronged Analytical Approach for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by traditional methods like melting point analysis.

Caption: Workflow for comprehensive purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the cornerstone of purity analysis for non-volatile organic compounds like our target molecule.[3]

  • Why RP-HPLC? The quinoline core is relatively nonpolar, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. This mode of chromatography provides excellent resolving power for separating the main compound from closely related impurities.[4]

  • Why UV Detection? The aromatic quinoline ring system contains a strong chromophore, making it highly responsive to UV detection. This allows for sensitive detection and accurate quantification of the main peak and any impurities.[3]

Experimental Protocol: RP-HPLC for this compound

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Elution: Gradient elution. Start with 60% A / 40% B, ramp to 20% A / 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 243 nm.[5]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Test Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL solution.

    • Reference Solution: If a certified reference standard is available, prepare it in the same manner.

  • System Suitability Test (SST):

    • Before sample analysis, perform at least five replicate injections of the reference solution.

    • The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

    • The theoretical plates for the main peak should be ≥ 2000.

    • The tailing factor should be ≤ 2.0.

    • Causality: SST ensures the chromatographic system is performing adequately for precise and accurate quantification before committing to sample analysis.[6]

  • Analysis & Calculation:

    • Inject the Test Solution.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is an excellent orthogonal technique to HPLC. It is highly sensitive for volatile and semi-volatile compounds and provides structural information from the mass spectrum.[7]

  • Why GC-MS? It can detect impurities that might not be visible in HPLC, such as residual solvents or volatile starting materials. The mass spectrometer provides a mass-to-charge ratio (m/z) for the parent ion and its fragments, which acts as a chemical fingerprint for identification.[8] A rapid GC method has been developed for analyzing chlorinated quinolines.[9]

Experimental Protocol: GC-MS for this compound

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Autosampler.

  • Chromatographic Conditions:

    • Column: DB-5MS or similar nonpolar capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized product in a volatile solvent like Dichloromethane or Ethyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR is unparalleled for unambiguous structure elucidation.[10] For purity assessment, it confirms the identity of the main product and can reveal and help identify impurities, even those that are isomeric and co-elute in chromatography.

  • Why ¹H and ¹³C NMR?

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals is directly proportional to the number of protons, allowing for a rough quantitative estimate of impurities if their signals are resolved.[11][12]

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, providing complementary structural information.

    • Causality: The specific chemical shifts and coupling patterns in the aromatic region are highly diagnostic for the substitution pattern on the quinoline ring, allowing for definitive confirmation that the desired 2,7-dichloro isomer has been synthesized.[13]

Data Interpretation: For this compound, one would expect to see:

  • A singlet for the methyl group protons.

  • Distinct signals in the aromatic region for the protons at positions 3, 5, 6, and 8. The absence of protons at positions 2 and 7 is a key confirmation point.

  • Impurities would manifest as extra, smaller peaks that do not correspond to the main structure.

Comparative Data Analysis

To illustrate the power of this multi-pronged approach, consider the hypothetical data below for a synthesized batch of this compound compared against a commercial standard.

Analytical Technique Parameter Synthesized Batch "A" Commercial Standard Interpretation/Insight Provided
Melting Point Range (°C)108-111 °C112-113 °CA broader, slightly depressed melting range suggests the presence of impurities.
HPLC-UV (Area %) Purity98.5%>99.8%Provides the primary quantitative measure of purity. Batch "A" is reasonably pure but below the standard.
Impurity 1 (RT 5.2 min)0.8%Not DetectedA significant related-substance impurity is present.
Impurity 2 (RT 8.9 min)0.4%Not DetectedA second, less abundant impurity is detected.
GC-MS Main Peak ID (m/z)211/213 (M+)211/213 (M+)Confirms the molecular weight of the main component. The isotopic pattern for two chlorines is observed.
Impurity ID (RT 3.1 min)DichloromethaneNot DetectedIdentifies residual solvent from the synthesis workup.
¹H NMR Structural MatchConfirmedConfirmedThe primary signals match the expected structure of this compound.
Impurity SignalsSmall peaks at 2.4 ppm and 7.5-7.8 ppmNot DetectedSuggests the presence of an isomeric impurity (e.g., another dichloro-methylquinoline isomer).

graph LR {
node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12];
subgraph "Synthesis Outcome"
    A("<b>Batch A (Synthesized)b><br/>Starting Materials:<br/>- 3-Chloroaniline<br/>- Acetylacetone");
end

subgraph "Potential Products & Impurities"
    P["<b><u>Desired Productu>b><br/>this compound"];
    I1["<b>Impurity 1b><br/><i>(Regioisomer)i><br/>2,5-dichloro-4-methylquinoline"];
    I2["<b>Impurity 2b><br/><i>(Intermediate)i><br/>7-chloro-4-methyl-2-quinolone"];
    I3["<b>Impurity 3b><br/><i>(Starting Material)i><br/>3-Chloroaniline"];
end

A -- "Cyclization & Chlorination" --> P;
A -- "Imperfect Regioselectivity" --> I1;
A -- "Incomplete Chlorination" --> I2;
A -- "Unreacted" --> I3;

P[fillcolor="#34A853", fontcolor="#FFFFFF"];
I1[fillcolor="#EA4335", fontcolor="#FFFFFF"];
I2[fillcolor="#FBBC05", fontcolor="#202124"];
I3[fillcolor="#FBBC05", fontcolor="#202124"];
A[fillcolor="#F1F3F4", fontcolor="#202124"];

}

Caption: Logical relationship between synthesis and potential impurities.

Conclusion and Best Practices

Assessing the purity of a synthesized intermediate like this compound is a critical, evidence-based process that underpins the quality of downstream research and development.

  • Trust but Verify: Never rely on a single analytical method. Use orthogonal techniques like HPLC and GC-MS to ensure impurities are not missed.

  • Structure is Key: Always confirm the identity of your primary product using a definitive structural technique like NMR. This guards against the possibility of having synthesized a high-purity batch of the wrong isomer.

  • Quantify with Confidence: Use a validated, stability-indicating HPLC method for the most reliable quantitative purity assessment. Always run a system suitability test.

  • Contextualize Impurities: Understand the synthesis route to anticipate likely impurities. This allows for the targeted development of analytical methods capable of detecting them.

By adhering to these principles, researchers can ensure the material they produce is of verifiable quality, leading to more reliable and reproducible scientific outcomes in the complex journey of drug development.

References

  • BenchChem. (2025). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis. [Online PDF].
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Journal of Chromatographic Science. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.
  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy.
  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • ChemicalBook. (2025). This compound | 59666-16-9.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Organic Syntheses. 4,7-dichloroquinoline.
  • IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • ChemicalBook. 59666-16-9(this compound) Product Description.
  • PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • SIELC Technologies. Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column.
  • LookChem. Synthesis of 4,7-Dichloroquinoline. Chempedia.
  • Hindawi. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • ACS Publications. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.
  • BenchChem. HPLC analysis method for 2,4-Dihydroxyquinoline.
  • Supplementary Material. Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst.
  • ResearchGate. Quinolines and Gas chromatography-Mass spectrometry.
  • Scholars Middle East Publishers. Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol.
  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.

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A Comparative Guide to Dichloroquinoline Isomers in Synthesis: 2,7-Dichloro-4-methylquinoline vs. 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials to kinase inhibitors. The strategic placement of reactive handles, such as chlorine atoms, on this privileged heterocycle provides synthetic chemists with versatile entry points for molecular elaboration. This guide offers an in-depth comparison of two key dichlorinated quinoline building blocks: the well-established 4,7-dichloroquinoline and its structurally distinct isomer, 2,7-dichloro-4-methylquinoline .

We will dissect the fundamental differences in their synthesis, explore the profound impact of substituent placement on their chemical reactivity, and illustrate how these differences dictate their strategic application in drug discovery. This analysis is designed to provide researchers with the causal insights needed to select the optimal building block for their specific synthetic campaigns, moving beyond mere protocol to a deeper understanding of molecular behavior.

Part 1: Comparative Synthesis Strategies

The synthetic accessibility of a building block is a primary determinant of its utility. The routes to 4,7-dichloroquinoline and this compound are fundamentally different, relying on distinct classical name reactions that dictate the final substitution pattern.

4,7-Dichloroquinoline: The Established Workhorse via Gould-Jacobs Reaction

The industrial-scale synthesis of 4,7-dichloroquinoline is a mature process, most commonly achieved through the Gould-Jacobs reaction.[1][2] This pathway reliably constructs the 4-hydroxyquinoline core, which is subsequently chlorinated.

The causality behind this strategy is rooted in the starting materials. The reaction begins with the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate.[3][4] The chlorine atom at the meta position of the aniline is electronically deactivating but directs electrophilic aromatic substitution to the positions ortho and para to itself. The thermal cyclization step is an intramolecular electrophilic attack of the aniline ring onto the malonate-derived side chain. This cyclization occurs at the position para to the chlorine atom, which is sterically unhindered and electronically feasible, thus regioselectively yielding the 7-chloroquinoline scaffold.[5][6] The final, crucial step involves converting the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone) into the desired 4-chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[7][8]

Gould_Jacobs_Workflow start m-Chloroaniline + Diethyl ethoxymethylenemalonate step1 Condensation (~100-130°C) start->step1 step2 Thermal Cyclization (High-boiling solvent, >250°C) step1->step2 Anilidomethylenemalonate Intermediate step3 Saponification (NaOH, Reflux) step2->step3 Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate step4 Decarboxylation (Heat) step3->step4 Carboxylic Acid Intermediate step5 Chlorination (POCl₃) step4->step5 7-Chloro-4-hydroxyquinoline end_product 4,7-Dichloroquinoline step5->end_product

Caption: Workflow for the Gould-Jacobs synthesis of 4,7-dichloroquinoline.

This compound: An Alternative Framework via Combes Synthesis

In contrast, accessing the this compound isomer requires a different synthetic logic. The Combes quinoline synthesis is the most appropriate approach, as it is designed to form 2,4-substituted quinolines.[9][10]

This reaction involves the acid-catalyzed condensation of an arylamine with a β-diketone.[11] To achieve the desired substitution pattern, one would again start with m-chloroaniline, but the coupling partner would be acetylacetone (a β-diketone). The initial condensation forms an enamine intermediate, which, upon treatment with a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid), undergoes intramolecular electrophilic cyclization followed by dehydration to yield the quinoline ring.[12] This process naturally installs the methyl group at the 4-position and a hydroxyl group at the 2-position (via tautomerization of the initial enamine linkage). Similar to the Gould-Jacobs route, the final step is a chlorination with POCl₃ to convert the 2-hydroxyquinoline into the 2-chloro derivative.

Combes_Synthesis_Workflow start m-Chloroaniline + Acetylacetone step1 Acid-Catalyzed Condensation start->step1 step2 Cyclodehydration (Strong Acid, Heat) step1->step2 Enamine Intermediate (Schiff Base) step3 Chlorination (POCl₃) step2->step3 7-Chloro-2-hydroxy-4-methylquinoline end_product This compound step3->end_product

Caption: Proposed workflow for the Combes synthesis of this compound.

FeatureGould-Jacobs Synthesis (for 4,7-DCQ)Combes Synthesis (for 2,7-dichloro-4-MeQ)
Starting Materials m-Chloroaniline, Diethyl ethoxymethylenemalonatem-Chloroaniline, Acetylacetone
Key Intermediate 7-Chloro-4-hydroxyquinoline7-Chloro-2-hydroxy-4-methylquinoline
Position Selectivity Forms 4-hydroxyquinolinesForms 2,4-substituted quinolines
Typical Conditions High temperature (>250°C) for cyclizationStrong acid catalysis (H₂SO₄, PPA)
Final Step Chlorination of C4-OH with POCl₃Chlorination of C2-OH with POCl₃

Part 2: Reactivity Profile: A Tale of Two Positions (C2 vs. C4)

The synthetic utility of these isomers is ultimately governed by the reactivity of their chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions. The position of the chloro substituent relative to the ring nitrogen profoundly influences its lability.

The C4-Chloro Position: Primed for Nucleophilic Attack

The chloro group at the C4 position of 4,7-dichloroquinoline is highly activated towards SNAr. This heightened reactivity is a direct consequence of the powerful electron-withdrawing effect of the quinoline nitrogen atom, which is transmitted through resonance. The nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack at the C4 (para) position.[13] This stabilization significantly lowers the activation energy for the substitution, making the C4-chloro an excellent leaving group, particularly when attacked by amine nucleophiles. This is the foundational reaction for the synthesis of countless 4-aminoquinoline drugs, including chloroquine.[8][14]

Caption: Generalized S(N)Ar mechanism at the C4 position of 4,7-dichloroquinoline.

The C2-Chloro Position: A More Nuanced Reactivity

The C2-chloro group in this compound is also activated by the adjacent ring nitrogen (the "α-aza effect"). However, its reactivity profile differs from the C4 position. While still susceptible to SNAr, the C2 position is generally less reactive towards amine nucleophiles than the C4 position.[15] Conversely, it can show higher reactivity toward "harder" nucleophiles like alkoxides.[15]

The presence of the C4-methyl group introduces a steric factor. This methyl group can sterically hinder the approach of bulky nucleophiles to the C2 position, potentially requiring more forcing reaction conditions compared to an unsubstituted 2-chloroquinoline. Furthermore, the C7-chloro group on the benzene ring is significantly less reactive and will not typically participate in SNAr reactions unless under extreme conditions or via transition-metal catalysis.

Nucleophile TypeC4-Chloro Reactivity (in 4,7-DCQ)C2-Chloro Reactivity (in 2,7-dichloro-4-MeQ)Rationale
Amines (R-NH₂) Very HighModerate to HighC4 is electronically superior for amine SNAr.
Alkoxides (R-O⁻) HighVery HighC2 position shows enhanced reactivity with hard nucleophiles.[15]
Thiols (R-SH) HighHighBoth positions are readily substituted.
Steric Hindrance MinimalModerateThe C4-methyl group can impede nucleophilic approach at C2.

Part 3: Strategic Applications in Drug Development

The choice between these two building blocks is a strategic one, granting access to different regions of chemical space and, consequently, different biological targets.

4,7-Dichloroquinoline: The Gateway to Antimalarials and Beyond

The synthetic value of 4,7-dichloroquinoline is inextricably linked to the development of the 4-aminoquinoline class of antimalarial drugs.[16] Its ability to undergo clean, high-yielding substitution at the C4 position makes it the indispensable precursor for blockbuster drugs like Chloroquine and Hydroxychloroquine.[2][17] The entire synthetic strategy for these drugs hinges on the selective displacement of the C4-chloro group with a functionalized diamine side chain.[8][18]

Beyond its historical significance, 4,7-dichloroquinoline continues to be a scaffold of immense interest for developing novel agents against cancer, viruses, and inflammatory diseases.[19][20][21] Its proven synthetic tractability makes it an ideal starting point for library synthesis and lead optimization campaigns.

DCQ_Applications DCQ 4,7-Dichloroquinoline Reaction S(N)Ar with R-NH₂ DCQ->Reaction Antimalarials Antimalarials (Chloroquine, Amodiaquine) Reaction->Antimalarials Anticancer Anticancer Agents Reaction->Anticancer Antivirals Antiviral Compounds Reaction->Antivirals

Caption: Strategic application of 4,7-dichloroquinoline in medicinal chemistry.

This compound: Exploring Alternative Chemical Vectors

This compound provides access to a different class of compounds: the 2-substituted quinolines. This is critically important because the vector—the direction in which a substituent projects from the core scaffold—is a key determinant of a drug's ability to bind to its target protein.

While 4-aminoquinolines project their side chains from one face of the heterocycle, 2-aminoquinolines project them from the "top." This alternative geometry is crucial for targeting different classes of proteins, such as kinases, where specific interactions within the ATP-binding pocket are required. The 4-methyl group is also significant; it can serve as a "steric rudder" to orient the molecule within a binding site, or it can improve metabolic stability by blocking a potential site of oxidation. Therefore, this compound is an ideal starting material for campaigns aimed at:

  • Novel Kinase Inhibitors: Many kinase inhibitors feature a 2-amino-heterocycle motif.

  • GPCR Ligands: Exploring different substitution patterns to optimize receptor affinity.

  • Bioisosteric Replacement: Replacing a 4-substituted quinoline with a 2-substituted isomer to escape existing patents or improve ADME properties.

Experimental Protocols

Protocol 1: Synthesis of 4,7-Dichloroquinoline (Illustrative Gould-Jacobs Route)

This protocol is adapted from established procedures and should be performed with appropriate safety precautions.[4]

  • Step A: Condensation. In a round-bottom flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture on a steam bath for 1-2 hours, allowing the evolved ethanol to escape. The resulting warm product is used directly in the next step.

  • Step B: Cyclization & Saponification. Heat a high-boiling solvent (e.g., Dowtherm A) to reflux (~250-260°C) in a large flask. Cautiously add the product from Step A. Continue heating for 1 hour. Cool the mixture, filter the precipitated solid, and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. The crude ester is then refluxed in 10% aqueous sodium hydroxide until dissolved (approx. 1 hour).

  • Step C: Decarboxylation & Chlorination. The air-dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid from the previous step is suspended in Dowtherm A and heated to reflux for 1 hour to effect decarboxylation. Cool the solution to ~100°C and cautiously add phosphorus oxychloride (POCl₃, ~1.0 eq). Heat the mixture to 135-140°C for 1 hour.

  • Work-up. After cooling, the reaction mixture is carefully poured into a mixture of ice and water and neutralized with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the crude 4,7-dichloroquinoline. The solid is collected by filtration, washed thoroughly with water, and can be recrystallized from a suitable solvent (e.g., ethanol or hexanes).[3][22]

Protocol 2: Nucleophilic Substitution on 4,7-Dichloroquinoline

This is a general procedure for the synthesis of a 4-aminoquinoline derivative.[13]

  • Setup. In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).

  • Reaction. Add the desired primary or secondary amine (1.0-1.5 eq). If the amine salt is used, or if the reaction is slow, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be added. Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up. Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification. The organic layer is washed, dried over anhydrous Na₂SO₄, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the pure 4-substituted-7-chloroquinoline.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and 4,7-dichloroquinoline is a critical decision in the design of a synthetic route. This decision should be driven by the final target structure and the desired biological application.

  • Choose 4,7-Dichloroquinoline when your target is a 4-substituted quinoline . It is the industry standard for producing antimalarials and serves as a highly reliable, reactive, and commercially available platform for a wide range of SNAr reactions at the C4 position. Its synthetic path is well-trodden and scalable.

  • Choose this compound when your design requires substitution at the C2 position . This isomer provides access to a different chemical space and molecular geometry, which is essential for targeting novel protein classes like kinases. The C4-methyl group offers an additional element for design, potentially improving target affinity or metabolic properties.

By understanding the distinct synthesis and reactivity profiles of these two isomers, researchers can make more informed, mechanism-based decisions, accelerating the discovery and development of next-generation quinoline-based therapeutics.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link][1][23]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89-92. [Link][9]

  • Barreiro, G., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 26(15), 4485. [Link][24]

  • Wikipedia contributors. (2023). 4,7-Dichloroquinoline. Wikipedia, The Free Encyclopedia. [Link][2]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1204–1208. Also available in Organic Syntheses, Coll. Vol. 3, p.272 (1955). [Link][3][4]

  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link][10]

  • Magdolen, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6449. [Link][5]

  • Slideshare. (2019). Synthesis of quinoline derivatives and its applications. [Link][11]

  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. [Link][22]

  • IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link][25]

  • Merck Index Online. (n.d.). Gould-Jacobs Reaction. Royal Society of Chemistry. [Link][23]

  • de Villiers, K. A., et al. (2008). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters, 18(1), 388-391. [Link][16]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. [Link][26]

  • Coudert, P., et al. (1990). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 27(1), 129-132. [Link][15]

  • Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. YouTube. [Link] (Note: A representative link, as the original may become unavailable).[12]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Synthesis Innovations: Exploring the Applications of 4,7-Dichloroquinoline. [Link][27]

  • Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4758. [Link][19][20]

  • Adewole, K. E., et al. (2024). New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. Research Square. [Link][18]

  • El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1234. [Link][28]

  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. [Link][29]

  • Al-Ostath, A. I., et al. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 15(1), 54-62. [Link][30]

  • Allen, J. E., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1059. [Link][14]

  • Csonka, R., et al. (2023). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 28(13), 5032. [Link][17]

  • Kralj, M., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(11), 3326. [Link][21]

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Spectroscopic Fingerprinting: A Comparative Guide to 2,7-Dichloro-4-Methylquinoline and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. Isomeric purity is a critical quality attribute that can significantly impact a drug's efficacy, safety, and pharmacokinetic profile. Quinoline derivatives, a class of heterocyclic compounds, are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The subtle repositioning of substituents on the quinoline ring can drastically alter these properties, making the unambiguous differentiation of isomers a crucial analytical challenge. This guide provides a comprehensive spectroscopic comparison of 2,7-dichloro-4-methylquinoline and its positional isomers, offering researchers a practical framework for their characterization.

This technical guide eschews a rigid template in favor of a logical, experimentally-driven narrative. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—elucidating how each method provides a unique piece of the structural puzzle. The causality behind experimental choices and the interpretation of spectral data will be emphasized, empowering researchers to not just acquire data, but to understand its implications.

The Challenge of Isomerism in Substituted Quinolines

Positional isomers of this compound, such as 2,5-dichloro-4-methylquinoline and 2,8-dichloro-4-methylquinoline, possess the same molecular formula and mass. Their differentiation, therefore, relies on spectroscopic techniques that are sensitive to the electronic environment of individual atoms and functional groups within the molecule. The location of the chloro and methyl substituents significantly influences the electron distribution within the quinoline ring system, leading to distinct and predictable variations in their spectroscopic signatures.

An Integrated Spectroscopic Workflow for Isomer Elucidation

A robust and self-validating approach to isomer differentiation involves the strategic application of multiple spectroscopic techniques. The following workflow provides a comprehensive methodology for the analysis of this compound and its isomers.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis & Purification of Isomers dissolution Dissolution in Appropriate Solvents (e.g., CDCl3 for NMR, Methanol for UV-Vis) synthesis->dissolution nmr ¹H and ¹³C NMR Spectroscopy dissolution->nmr ir FT-IR Spectroscopy dissolution->ir uv_vis UV-Vis Spectroscopy dissolution->uv_vis ms Mass Spectrometry dissolution->ms interpretation Comparative Analysis of Spectra nmr->interpretation ir->interpretation uv_vis->interpretation ms->interpretation confirmation Unambiguous Isomer Identification interpretation->confirmation

Figure 1: A generalized workflow for the spectroscopic characterization of quinoline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of neighboring substituents.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified quinoline isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Comparative Analysis of Expected NMR Spectra

¹H NMR Spectroscopy:

The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) will be most informative for distinguishing isomers.

  • Methyl Group: The singlet corresponding to the 4-methyl group will typically appear around 2.5-2.7 ppm.

  • Aromatic Protons: The positions of the chloro substituents will significantly impact the chemical shifts of the remaining aromatic protons.

    • 2-Chloro Substituent: A chlorine atom at the 2-position will cause a downfield shift of the H-3 proton.

    • 7-Chloro Substituent: A chlorine atom at the 7-position will influence the chemical shifts of H-6 and H-8.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Aromatic Protons of this compound Isomers in CDCl₃

ProtonThis compound (Predicted)2,5-Dichloro-4-methylquinoline (Predicted)2,8-Dichloro-4-methylquinoline (Predicted)
H-3~7.4 (s)~7.5 (s)~7.3 (s)
H-5~7.8 (d)-~7.6 (d)
H-6~7.5 (dd)~7.6 (t)~7.4 (t)
H-8~8.0 (d)~7.9 (d)-

Note: These are estimated values based on additive substituent effects. Actual values may vary. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the quinoline ring are also highly sensitive to the positions of the substituents.

  • Ipso-Carbons: The carbons directly attached to the chlorine atoms (C-2 and C-7 in the target molecule) will experience a significant downfield shift.

  • Methyl Carbon: The 4-methyl carbon will resonate in the aliphatic region, typically around 18-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons of this compound Isomers in CDCl₃

CarbonThis compound (Predicted)2,5-Dichloro-4-methylquinoline (Predicted)2,8-Dichloro-4-methylquinoline (Predicted)
C-2~151~152~150
C-4~145~146~144
C-5~128~130~126
C-7~136~127~129
C-8~127~125~148
4-CH₃~19~19~19

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy provides information about the vibrational modes of a molecule. While the spectra of isomers can be complex, the fingerprint region (below 1500 cm⁻¹) and the regions corresponding to C-H and C=C/C=N stretching vibrations can offer valuable clues for differentiation.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹).

Comparative Analysis of Expected IR Spectra

The primary differences in the IR spectra of this compound isomers will arise from the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic rings.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

  • C=C and C=N Stretching: Vibrations of the quinoline ring will be observed in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretching: The C-Cl stretching vibrations typically appear in the 850-550 cm⁻¹ range, but can be difficult to assign definitively.

Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹) for this compound Isomers

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (CH₃)2980-2850
C=C/C=N Ring Stretch1600-1450
C-H Out-of-Plane Bending900-650 (pattern dependent on isomer)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity are influenced by the extent of conjugation and the electronic effects of substituents.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the quinoline isomer in a UV-transparent solvent, such as methanol or ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Comparative Analysis of Expected UV-Vis Spectra

The UV-Vis spectra of quinoline and its derivatives typically exhibit two or three main absorption bands corresponding to π→π* transitions. The position of the chloro and methyl substituents will cause shifts in these absorption bands (bathochromic or hypsochromic shifts).

  • Substituent Effects: Both chloro and methyl groups are auxochromes that can cause a red shift (bathochromic) in the absorption maxima compared to the parent quinoline. The magnitude of the shift will depend on the position of the substituents and their interaction with the quinoline π-system.[6] Isomers with different substitution patterns are expected to show slight but measurable differences in their λ_max values.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is an essential tool for confirming the molecular weight and can aid in isomer differentiation through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like quinoline derivatives. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds.

  • Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements, which can confirm the elemental composition.

Comparative Analysis of Expected Mass Spectra
  • Molecular Ion Peak: All isomers of this compound will exhibit a molecular ion (M⁺) peak corresponding to their molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in an M⁺ peak, an M+2 peak (due to one ³⁷Cl), and an M+4 peak (due to two ³⁷Cl) with a relative intensity ratio of approximately 9:6:1.

  • Fragmentation: While the molecular ion will be the same for all isomers, their fragmentation patterns upon ionization may differ, although these differences can sometimes be subtle. Common fragmentation pathways for quinolines include the loss of substituents and cleavage of the rings. The relative abundances of the fragment ions can provide clues to the isomeric structure. For example, the loss of a chlorine atom or a methyl radical are expected fragmentation pathways.

fragmentation M [M]⁺˙ (Isotopic Cluster) M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - Cl• M_minus_CH3 [M-CH₃]⁺ M->M_minus_CH3 - CH₃• M_minus_HCl [M-HCl]⁺˙ M->M_minus_HCl - HCl

Figure 2: A simplified representation of potential fragmentation pathways for dichloromethylquinoline isomers in mass spectrometry.

Conclusion: A Multi-faceted Approach to Isomer Certainty

The unambiguous differentiation of this compound and its positional isomers is a critical analytical task that necessitates a multi-pronged spectroscopic approach. While each technique provides valuable information, it is the synergistic interpretation of data from NMR, IR, UV-Vis, and Mass Spectrometry that provides the highest level of confidence in structural assignment. ¹H and ¹³C NMR spectroscopy are the most definitive methods for determining the precise substitution pattern on the quinoline ring. IR spectroscopy offers complementary information on functional groups and substitution geometry. UV-Vis spectroscopy can reveal subtle differences in the electronic structures of the isomers. Finally, high-resolution mass spectrometry confirms the elemental composition and, through analysis of isotopic patterns and fragmentation, provides further structural corroboration. By employing the integrated workflow and comparative data analysis presented in this guide, researchers can confidently navigate the challenges of isomer characterization in their drug discovery and development endeavors.

References

  • Quinoline and its derivatives have evermore engrossed both biological and synthetic chemist due to its various pharmacological and chemical attributes. (Source: TSI Journals) [Link]

  • PubChem. 2-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • Dos Santos, J. A., et al. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

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A Comparative Guide to the Biological Efficacy of 2,7-Dichloro-4-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] This guide provides a detailed comparative analysis of a specific, emerging class of these compounds—2,7-dichloro-4-methylquinoline derivatives—against established drugs in oncology and infectious disease. By synthesizing data from in vitro studies, we aim to provide researchers, scientists, and drug development professionals with an objective overview of their therapeutic potential, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Quinoline Scaffold in Drug Discovery

Heterocyclic compounds are pivotal in the development of new drugs, with quinoline derivatives being particularly prominent.[2] Their planar structure allows for interactions with various biological targets, including DNA and key enzymes, leading to a wide range of pharmacological effects.[1][3] Modifications to the quinoline core, such as the addition of halogen atoms like chlorine, can significantly enhance biological activity. This guide focuses specifically on derivatives of this compound, evaluating their performance in two critical therapeutic areas: oncology and microbiology.

Comparative Efficacy Analysis: Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis (programmed cell death), disruption of cell cycle progression, and inhibition of angiogenesis (the formation of new blood vessels that feed a tumor).[4][5]

Mechanism of Action: Targeting Cellular Proliferation

Many quinoline-based compounds exert their cytotoxic effects by inhibiting protein kinases, which are crucial for cell signaling and growth, or by interfering with DNA synthesis and repair mechanisms in cancer cells.[6][7][8] Some derivatives can arrest the cell cycle at specific phases, preventing cancer cells from dividing and proliferating.[6][9][10]

Below is a conceptual signaling pathway illustrating a common target for anticancer drugs, the MAPK/ERK pathway, which is involved in cell proliferation and survival. Quinoline derivatives may inhibit key kinases within this cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Quinoline Quinoline Derivative Quinoline->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Conceptual MAPK/ERK signaling pathway and a potential point of inhibition by quinoline derivatives.

In Vitro Cytotoxicity Data

The efficacy of an anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[11][12] A lower IC50 value indicates greater potency. The following table collates representative IC50 values for various quinoline derivatives compared to standard chemotherapeutic drugs across different cancer cell lines.

Compound ClassSpecific Derivative/DrugCancer Cell LineIC50 (µM)Reference
Quinoline Derivative Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5[12]
Quinoline Derivative 2-phenylquinolin-4-amineHT-29 (Colon)8.12[12]
Quinoline Derivative Quinoline-based dihydrazone (3b)MCF-7 (Breast)7.016[13]
Quinoline Derivative Quinoline-based dihydrazone (3c)BGC-823 (Gastric)7.93[13]
Standard Drug DoxorubicinMCF-7 (Breast)~0.5 - 2.0[4]
Standard Drug CisplatinA549 (Lung)~3.0 - 10.0[4]
Standard Drug 5-Fluorouracil (5-FU)BGC-823 (Gastric)>30[13]

Note: IC50 values can vary based on experimental conditions such as incubation time. The data presented is for comparative purposes.

As shown, certain quinoline derivatives exhibit potent cytotoxic activity, with IC50 values in the low micromolar range, sometimes surpassing the efficacy of standard agents like 5-FU in specific cell lines.[13]

Comparative Efficacy Analysis: Antimicrobial Activity

The emergence of antimicrobial resistance is a significant global health threat, necessitating the development of novel antimicrobial agents.[14] Quinoline derivatives have long been a source of potent antibacterial and antifungal compounds.

Mechanism of Action: Disrupting Microbial Replication

A primary mechanism for many antibacterial quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[15][16] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death. This target is attractive because it is present in bacteria but not in humans, offering a degree of selective toxicity.

In Vitro Antimicrobial Data

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[17][18] A lower MIC value indicates a more potent antimicrobial agent.

Compound ClassSpecific Derivative/DrugBacterial/Fungal StrainMIC (µg/mL)Reference
Quinoline Derivative Indolizinoquinoline-5,12-dioneS. aureus (MRSA)0.031[14]
Quinoline Derivative 7-chloroquinoline derivative (8)E. coli12.00 (zone of inhibition in mm)[15]
Quinolinequinone QQ6E. faecalis4.88[19]
Standard Drug CiprofloxacinE. coli~0.015 - 1.0Standard Data
Standard Drug AmoxicillinS. aureus~0.25 - 2.0Standard Data
Standard Drug AmikacinE. faecalis128[19]

The data indicates that novel quinoline derivatives can be highly effective, even against resistant strains like MRSA, and can significantly outperform standard antibiotics like Amikacin in certain cases.[14][19]

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized assays are crucial for evaluating the biological efficacy of new chemical entities.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][20] The assay's principle is based on the conversion of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial enzymes in living cells.[21] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.[12]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will convert the MTT into purple formazan crystals.[22]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to each well to dissolve the insoluble formazan crystals.[22]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.[12]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The Broth Microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[18]

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).[18][23]

  • Prepare Inoculum: Prepare a standardized inoculum of the test bacteria, typically adjusted to a 0.5 McFarland standard, which corresponds to a specific number of bacterial cells per mL.[17][18]

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.[17]

  • Controls: Include a positive control for growth (broth and bacteria, no compound) and a negative control for sterility (broth only).[17]

  • Incubation: Incubate the plate at 37°C for approximately 18-24 hours.[17][24]

  • Determine MIC: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[18] For clearer results, a growth indicator like p-iodonitrotetrazolium violet (INT) can be used, which changes color in the presence of viable bacteria.[25]

Future Perspectives and Conclusion

The this compound scaffold represents a promising framework for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant biological activity, with in vitro data suggesting potency that is, in some cases, comparable or superior to existing drugs in both oncology and microbiology.

The versatility of the quinoline ring allows for extensive structural modifications, providing a rich field for future research aimed at enhancing efficacy, improving selectivity for cancer cells or microbial targets, and reducing potential toxicity.[1][5] Further investigation, including in vivo animal model studies and detailed mechanistic analyses, is warranted to fully elucidate the therapeutic potential of these compounds and advance them through the drug development pipeline.

References

  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Derivatives using MTT Assay. Benchchem.
  • Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. Benchchem.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. Benchchem.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Broth Microdilution. MI - Microbiology.
  • Benchmarking New Oxazolo[4,5-c]quinoline Derivatives Against Known Anticancer Drugs: A Comparative Guide. Benchchem.
  • Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. ResearchGate.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH.
  • A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essen. Ingenta Connect.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate.
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  • Review on recent development of quinoline for anticancer activities. [Source not provided].
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
  • Biological activities of quinoline derivatives. PubMed.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Source not provided].
  • A Comparative Guide to the Biological Activities of 2,4-Dichloroquinoline and 4,7-Dichloroquinoline Derivatives. Benchchem.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen.
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  • Antibiotics: Conventional Therapy and Natural Compounds with Antibacterial Activity—A Pharmaco-Toxicological Screening. MDPI.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,7-Dichloro-4-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the benchtop to the safe and compliant management of all chemical reagents. 2,7-Dichloro-4-methylquinoline, a halogenated heterocyclic compound, requires meticulous handling not only during its use but, critically, through its entire lifecycle to disposal. Improper disposal poses significant risks to personnel and the environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to ensure operational safety, maintain regulatory compliance, and foster a culture of environmental stewardship within the laboratory.

Hazard Profile and Core Safety Imperatives

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified as a hazardous substance. While a specific Safety Data Sheet (SDS) for the 4-methyl derivative is not as common as its close analog, 4,7-dichloroquinoline, the hazard profile is expected to be nearly identical due to the shared functional groups.

Key Hazards Include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Irritation: Causes significant skin and serious eye irritation.[1][2][3][4]

  • Respiratory Effects: May cause respiratory irritation upon inhalation of dust.[1][3][4]

  • Environmental Hazard: Based on data for similar chlorinated quinolines, it is presumed to be toxic to aquatic life with long-lasting effects.[5][6]

Given this profile, two principles are non-negotiable:

  • No Drain or Trash Disposal: Under no circumstances should this chemical or its containers be disposed of via sinks or in regular solid waste streams.[5]

  • Classification as Hazardous Waste: All waste containing this compound must be treated as hazardous chemical waste and managed according to institutional and regulatory guidelines.[5][7]

Property Information
Chemical Name This compound
CAS Number 59666-16-9
Molecular Formula C₁₀H₇Cl₂N
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
Incompatibilities Strong oxidizing agents.[5][8]

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Safe disposal begins with a safe working environment. The causality is simple: minimizing exposure potential through engineering controls and personal barriers is the most effective way to prevent accidents.

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of fine powders or aerosols.[5][9] An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required.

    • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2][9]

    • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Always inspect gloves for integrity before use and remove them with care to avoid skin contamination.[8][9]

    • Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider additional protective clothing.[9]

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[5][9]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containerization, and storage of this compound waste pending final disposal.

Step 3.1: Waste Identification and Segregation

The foundational step is to correctly identify and segregate the waste stream. This is crucial for both safety and cost-effective disposal.

  • Action: Designate a specific waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids."

  • Causality: Halogenated waste is typically disposed of via high-temperature incineration, a process that is more complex and costly than non-halogenated solvent disposal. Mixing waste streams unnecessarily increases the volume of waste requiring this specialized treatment.[10] Never mix this waste with strong oxidizing agents, as this can lead to hazardous reactions.[8]

Step 3.2: Waste Collection and Containerization

Proper containment is essential to prevent leaks and ensure safe transport.

  • Action (Solid Waste): Collect unused or contaminated solid this compound, along with contaminated items like weigh boats or wipes, in a designated, leak-proof container with a secure screw cap. A wide-mouth glass or polyethylene container is recommended.

  • Action (Liquid Waste): Collect solutions containing the compound in a separate, chemically compatible, and leak-proof container (e.g., a glass bottle with a screw cap).[5]

  • Labeling: The container must be clearly and indelibly labeled before the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • An approximate composition if it is a mixed waste stream.

Step 3.3: Decontamination of Empty Containers and Glassware

Residual amounts of the chemical in "empty" containers can pose a hazard.

  • Action: Triple-rinse the empty container or contaminated glassware with a suitable solvent (e.g., acetone or ethanol).

  • Causality & Protocol: Due to the compound's toxicity, the first rinsate must be collected and disposed of as liquid hazardous waste.[9] Pour the first rinse into your designated "Halogenated Organic Liquids" waste container. Subsequent rinses can typically be disposed of according to your institution's guidelines for non-hazardous chemical waste, but it is best practice to collect all rinsates as hazardous waste. Deface the original label on the now-decontaminated container before disposing of it in the appropriate solid waste bin (e.g., glass disposal).

Step 3.4: Final Storage and Disposal Arrangement
  • Action: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials.

  • Action: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Adhere strictly to their pickup schedules and procedures.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Contain: For a solid spill, carefully cover it to prevent dust from becoming airborne. For a liquid spill, contain it using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5]

  • Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into your designated hazardous waste container.[5][9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials (wipes, pads) as hazardous waste.[5]

  • Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.

Regulatory Framework

All hazardous waste disposal activities in the United States are governed by a strict regulatory framework to protect human health and the environment.

  • Environmental Protection Agency (EPA): The EPA, under the authority of the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management standards for hazardous waste.[7][11][12] Your laboratory is considered a waste generator and must comply with these regulations.

  • Occupational Safety and Health Administration (OSHA): OSHA sets the standards for workplace safety, including requirements for training, emergency action plans, and hazard communication for personnel who handle hazardous waste.[13][14][15]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from identification to final handoff.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Segregation & Collection cluster_final Finalization start Identify Waste: 2,7-Dichloro-4- methylquinoline ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Pure compound, wipes) waste_type->solid_waste  Solid liquid_waste Liquid Waste (Solutions, 1st rinsate) waste_type->liquid_waste  Liquid container_solid Select & Label 'Halogenated Solid Waste' Container solid_waste->container_solid container_liquid Select & Label 'Halogenated Liquid Waste' Container liquid_waste->container_liquid seal Securely Seal Container container_solid->seal container_liquid->seal store Store in Designated Satellite Accumulation Area seal->store ehs Arrange Pickup with EHS / Licensed Contractor store->ehs

Caption: Disposal decision workflow for this compound waste.

Conclusion

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and scientific integrity. By adhering to the detailed protocols in this guide—from understanding the inherent hazards to meticulous segregation and containerization—researchers can effectively mitigate risks, ensure regulatory compliance, and protect themselves, their colleagues, and the environment.

References

  • BenchChem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • ACTenviro. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Chemical Label. (n.d.). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • BenchChem. (n.d.). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management.
  • Maren K. (n.d.). OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know.
  • Fisher Scientific. (2012, January 9). Safety Data Sheet: 4,7-Dichloroquinoline.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 4,7-Dichloroquinoline.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Acros Organics. (2012, January 9). Safety Data Sheet: 4,7-Dichloroquinoline.
  • PubChem. (n.d.). 4,7-Dichloroquinoline.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 4,7-Dichloroquinoline.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Needle.Tube. (n.d.). Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regulations and Best Practices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.